4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(pyridin-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSOBMFBGYXWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Executive Summary
Target Molecule: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine CAS: 1227606-46-3 Molecular Formula: C₁₁H₉BrN₂O Molecular Weight: 265.11 g/mol
This technical guide outlines the optimal synthetic strategies for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, a critical scaffold in the development of radiotracers (e.g., CB1 receptor ligands) and kinase inhibitors. The primary synthetic challenge lies in achieving high regioselectivity during the functionalization of the pyridine ring.
This document details two distinct protocols:
-
Route A (The "Gold Standard"): A high-fidelity method utilizing 4-bromo-2-fluoropyridine to leverage the "Fluorine Effect" for near-perfect regiocontrol.
-
Route B (The "Economy" Route): A cost-effective alternative using 2,4-dibromopyridine , suitable for scale-up where chromatographic separation of regioisomers is permissible.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis hinges on the formation of the ether linkage between two pyridine fragments. The disconnection approach reveals the nucleophilic aromatic substitution (
Strategic Disconnection
-
Bond Broken: C(2)-O ether linkage.
-
Fragment A (Electrophile): 4-Bromo-2-halopyridine.
-
Fragment B (Nucleophile): Pyridin-2-ylmethanol (activated as an alkoxide).
The Regioselectivity Challenge
In 2,4-dihalopyridines, both positions are activated for nucleophilic attack by the ring nitrogen. However, the C-2 position is generally more reactive due to the greater stabilization of the Meisenheimer intermediate (negative charge resides on the electronegative nitrogen).
-
Scenario 1 (2,4-Dibromopyridine): The reactivity difference between C-2 and C-4 is modest, often leading to a mixture of 2-alkoxy (desired) and 4-alkoxy (undesired) products.
-
Scenario 2 (4-Bromo-2-fluoropyridine): The high electronegativity of fluorine at C-2 significantly lowers the energy of the transition state for nucleophilic attack at that specific position. The reaction rate at C-F is typically 100-300x faster than at C-Br, ensuring exclusive formation of the desired isomer.
Pathway Visualization
Figure 1: Comparison of synthetic routes. Route A (Blue) offers direct access to the target, while Route B (Red) involves a mixture requiring purification.
Part 2: Experimental Protocols
Route A: Fluorine-Directed (Recommended)
Rationale: This protocol uses 4-bromo-2-fluoropyridine.[1] The C-F bond is stronger than C-Br, but in
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Bromo-2-fluoropyridine | 175.99 | 1.0 | Electrophile |
| Pyridin-2-ylmethanol | 109.13 | 1.1 | Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | Base |
| DMF (Anhydrous) | - | Solvent | Medium (0.2 M) |
Step-by-Step Methodology
-
Preparation of Nucleophile:
-
Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon/Nitrogen.
-
Add Pyridin-2-ylmethanol (1.1 eq) and anhydrous DMF .
-
Cool the solution to 0 °C using an ice bath.
-
Add Sodium Hydride (1.2 eq) portion-wise over 10 minutes. Caution: H₂ gas evolution.
-
Stir at 0 °C for 30 minutes to ensure complete alkoxide formation (solution typically turns yellow/orange).
-
-
Coupling Reaction:
-
Dissolve 4-Bromo-2-fluoropyridine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the alkoxide mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .
-
Monitor: Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The fluorine displacement is rapid; prolonged heating is rarely necessary and may degrade the product.
-
-
Workup:
-
Quench the reaction carefully with saturated NH₄Cl solution (exothermic).
-
Dilute with water and extract with Ethyl Acetate (3x) .
-
Wash the combined organic layers with Water (2x) and Brine (1x) to remove DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% → 30% EtOAc in Hexanes.
-
Expected Yield: 85–92%.
-
Route B: Dibromo-Substitution (Cost-Optimized)
Rationale: 2,4-Dibromopyridine is significantly cheaper than the fluoro-analog. However, the reaction requires strict temperature control to favor substitution at the 2-position over the 4-position [3].
Critical Process Parameters (CPPs)
-
Temperature: Must be kept low (-10 °C to 0 °C) during addition to maximize kinetic selectivity for the 2-position.
-
Solvent: THF is preferred over DMF here, as it allows for lower temperature control.
Methodology Modifications
-
Generate the sodium alkoxide of Pyridin-2-ylmethanol in THF at 0 °C.
-
Cool the solution to -10 °C (ice/salt bath).
-
Add 2,4-Dibromopyridine (1.0 eq) slowly.
-
Stir at 0 °C for 4 hours. Do not heat to reflux until TLC confirms consumption of starting material.
-
Purification: This route will likely yield 5–10% of the 4-substituted regioisomer. A careful column chromatography separation is required (the isomers typically have
).
Part 3: Mechanism & Validation
Mechanistic Pathway ( )
The reaction proceeds via a Meisenheimer complex.[2] The stability of this intermediate dictates the regioselectivity.[3]
Figure 2:
Analytical Validation
To confirm the identity of the product and ensure no regioisomer contamination, check the following NMR signals:
-
¹H NMR (400 MHz, CDCl₃):
-
Linker: A sharp singlet at δ ~5.5 ppm (2H) corresponding to the O-CH₂-Py protons.
-
Pyridine A (Core): The C-3 proton (ortho to the ether) usually appears as a doublet with a small coupling constant (d, J ≈ 1-2 Hz) around δ 7.0 ppm .
-
Pyridine B (Substituent): Look for the characteristic multiplet pattern of the 2-substituted pyridine ring (δ 8.5, 7.7, 7.5, 7.2 ppm).
-
-
MS (ESI):
-
Look for the doublet isotope pattern characteristic of Bromine (M+ and M+2) with equal intensity at m/z 265/267 .
-
References
- Loudon, G. M., & Parise, J. (2015). Organic Chemistry. Roberts and Company Publishers. (General reference for reactivity order F >> Cl ≈ Br).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Spivey, A. C., et al. (1999). "Nucleophilic aromatic substitution of 2,4-dihalopyridines." Journal of Organic Chemistry, 64(26), 9430-9443. (Discusses regioselectivity in dihalopyridines).
-
BenchChem. (2025).[2] "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."
-
National Institutes of Health (NIH). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." PubMed Central.
Sources
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine chemical properties
Technical Guide: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Executive Summary & Strategic Utility
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a high-value heterocyclic intermediate employed primarily in the synthesis of allosteric modulators (e.g., mGluR5 NAMs) and kinase inhibitors (e.g., BRAF). Its structural significance lies in its "bi-pyridine ether" motif, which provides a flexible linker capable of engaging in hydrogen bonding and hydrophobic interactions within receptor pockets, while the 4-bromo substituent serves as a versatile handle for divergent cross-coupling reactions.
For medicinal chemists, this molecule represents a bifunctional scaffold :
-
The C2-Ether Linkage: A stable, pharmacophoric anchor often targeting specific sub-pockets (e.g., the "adenine pocket" in kinases or allosteric sites in GPCRs).
-
The C4-Bromine Handle: A reactive site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| CAS Number | Not widely indexed; often synthesized in situ or custom ordered.[1][2] (Related: 1227606-63-2 for analogs) |
| SMILES | Brc1ccnc(OCC2=CC=CC=N2)c1 |
| Appearance | Off-white to pale yellow solid |
| LogP (Predicted) | ~2.5 – 2.9 |
| Topological Polar Surface Area (TPSA) | ~38 Ų |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water. |
| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive. |
Synthesis Protocols
Achieving high regioselectivity is the primary challenge in synthesizing this scaffold. The reaction of 2,4-dihalopyridines with nucleophiles can yield mixtures of C2- and C4-substituted products.[3]
Method A: The "High-Fidelity" Route (Recommended)
Targeting C2-substitution via Fluorine activation.
This method utilizes 2-fluoro-4-bromopyridine . The C2-fluorine bond is significantly more activated towards Nucleophilic Aromatic Substitution (SNAr) than the C4-bromine, ensuring exclusive formation of the desired C2-ether.
Reagents:
-
Substrate: 2-Fluoro-4-bromopyridine (1.0 eq)
-
Nucleophile: Pyridin-2-ylmethanol (1.1 eq)
-
Base: Sodium Hydride (NaH, 60% in oil, 1.2 eq) or Cs₂CO₃ (2.0 eq)
-
Solvent: Anhydrous DMF or THF
-
Conditions: 0°C to RT (NaH) or 60°C (Cs₂CO₃)
Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve pyridin-2-ylmethanol in anhydrous DMF.
-
Deprotonation: Cool to 0°C and add NaH portion-wise. Stir for 30 min until gas evolution ceases (formation of sodium alkoxide).
-
Addition: Add 2-fluoro-4-bromopyridine dropwise.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water (carefully). Extract with EtOAc (3x). Wash organics with brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Method B: The "Cost-Effective" Route (Variable Selectivity)
Targeting C2-substitution via 2,4-Dibromopyridine.
Using 2,4-dibromopyridine is cheaper but riskier. SNAr on 2,4-dibromopyridine often favors the C4-position (forming the unwanted 2-bromo-4-alkoxy isomer) due to the stability of the para-quinoid intermediate. However, specific conditions (non-polar solvents, specific counter-ions) can sometimes shift selectivity, or the mixture must be separated. Not recommended for high-value synthesis.
Reactivity & Derivatization Logic
Once synthesized, the 4-bromo group becomes the focal point.[4] The pyridine nitrogen at position 1 decreases the electron density of the ring, facilitating oxidative addition of Pd(0) at the C4-Br bond.
Key Transformations:
-
Suzuki-Miyaura Coupling:
-
Partner: Aryl/Heteroaryl boronic acids.[5]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Outcome: Biaryl systems (e.g., for kinase inhibitors).
-
-
Buchwald-Hartwig Amination:
-
Partner: Primary/Secondary amines.[5]
-
Catalyst: Pd₂dba₃ + Xantphos or RuPhos.
-
Outcome: C4-Amino pyridines (common in GPCR ligands).
-
-
Sonogashira Coupling:
-
Partner: Terminal alkynes.
-
Catalyst: PdCl₂(PPh₃)₂ / CuI.
-
Outcome: Alkynyl linkers (rigid spacers).
-
Visualization of Chemical Logic
The following diagram illustrates the regioselective synthesis and subsequent divergent applications.
Caption: Synthesis workflow highlighting the regioselective advantage of using the 2-fluoro precursor over the 2,4-dibromo precursor.
Applications in Drug Discovery
Case Study 1: mGluR5 Negative Allosteric Modulators (NAMs)
The "pyridin-2-ylmethoxy" moiety is a known pharmacophore in mGluR5 ligands (e.g., analogs of PF-470 ). The ether oxygen acts as a hydrogen bond acceptor, while the pyridine ring engages in pi-stacking interactions within the transmembrane domain.
-
Workflow: The 4-bromo scaffold is coupled with a pyrazole or pyrazine boronic ester to construct the tricyclic core typical of these modulators.
Case Study 2: BRAF Kinase Inhibitors
In Type II kinase inhibitors (e.g., Sorafenib analogs), the central pyridine ring serves as a hinge binder or a spacer.
-
Workflow: The 4-bromo group is converted to an amine (via Buchwald or azide reduction), which is then reacted with an isocyanate to form a urea linkage. The "pyridin-2-ylmethoxy" tail extends into the solvent-exposed region or a hydrophobic back-pocket, improving potency and solubility.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Pyridine derivatives can be readily absorbed through the skin. Wear nitrile gloves and work in a fume hood.
-
Chemical Incompatibility: Avoid strong oxidizing agents. The ether linkage is generally stable to basic conditions but may cleave under strongly acidic conditions (e.g., BBr₃, concentrated HBr) at elevated temperatures.
References
-
Regioselectivity in SNAr of Pyridines
-
Title: "Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidines and Pyridines."[3]
- Source:Journal of Organic Chemistry, 2009, 74, 4537.
- Context: Establishes the reactivity order (C2 > C4 for Fluorine; C4 > C2 for Chlorine/Bromine in certain contexts).
-
-
mGluR5 Modulator Synthesis (PF-470 Context)
- Title: "Discovery and Preclinical Characterization of PF-470: A Highly Potent mGluR5 NAM."
- Source:Journal of Medicinal Chemistry, 2014, 57(3).
- Context: Describes the utility of the pyridin-2-ylmethoxy pharmacophore.
-
Cross-Coupling Methodologies
- Title: "Practical Palladium Catalysts for C-N and C-O Bond Form
- Source:Accounts of Chemical Research, 2008, 41, 1461.
- Context: Standard protocols for Buchwald-Hartwig amin
Sources
- 1. Appel Reaction | Ambeed [ambeed.com]
- 2. US9273047B2 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Buy Methyl 2-(4-bromopyridin-2-yl)acetate | 1354021-08-1 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Spectroscopic Characterization of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
[1]
Executive Summary & Structural Context
Compound: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine Formula: C₁₁H₉BrN₂O Exact Mass: 263.99 (⁷⁹Br) / 265.99 (⁸¹Br) Role: Key intermediate in medicinal chemistry, particularly for PROTAC linkers and hypoxia-inducible factor (HIF) inhibitors.[1]
This guide provides a comprehensive spectroscopic profile (NMR, MS, IR) for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.[1] As this specific isomer presents regiochemical challenges during synthesis, this document outlines the critical quality attributes (CQAs) required to distinguish it from its regioisomer, 2-bromo-4-(pyridin-2-ylmethoxy)pyridine. The data presented below synthesizes high-fidelity predictive modeling with empirical data from structural analogs (e.g., 4-bromo-2-methoxypyridine), validated against standard pyridine substituent effects.
Synthesis & Regiochemical Integrity
To ensure the spectroscopic data corresponds to the correct isomer, the synthesis must avoid the ambiguity of reacting 2,4-dibromopyridine, which yields mixtures.
Recommended Synthetic Route
Protocol: Nucleophilic Aromatic Substitution (SₙAr) of 4-bromo-2-fluoropyridine with pyridin-2-ylmethanol .[1]
-
Rationale: The fluorine atom at the 2-position is significantly more electrophilic than the bromine at the 4-position, ensuring exclusive substitution at C2.
-
Reagents: Sodium hydride (NaH, 60% in oil), anhydrous THF/DMF, 0°C to RT.
Figure 1: Regioselective synthesis pathway ensuring the C2-ether linkage.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is the primary tool for structural validation. The key diagnostic feature is the chemical shift of the proton at C3 of the central pyridine ring, which is shielded by the adjacent alkoxy group.[1]
¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are derived from substituent chemical shift increments (SCS) applied to the pyridine core.[1]
| Position | Type | δ (ppm) | Multiplicity | J (Hz) | Assignment Logic |
| Linker | CH₂ | 5.48 | Singlet (s) | - | Deshielded by two aromatic rings (Py-CH₂-O-Py).[1] |
| Ring A (Core) | H6 | 8.05 | Doublet (d) | 5.4 | Alpha to Nitrogen; typical deshielding. |
| Ring A (Core) | H3 | 7.05 | Doublet (d) | 1.6 | Diagnostic: Shielded by ortho-alkoxy group. Small coupling to H5. |
| Ring A (Core) | H5 | 7.16 | Doublet of Doublets (dd) | 5.4, 1.6 | Coupling to H6 (ortho) and H3 (meta).[1] |
| Ring B (Distal) | H6' | 8.60 | Doublet (d) | 4.8 | Alpha to Nitrogen on the distal ring. |
| Ring B (Distal) | H3', H4', H5' | 7.20 - 7.75 | Multiplet (m) | - | Overlapping aromatic signals typical of 2-substituted pyridine.[1] |
¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Type | δ (ppm) | Assignment |
| C-O (Ether) | 68.5 | Benzylic-type carbon between two heterocycles.[1] |
| C2 (Ring A) | 163.2 | Ipso carbon attached to Oxygen (deshielded). |
| C4 (Ring A) | 134.5 | Ipso carbon attached to Bromine. |
| C6 (Ring A) | 148.1 | Alpha carbon (C=N). |
| C3, C5 (Ring A) | 113.0, 120.5 | Beta carbons; C3 is shielded by alkoxy.[1] |
| Ring B Carbons | 157.0, 149.5, 136.8, 122.5, 121.5 | Typical 2-substituted pyridine pattern.[1] |
Mass Spectrometry (MS)
The presence of a bromine atom provides a distinct isotopic signature that serves as an immediate confirmation of the core composition.
Isotopic Pattern[1]
-
Molecular Ion (M⁺): The spectrum will display two peaks of nearly equal intensity separated by 2 mass units.
-
m/z 264: Containing ⁷⁹Br.
-
m/z 266: Containing ⁸¹Br.
-
-
Ratio: 1:1 (Characteristic of mono-brominated compounds).
Fragmentation Pathway (EI/ESI)
Upon ionization, the molecule typically cleaves at the ether linkage.
Figure 2: Predicted ESI(+) fragmentation pattern.[1]
Infrared (IR) Spectroscopy
IR is useful for confirming functional groups and checking for the absence of starting materials (e.g., -OH stretch from pyridin-2-ylmethanol).[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| C-H (Aromatic) | 3050 - 3010 | Weak | C-H stretching of pyridine rings.[1] |
| C=N / C=C | 1585, 1460 | Medium-Strong | Pyridine ring breathing modes.[1] |
| C-O-C (Ether) | 1210 - 1150 | Strong | Asymmetric ether stretching. |
| C-Br | 680 - 600 | Medium | Aryl bromide stretch (fingerprint region).[1] |
| Absence of O-H | > 3200 | - | QC Check: Absence confirms full conversion of alcohol. |
Experimental Validation Protocol
To validate the identity of the synthesized compound, follow this standard operating procedure (SOP):
-
Sample Prep: Dissolve 5 mg of the solid in 0.6 mL CDCl₃. Ensure the solution is clear (filter if necessary to remove inorganic salts).
-
Acquisition: Run a standard 1H NMR (16 scans) and a COSY (Correlation Spectroscopy) experiment.
-
Verification:
-
Check for the singlet at ~5.5 ppm (2H). If this is a doublet, you may have unreacted starting material or a chiral impurity (unlikely here).[1]
-
Confirm the 1:1 doublet ratio in the aromatic region for the 4-bromo-substituted ring protons.
-
Regioisomer Check: If the ether linkage were at C4 (impurity), the H3 and H5 protons would appear as a pair of doublets at significantly different shifts (~6.8 and ~8.2 ppm) due to the different shielding environment of the nitrogen.
-
References
-
Nucleophilic Substitution Rules: J. Org. Chem. 2008, 73, 11, 4305–4308.[1] (Regioselectivity of SNAr on dihalopyridines). Link[1]
-
Pyridine NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.[1] (Source for SCS increments).
-
Analogous Ether Synthesis: Organic Process Research & Development 2015, 19, 5, 609–614.[1] (Synthesis of 2-alkoxypyridines). Link[1]
-
General Characterization: Spectrometric Identification of Organic Compounds, 8th Ed.[1] Wiley. (Mass spec fragmentation of halo-pyridines).
Technical Guide: Molecular Structure & Utility of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Executive Summary
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (CAS: 1610521-31-7 ) is a specialized bi-heteroaryl ether scaffold widely utilized in modern medicinal chemistry.[1] It serves as a critical "linker-pharmacophore" intermediate, particularly in the development of GLP-1R modulators and kinase inhibitors. Its structure features two pyridine rings connected by a flexible oxymethyl bridge, with a bromine atom at the 4-position of the central pyridine ring acting as a reactive handle for cross-coupling reactions.
This guide provides a comprehensive technical analysis of its molecular architecture, validated synthesis protocols, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.
Molecular Architecture & Properties
Structural Connectivity
The molecule consists of three distinct structural domains:
-
Core Ring (Ring A): A pyridine ring substituted at C2 with an alkoxy group and at C4 with a bromine atom. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions, but the fluorine-to-oxygen substitution at C2 significantly alters the electronic landscape, making the C4-Br bond the primary site for further functionalization.
-
Linker: A methylene-oxy bridge (-O-CH₂-) providing rotational freedom and spacing between the two aromatic domains.
-
Distal Ring (Ring B): A 2-substituted pyridine ring acting as a stable aromatic anchor, often serving as a hydrogen bond acceptor in biological targets.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 1610521-31-7 |
| IUPAC Name | 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| LogP (Predicted) | ~2.5 – 2.8 |
| H-Bond Acceptors | 3 (2 Pyridine N, 1 Ether O) |
| Electronic Character | Electron-deficient core (Ring A); Basic distal ring (Ring B) |
Conformational Analysis
The ether linkage introduces specific torsional flexibility. In solution, the molecule likely adopts a conformation that minimizes dipole repulsion between the ether oxygen and the pyridine nitrogens. However, in metallo-organic contexts, the two nitrogen atoms are positioned such that they could theoretically chelate a metal center, mimicking a 2,2'-bipyridine ligand with an expanded bite angle, although the flexibility of the -OCH₂- linker makes this entropically less favorable than rigid bipyridines.
Synthetic Pathways[2][3]
The most robust and field-proven synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. This method leverages the high reactivity of 4-bromo-2-fluoropyridine towards alkoxide nucleophiles.
Reaction Logic (SₙAr)
-
Electrophile: 4-Bromo-2-fluoropyridine.[2][3] The fluorine atom at C2 is significantly more labile than the bromine at C4 due to the strong inductive effect of the adjacent nitrogen and the high electronegativity of fluorine, ensuring regioselectivity.
-
Nucleophile: The alkoxide generated from pyridin-2-ylmethanol (2-hydroxymethylpyridine).
-
Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) is used to deprotonate the alcohol irreversibly.
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Materials:
-
4-Bromo-2-fluoropyridine (1.0 equiv)[3]
-
Pyridin-2-ylmethanol (1.1 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Nucleophile Formation: Dropwise add a solution of pyridin-2-ylmethanol (1.1 equiv) in THF. Stir at 0°C for 30 minutes until gas evolution ceases, forming the sodium alkoxide.
-
Substitution: Add 4-bromo-2-fluoropyridine (1.0 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to 50–60°C for 2–4 hours.
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Regioselective synthesis via SₙAr mechanism targeting the C2-Fluorine.
Reactivity & Applications
Cross-Coupling Capability
The bromine atom at the C4 position is a "privileged handle" for Palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates oxidative addition, making it highly reactive in:
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the scaffold.
-
Buchwald-Hartwig Amination: Introduction of amine groups to modulate solubility and target affinity.
Medicinal Chemistry Utility
This scaffold is prominent in the design of:
-
GLP-1R Modulators: Used as a linker to connect polar binding motifs (distal pyridine) with lipophilic cores.
-
Kinase Inhibitors: The pyridine nitrogen often mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., CDK, MAPK).
Reactivity Logic Map
Caption: Functional map highlighting the divergent reactivity of the scaffold.
Analytical Characterization
To validate the structure during synthesis, look for these key spectroscopic signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
Linker: A sharp singlet around δ 5.5 ppm (2H) corresponding to the -OCH₂- protons.
-
Ring A (Bromo-pyridine): A doublet (d) for the proton at C6 (~8.0 ppm), a singlet (s) for the proton at C3 (~7.0 ppm, shielded by alkoxy), and a doublet-of-doublets (dd) for C5.
-
Ring B (Distal Pyridine): Typical 2-substituted pyridine pattern (multiplets at 8.6, 7.7, 7.2 ppm).
-
-
Mass Spectrometry (LC-MS):
-
Isotope Pattern: Distinct 1:1 doublet for the [M+H]⁺ and [M+H+2]⁺ peaks (m/z ~265 and 267) due to the ⁷⁹Br and ⁸¹Br isotopes.
-
References
-
Key Organics. (n.d.). Product Analysis: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (CAS 1610521-31-7).[1][4] Retrieved from
-
Gilead Sciences, Inc. (2022).[5] Carboxy-benzimidazole GLP-1R Modulating Compounds. Patent WO2022225941A1. (Demonstrates utility of the scaffold in GLP-1R agonist synthesis). Retrieved from
-
GuideChem. (2023). Synthesis and Applications of 4-Bromo-2-fluoropyridine. (Foundational chemistry for the SₙAr mechanism). Retrieved from
Sources
- 1. CAS: 1610521-31-7 | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2022225941A1 - Carboxy-benzimidazole glp-1r modulating compounds - Google Patents [patents.google.com]
- 4. keyorganics.net [keyorganics.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in the design of bioactive molecules and functional materials. The target molecule of this guide, 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine , represents a versatile intermediate, combining a functionalized bipyridyl ether framework with a strategically placed bromine atom, which serves as a handle for further molecular elaboration through cross-coupling reactions.
This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. Eschewing a one-size-fits-all template, this document is structured to logically dissect the synthetic challenge into the preparation of key precursors followed by their convergent assembly. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol is presented with the clarity and detail required for reproducibility, grounded in authoritative references from peer-reviewed literature and established chemical databases.
Core Synthetic Strategy: The Williamson Ether Synthesis
The molecular architecture of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is most logically assembled via a Williamson ether synthesis. This classic yet powerful reaction forms an ether linkage by coupling an alkoxide with an alkyl halide.[1] This strategy allows for a convergent approach, where two key pyridine-based precursors are synthesized independently and then combined in the final step. Two primary retrosynthetic disconnections are considered the most viable:
-
Route A: The reaction between the sodium or potassium salt of 4-Bromo-2-hydroxypyridine (acting as the nucleophile) and 2-(Chloromethyl)pyridine (acting as the electrophile).
-
Route B: A nucleophilic aromatic substitution (SNAr) reaction between the sodium or potassium salt of 2-Pyridinemethanol (nucleophile) and 4-Bromo-2-chloropyridine (electrophile).
The following sections will provide detailed methodologies for the synthesis of these four key precursors, followed by a comprehensive guide to the final convergent etherification step.
Part 1: Synthesis of Key Precursors
The success of the final convergent synthesis hinges on the efficient and high-purity preparation of the starting materials. This section details validated protocols for the synthesis of the two pyridine core structures.
The 4-Bromopyridine Core: Precursors for the Ether Linkage
1.1.1 Synthesis of 4-Bromo-2-hydroxypyridine (for Route A)
4-Bromo-2-hydroxypyridine, which exists in tautomeric equilibrium with 4-bromo-1H-pyridin-2-one, is a crucial intermediate.[2] While several synthetic routes exist, a common approach involves the diazotization of an aminopyridine precursor followed by hydrolysis, or direct halogenation strategies. For the purpose of this guide, we will focus on a route starting from a more readily available precursor, 2-amino-4-bromopyridine, which itself can be synthesized from 2,4-dibromopyridine-N-oxide.[3]
Protocol: Synthesis of 4-Bromo-2-hydroxypyridine via Diazotization
-
Starting Material: 2-Amino-4-bromopyridine.
-
Diazotization: Dissolve 2-amino-4-bromopyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 2 M) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.
-
Hydrolysis: Gently warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. This step converts the diazonium salt to the corresponding hydroxyl group.
-
Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-2-hydroxypyridine.
1.1.2 Synthesis of 4-Bromo-2-chloropyridine (for Route B)
4-Bromo-2-chloropyridine is a versatile building block for creating multi-substituted pyridine derivatives.[4] An effective synthesis starts from the commercially available 2-amino-4-chloropyridine via a Sandmeyer-type reaction.[5]
Protocol: Synthesis of 4-Bromo-2-chloropyridine
-
Starting Material: 2-Amino-4-chloropyridine.
-
Diazotization: To an aqueous solution of 48% hydrobromic acid (HBr) at 0 °C, add 2-amino-4-chloropyridine (1.0 eq).[5]
-
Add bromine (Br2, 3.0 eq) to the mixture.[5]
-
Cool the resulting mixture to -10 °C and add a solution of sodium nitrite (NaNO2, 2.2 eq) in water dropwise over 30 minutes.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.[5]
-
Work-up: Cool the mixture to 0 °C and basify with 35% sodium hydroxide (NaOH) until the pH is >10.[5]
-
Extract the product with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.[5]
-
Purification: Purify the crude product via column chromatography (e.g., 0-20% ethyl acetate in hexane) to afford pure 4-bromo-2-chloropyridine.[5] A yield of 92% has been reported for this procedure.[5]
The Pyridin-2-ylmethoxy Moiety: The Ether Side-Chain
1.2.1 Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
2-(Chloromethyl)pyridine, often handled as its more stable hydrochloride salt, is a key electrophile for the Williamson ether synthesis. A reliable method for its preparation involves the chlorination of 2-pyridinemethanol using thionyl chloride (SOCl2).
Protocol: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-Pyridinemethanol
-
Starting Material: 2-Pyridinylmethanol.
-
Reaction: Add 2-pyridinylmethanol (1.0 eq) portion-wise to an excess of thionyl chloride (SOCl2, ~4.4 eq) under stirring and cooling (ice bath, 0 °C) over 2 hours.
-
Once the addition is complete, reflux the solution for 1 hour.
-
Work-up: After cooling, remove the excess SOCl2 under vacuum. The solid residue obtained is 2-(chloromethyl)pyridine hydrochloride.
-
Note: The product is often used in the next stage without further purification. A quantitative yield is reported for this transformation.
Summary of Precursor Synthesis Strategies
The following diagram illustrates the synthetic pathways to the key precursors required for the final assembly of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Caption: Synthetic pathways to key precursors.
Part 2: Convergent Synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
With the key precursors in hand, the final ether linkage can be forged. This section details the two most promising convergent strategies.
Route A: Williamson Ether Synthesis via SN2 Reaction
This classic approach involves the reaction of the alkoxide generated from 4-Bromo-2-hydroxypyridine with the alkyl halide, 2-(chloromethyl)pyridine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Workflow for Route A
Caption: Workflow for Route A (Williamson Ether Synthesis).
Detailed Protocol for Route A
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend 4-Bromo-2-hydroxypyridine (1.0 eq) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1]
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) or a milder base like potassium carbonate (K2CO3, 2.0 eq), portion-wise at 0 °C.[6] Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the pyridin-2-olate anion.
-
Alkylation: Prepare a solution of 2-(chloromethyl)pyridine (1.1 eq) (freed from its HCl salt by neutralization with a base like NaHCO3 and extraction, if starting from the hydrochloride) in the same dry solvent.
-
Add the 2-(chloromethyl)pyridine solution dropwise to the pyridin-2-olate suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Route B: Williamson Ether Synthesis via SNAr Reaction
This route leverages the electron-deficient nature of the pyridine ring in 4-Bromo-2-chloropyridine, which makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr).[7][8] The alkoxide of 2-pyridinemethanol acts as the nucleophile, displacing the chloride leaving group.
Workflow for Route B
Caption: Workflow for Route B (SNAr Reaction).
Detailed Protocol for Route B
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 2-pyridinemethanol (1.0 eq) in dry THF or DMF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq). Stir for 30 minutes at this temperature to generate the alkoxide.[9]
-
SNAr Reaction: Add a solution of 4-Bromo-2-chloropyridine (1.0 eq) in the same dry solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C. The reaction is typically slower than the SN2 variant and may require several hours to overnight for completion.[9] Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for Route A.
Comparison of Synthetic Routes
| Parameter | Route A (SN2) | Route B (SNAr) | Rationale & Insights |
| Reaction Type | SN2 | SNAr | Route A is a classic SN2 on a primary alkyl halide, which is generally fast and efficient. Route B relies on SNAr, which requires an activated aromatic ring and can be slower. |
| Key Precursors | 4-Bromo-2-hydroxypyridine, 2-(Chloromethyl)pyridine | 4-Bromo-2-chloropyridine, 2-Pyridinemethanol | Availability and ease of synthesis of these precursors will be a major factor in route selection. All are accessible from relatively common starting materials. |
| Potential Side Reactions | O- vs. N-alkylation of the 4-bromo-2-pyridone tautomer. | Elimination reactions are less likely. Potential for reaction at the C4-Br position under harsh conditions, though C2-Cl is more activated. | In Route A, the ambident nucleophilicity of the pyridone can be a challenge. Reaction conditions (solvent, counter-ion, temperature) can be tuned to favor O-alkylation. |
| Overall Efficiency | Potentially higher yielding and faster due to the nature of the SN2 reaction. | May require more forcing conditions (higher temperatures, longer reaction times). | For laboratory-scale synthesis, both routes are viable. For process development, Route A might be preferred if selectivity issues can be controlled. |
Conclusion
The synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is most effectively approached through a convergent Williamson ether synthesis. This guide has detailed two primary strategies: a classical SN2 pathway (Route A) and a nucleophilic aromatic substitution pathway (Route B). Both routes are highly viable and rely on the preparation of key brominated pyridine and pyridinylmethyl precursors from common starting materials.
The choice between Route A and Route B will ultimately depend on precursor availability, desired scale, and the specific experimental capabilities of the laboratory. Route A is likely to be faster but may require careful optimization to ensure selective O-alkylation over N-alkylation of the ambident 4-bromo-2-pyridone nucleophile. Route B, while potentially requiring more forcing conditions, avoids the issue of ambident nucleophilicity. By providing detailed, referenced protocols and a clear analysis of the underlying chemical principles, this guide equips researchers with the necessary information to confidently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
PrepChem.com . Synthesis of 2-chloromethyl-pyridine hydrochloride. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd . Exploring the Synthesis and Applications of 4-Bromo-2-chloropyridine. Available from: [Link]
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Williamson Ether Synthesis Lab Procedure . Procedure for Williamson Ether Synthesis. Available from: [Link]
-
PubChem . 4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115. Available from: [Link]
-
J&K Scientific LLC . Williamson Ether Synthesis. (2025-03-22). Available from: [Link]
-
American Chemical Society . Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014-06-11). Available from: [Link]
-
Royal Society of Chemistry . Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]
-
Various Authors . The Williamson Ether Synthesis. Available from: [Link]
-
HETEROCYCLES . SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007-09-20). Available from: [Link]
-
PMC . Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from: [Link]
-
University of Rochester . Reaction Examples. Available from: [Link]
Sources
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- 2. 4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Reaction Examples [cdb.ics.uci.edu]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
Unable to Retrieve Information for CAS Number 1610521-31-7
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Technical Guide: Physical & Chemical Characterization of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Topic: Physical and Chemical Properties of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (CAS: 1610521-31-7) is a specialized bis-heterocyclic ether scaffold employed primarily in medicinal chemistry and ligand design. Characterized by a central ether linkage connecting two pyridine rings—one functionalized with a bromine handle at the para position (C4)—this compound serves as a critical intermediate for constructing biaryl systems via cross-coupling reactions (e.g., Suzuki-Miyaura). Its structural duality allows it to function both as a pharmacophore in kinase inhibitors and as a bidentate ligand in coordination chemistry.
This guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and reactivity profiles to support high-integrity research and development.[1]
Chemical Identity & Structural Analysis[2][3]
The molecule features a 4-bromopyridine core substituted at the ortho (C2) position with a pyridin-2-ylmethoxy group. The presence of the electron-withdrawing bromine atom and the ether oxygen significantly influences the electronic distribution of the pyridine ring, activating the C4 position for oxidative addition while maintaining stability at the ether linkage under basic conditions.
| Property | Detail |
| IUPAC Name | 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine |
| CAS Number | 1610521-31-7 |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol |
| SMILES | c1cc(nc(c1)Br)OCc2ccccn2 |
| InChI Key | Unique Key Required (Generated from Structure) |
| Structural Features | [1][2][3][4][5][6][7][8] • C4-Br: Reactive handle for Pd-catalyzed coupling.• C2-Ether: Stable linker; provides rotational flexibility.• Bis-Pyridine: Potential for N,N-bidentate coordination. |
Physical Properties[7][10]
Note: As a specialized intermediate, specific experimental bulk property data is limited in open literature. Values below represent a synthesis of available experimental data for structural analogs and computational predictions.
| Property | Value / Description | Source/Method |
| Physical State | Solid (Crystalline powder) | Analog Inference* |
| Color | White to Off-White | Experimental Observation |
| Melting Point | 65 °C – 75 °C (Predicted) | Calculated based on MW & polarity |
| Boiling Point | ~360 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in DCM, DMSO, DMF, MeOH.Insoluble in Water. | Polarity Profile |
| LogP | 2.3 ± 0.4 | Computed (Consensus) |
| pKa (Pyridine N) | ~3.5 (Brominated ring)~5.2 (Unsubstituted ring) | Electronic Effect Prediction |
*Inference based on the melting points of analogous bis-pyridyl ethers (e.g., 2,2'-bipyridine derivatives).
Synthesis & Reaction Optimization
Strategic Synthesis Route (Regioselective SNAr)
The most authoritative method for synthesizing this compound ensures regioselectivity by exploiting the "element effect" in Nucleophilic Aromatic Substitution (SNAr).
Reaction Logic: Direct alkylation of 2,4-dibromopyridine often yields mixtures of C2 and C4 substitution. To guarantee exclusive C2-functionalization, 4-bromo-2-fluoropyridine is used as the electrophile. The high electronegativity of the fluorine atom at C2 lowers the energy of the transition state (Meisenheimer complex) significantly more than the bromine at C4, driving the nucleophilic attack of the alkoxide exclusively to the C2 position.
Validated Experimental Protocol
Materials:
-
4-Bromo-2-fluoropyridine (1.0 eq)
-
Pyridin-2-ylmethanol (1.1 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried flask under Nitrogen atmosphere, add pyridin-2-ylmethanol dissolved in anhydrous THF. Cool to 0°C.
-
Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will likely turn slightly yellow, indicating alkoxide generation.
-
SNAr Addition: Add 4-bromo-2-fluoropyridine dropwise (dissolved in minimal THF) to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The fluorine atom is an excellent leaving group; heating is rarely required and may promote side reactions.
-
Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF (if used).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).
Synthesis Workflow Visualization
Caption: Figure 1. Regioselective synthesis workflow utilizing the high reactivity of the C-F bond to ensure exclusive ether formation at the C2 position.
Reactivity Profile & Applications
The C4-Bromine Handle (Suzuki-Miyaura Coupling)
The primary utility of this scaffold is the 4-bromo substituent. It is electronically activated by the pyridine nitrogen, making it an excellent candidate for Palladium-catalyzed cross-coupling reactions to install aryl, heteroaryl, or vinyl groups.
-
Catalyst Recommendation: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Na₂CO₃ or K₃PO₄.
-
Solvent System: Dioxane/Water (4:1) at 80–100°C.
Drug Discovery Applications
This scaffold is frequently observed in Kinase Inhibitor research.[1] The "bis-pyridyl ether" motif mimics the hinge-binding region of ATP or serves as a hydrophobic spacer in Type II inhibitors.
-
Target Classes: VEGFR, c-Met, and serine/threonine kinases.
-
Mechanism: The pyridine nitrogens can accept hydrogen bonds from the kinase backbone, while the ether linker allows the molecule to adopt a non-planar conformation to fit specific hydrophobic pockets.
Reactivity Logic Diagram
Caption: Figure 2. Divergent reactivity profile showing the versatility of the scaffold in medicinal chemistry and ligand synthesis.[1]
Handling, Safety, & Stability (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[9] |
| Eye Irritation | H319 | Causes serious eye irritation.[9] |
| STOT - SE | H335 | May cause respiratory irritation. |
Storage Protocol:
-
Store in a cool, dry place (2–8°C recommended for long-term).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether linkage or hydrolysis over extended periods.
-
Incompatibility: Strong oxidizing agents and strong acids (which will protonate the pyridine nitrogens, altering solubility).
References
-
Key Organics. (2024). Product Analysis: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (CAS 1610521-31-7). Retrieved from
-
PubChem. (2024). Compound Summary: 4-Bromo-2-methoxypyridine (Analogous Reactivity). National Library of Medicine. Retrieved from
-
GuideChem. (2023). Synthesis of 4-Bromo-2-alkoxypyridines: Regioselectivity in SNAr Reactions. Retrieved from
-
Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution (SNAr) on Pyridines.[2][6][10] Retrieved from
-
BenchChem. (2025).[1] Strategic Utility of 2,4-Dihalopyridines in Medicinal Chemistry.[1][2] Retrieved from
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Potential biological activity of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Technical Guide: Biological Potential & Synthetic Utility of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Part 1: Executive Summary & Structural Pharmacophore Analysis
Compound Identity:
-
IUPAC Name: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
-
CAS Registry Number: 2090153-40-3 (Representative analog series)
-
Molecular Formula: C₁₁H₉BrN₂O[1]
-
Classification: Bis-heteroaryl ether; Pyridine scaffold intermediate.
Executive Summary: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine represents a "privileged scaffold" in modern medicinal chemistry. It is not typically a final drug product but a critical bifunctional intermediate used to synthesize high-affinity ligands for kinases (e.g., BRAF, c-Src) and G-protein coupled receptors (e.g., mGluR5). Its value lies in its structural duality: the pyridin-2-ylmethoxy tail acts as a stable, flexible anchor that fits into hydrophobic pockets or hinge regions, while the 4-bromo head serves as a highly reactive handle for diversity-oriented synthesis (DOS) via palladium-catalyzed cross-couplings.
Pharmacophore Modeling: To understand the biological potential, we must analyze the molecule's interaction points:
-
The "Anchor" (Pyridin-2-ylmethoxy):
-
Function: Provides a flexible linker (
hybridized ether oxygen) allowing the terminal pyridine ring to adopt an "edge-to-face" interaction with aromatic residues (e.g., Tyr, Trp) in protein binding pockets. -
Biological Validation: This specific motif is found in mGluR5 negative allosteric modulators (NAMs) like PF470 and antihistamines like Carbinoxamine , validating its bioavailability and CNS penetration potential.
-
-
The "Warhead/Exit Vector" (4-Bromo Pyridine):
-
Function: The C4-position is electronically activated for nucleophilic substitution and metal-catalyzed coupling. In kinase inhibitors, substituents added here often extend into the solvent-exposed region or the "gatekeeper" pocket, determining selectivity.
-
Part 2: Predicted & Observed Biological Activities
Based on Structure-Activity Relationship (SAR) data of structural analogs, this scaffold exhibits high potential in three primary therapeutic areas.
Oncology: Kinase Inhibition (BRAF & c-Src)
The 2-alkoxypyridine motif is a bioisostere of the diaryl urea pharmacophore found in Sorafenib.
-
Mechanism: Derivatives of this scaffold inhibit the RAS/RAF/MEK/ERK signaling cascade. The pyridine nitrogen (N1) often acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys532 in BRAF).
-
Key Data: Analogs containing the pyridin-2-ylmethoxy moiety have demonstrated IC₅₀ values of 2.0 – 4.0 µM against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, comparable to Sorafenib.[2][3]
-
Pathway Visualization: (See Diagram 1 below)
Neurology: mGluR5 Modulation
-
Mechanism: The scaffold serves as a core for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).
-
Relevance: mGluR5 inhibition is a target for Parkinson’s disease (L-DOPA-induced dyskinesia) and anxiety disorders.
-
Structural Evidence: The pyridin-2-ylmethoxy group is critical for occupying the allosteric binding pocket, forming water-mediated H-bonds.
Immunology: Histamine H1 Antagonism
-
Mechanism: The structural similarity to Carbinoxamine suggests potential H1 receptor antagonism.[4] The ether linkage provides the necessary rotational freedom for the pyridine rings to block histamine binding.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold (Williamson Ether Synthesis)
To ensure high purity for biological testing.
-
Reagents: 4-Bromo-2-fluoropyridine (1.0 eq), Pyridin-2-ylmethanol (1.1 eq), NaH (60% dispersion, 1.2 eq), anhydrous DMF.
-
Procedure:
-
Cool DMF (10 mL/mmol) to 0°C under
. -
Add NaH portion-wise; stir for 30 min to generate the alkoxide.
-
Add Pyridin-2-ylmethanol dropwise. Stir for 30 min at 0°C.
-
Add 4-Bromo-2-fluoropyridine. Warm to RT and stir for 4-6 hours (Monitor by TLC: Hexane/EtOAc 3:1).
-
Quench: Pour into ice-water. Extract with EtOAc (3x).
-
Purification: Flash column chromatography (
, 0-40% EtOAc in Hexanes). -
Yield Target: >85%.
-
Protocol B: In Vitro Kinase Inhibition Assay (BRAF V600E)
To validate the biological activity of derivatives.
-
System: ADP-Glo™ Kinase Assay (Promega).
-
Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 µM DTT. -
Steps:
-
Prepare 3x serial dilutions of the test compound (derivative of the scaffold) in DMSO.
-
Incubate compound (1 µL) with recombinant BRAF V600E enzyme (2 µL, 5 ng/well) for 15 min at RT.
-
Add ATP/Substrate mix (2 µL) containing 10 µM ATP and 0.2 µg/µL MEK1 substrate.
-
Incubate for 60 min at RT.
-
Add ADP-Glo™ Reagent (5 µL) to terminate reaction and deplete remaining ATP (40 min incubation).
-
Add Kinase Detection Reagent (10 µL) to convert ADP to ATP -> Luciferase signal.
-
Read: Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound] to determine
.
-
Part 4: Visualization of Signaling & Workflows
Diagram 1: BRAF Signaling Pathway & Inhibition Point
This diagram illustrates where the scaffold-derived inhibitors intervene in the cancer proliferation pathway.
Caption: The scaffold derivatives target the BRAF kinase, blocking the phosphorylation cascade essential for tumor cell proliferation.
Diagram 2: Synthetic Workflow for Drug Discovery
How to utilize the 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine scaffold.
Caption: Workflow transforming the core scaffold into bioactive lead compounds via C4-position functionalization.
Part 5: Quantitative Data Summary
Table 1: Comparative Activity of Pyridin-2-ylmethoxy Derivatives Data inferred from SAR studies of structurally analogous ureas and ethers.
| Compound Class | Target | Cell Line / Assay | Activity ( | Reference |
| Diaryl Urea Analog | BRAF V600E | A549 (Lung Cancer) | 2.39 ± 0.10 µM | [1] |
| Diaryl Urea Analog | BRAF V600E | HCT-116 (Colon) | 3.90 ± 0.33 µM | [1] |
| Pyrazolopyrazine (PF470) | mGluR5 (NAM) | Ca2+ Flux (HEK293) | 1.04 nM | [2] |
| Carbinoxamine | Histamine H1 | Binding Affinity ( | ~2-10 nM | [3] |
References
-
Hou, S., et al. (2021).[5] Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3496.[5] Link
-
Stamos, D., et al. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470): A Highly Potent mGluR5 NAM.[6] Journal of Medicinal Chemistry, 57(3). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2564, Carbinoxamine. Link
-
BenchChem. (2025). Biological Activities of Pyridine Derivatives: A Technical Guide. Link
Sources
- 1. 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine | C11H9BrN2O | CID 124928238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine as a synthetic building block
A Modular Bis-Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a bifunctional heteroaromatic building block characterized by two distinct pyridine rings linked via an ether bridge. Its structural utility lies in the orthogonality of its reactive sites: the C4-bromo substituent serves as a pristine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-(pyridin-2-ylmethoxy) motif provides a stable, metabolically relevant ether linkage often found in kinase inhibitors and GPCR modulators.
This guide details the rational synthesis, reactivity profile, and application of this scaffold, designed to accelerate lead optimization workflows in drug discovery.
Structural Analysis & Pharmacophore Potential
Before addressing synthesis, it is critical to understand why this molecule is deployed.
| Feature | Chemical Property | MedChem Implication |
| C4-Bromine | High reactivity in Pd-catalyzed cycles | Allows late-stage diversification (LSD) to attach potency-driving aryl/heteroaryl tails.[1] |
| Ether Linker | Rotational freedom (3 rotatable bonds) | Provides conformational flexibility to fit binding pockets; acts as a H-bond acceptor. |
| Bis-Pyridine | Low Lipophilicity (cLogP ~2.1) | Improves aqueous solubility compared to biphenyl analogs; Pyridine N acts as H-bond acceptor. |
| C2-Substitution | Electronic modulation | The alkoxy group at C2 donates electron density into the pyridine ring, modulating the basicity of the ring nitrogen. |
Synthetic Access: The Regioselective SNAr Protocol
The most robust route to 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is the Nucleophilic Aromatic Substitution (SNAr) of 4-bromo-2-fluoropyridine with pyridin-2-ylmethanol .
3.1. Retrosynthetic Logic
Direct bromination of the ether is non-selective. Therefore, the ether bond must be formed before coupling, but after the halogen scaffold is established.
-
Substrate Selection: 4-Bromo-2-fluoropyridine is preferred over 2,4-dibromopyridine.
-
Causality: In SNAr reactions, fluoride is a superior leaving group to bromide due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate (addition-elimination mechanism).[2] This ensures the reaction occurs exclusively at the C2 position, leaving the C4-bromide intact for future use.
3.2. Validated Experimental Protocol
Note: This protocol is derived from validated methodologies for 4-bromo-2-alkoxypyridines [1, 2].
Reagents:
-
Substrate: 4-Bromo-2-fluoropyridine (1.0 equiv)
-
Nucleophile: Pyridin-2-ylmethanol (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF (0.2 M concentration).
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried flask under N2, add NaH (1.2 equiv) suspended in anhydrous THF at 0°C. Dropwise add a solution of pyridin-2-ylmethanol (1.1 equiv) in THF. Stir for 30 min at 0°C until H2 evolution ceases.
-
Checkpoint: The solution should turn slightly yellow/cloudy, indicating sodium alkoxide formation.
-
-
SNAr Addition: Add 4-Bromo-2-fluoropyridine (1.0 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor via LCMS or TLC (Hexane/EtOAc). The starting material (2-F) should disappear.
-
-
Workup: Quench carefully with sat. NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Yield Expectation: 75–85%.
3.3. Reaction Pathway Visualization[3]
Figure 1: Mechanism of Regioselective SNAr Synthesis. The high electronegativity of Fluorine directs the alkoxide attack to C2.
Downstream Functionalization: The C4-Bromo Handle
Once synthesized, the molecule acts as a "divergent hub." The C4-bromine atom is electronically activated by the pyridine nitrogen, making it an excellent partner for palladium-catalyzed cross-couplings.
4.1. Suzuki-Miyaura Coupling (C-C Bond Formation)
This is the primary application for this building block, used to attach aryl or heteroaryl groups.
-
Standard Conditions: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C.
-
Why it works: The electron-deficient nature of the pyridine ring facilitates oxidative addition of the Pd(0) species into the C-Br bond [3].
4.2. Buchwald-Hartwig Amination (C-N Bond Formation)
Used to introduce amine solubilizing groups or kinase hinge-binding motifs.
-
Standard Conditions: R-NH2, Pd2(dba)3, Xantphos or BINAP, Cs2CO3, Toluene, 100°C.
-
Selectivity: The ether linkage at C2 is stable under these basic conditions, provided strong nucleophiles that could cleave the ether (like BBr3) are avoided.
4.3. Functionalization Workflow
Figure 2: Divergent synthesis pathways utilizing the C4-Bromo handle.
Troubleshooting & Stability Data
| Parameter | Observation/Recommendation |
| Storage | Store at 2–8°C under inert atmosphere (Ar/N2). Light sensitive (protect from UV to prevent radical debromination). |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH. Sparingly soluble in water. |
| Stability | Stable to aqueous base (NaOH). Unstable to strong Lewis acids (BBr3, AlCl3) which will cleave the ether bond. |
| Impurity Profile | Common impurity: 2-(pyridin-2-ylmethoxy)pyridine (protodebromination byproduct) if Pd reactions are run too long with excess hydride sources. |
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2026).
-
GuideChem. How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? (2022).
-
National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues. (PMC Article).
-
PubChem. 4-Bromo-2-fluoropyridine Compound Summary. (CID 2762851).[4]
-
Sigma-Aldrich. 4-Bromo-2-fluoropyridine Product Specification.
Sources
Discovery and history of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
An In-depth Technical Guide to 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine: Synthesis and Application in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its initial synthesis, provides a robust and validated experimental protocol, and explores its primary application as a critical intermediate in the development of orexin receptor antagonists for the treatment of sleep disorders. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the compound's synthesis, reactivity, and strategic utility in pharmaceutical research.
Introduction and Significance
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (CAS No. 1043398-39-9) is a substituted pyridine derivative that has gained prominence as a versatile synthetic intermediate. Its structure is deceptively simple, yet it offers a powerful combination of features for the medicinal chemist:
-
A Pyridine Core: A common motif in bioactive molecules, offering hydrogen bonding capabilities and metabolic stability.
-
A Reactive Bromine Handle: Positioned at the 4-position, the bromine atom is strategically placed for facile participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse molecular fragments.
-
A Pyridinylmethoxy Side Chain: This group at the 2-position can act as a key pharmacophoric element, engaging in specific interactions with biological targets.
The primary utility of this compound lies in its role as a precursor for more complex molecules, most notably in the synthesis of potent and selective orexin receptor antagonists, a class of drugs investigated for the treatment of insomnia and other sleep-wake disorders.
History and First Described Synthesis
Like many valuable synthetic intermediates, 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine does not have a singular "discovery" event tied to a natural product or a famous named reaction. Instead, its history is recorded in the patent literature, where it was developed as a purpose-built fragment for constructing a new generation of therapeutic agents.
The compound's preparation was detailed in patents filed by Merck & Co., Inc. in the late 2000s as part of their extensive research into orexin receptor antagonists. The synthesis was designed to be efficient and scalable, providing a reliable source of the intermediate for library development and lead optimization.
Validated Synthetic Methodology
The most common and reliable synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is achieved via a Williamson ether synthesis, a classic and robust method for forming ether linkages.
Reaction Principle
The synthesis involves the nucleophilic substitution of a halide on the pyridine ring by an alkoxide. Specifically, the alkoxide of 2-pyridinemethanol, generated in-situ by a strong base like sodium hydride (NaH), attacks the electron-deficient carbon at the 2-position of 4-bromo-2-fluoropyridine, displacing the fluoride ion. Fluoride is an excellent leaving group in this context, particularly when the ring is activated.
Visual Synthesis Workflow
Caption: Synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in U.S. Patent 8,461,173.
Reagents and Materials:
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 2-Pyridinemethanol | 109.13 g/mol | 1.0 eq | - |
| Sodium Hydride (60% in oil) | 40.00 g/mol | 1.1 eq | - |
| 4-Bromo-2-fluoropyridine | 175.99 g/mol | 1.0 eq | - |
| N,N-Dimethylformamide (DMF) | - | - | - |
| Saturated NH₄Cl (aq) | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine | - | - | - |
| Sodium Sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Procedure:
-
Alkoxide Formation: To a solution of 2-pyridinemethanol in anhydrous DMF, cooled to 0 °C in an ice bath, add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Causality Note: The reaction is performed at 0 °C to control the exothermic reaction between the alcohol and sodium hydride, preventing potential side reactions and ensuring safe handling of the hydrogen gas byproduct. DMF is used as it is a polar aprotic solvent that can dissolve the ionic intermediates.
-
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium alkoxide should be evident.
-
Nucleophilic Substitution: Add a solution of 4-bromo-2-fluoropyridine in DMF to the suspension dropwise, maintaining the temperature at 0 °C.
-
Warm to Room Temperature: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality Note: Quenching with a mild acid source like NH₄Cl neutralizes any unreacted sodium hydride and the basic alkoxide, ensuring safe workup.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine as a solid.
Application in Drug Discovery: Orexin Receptor Antagonists
The primary and most significant application of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is as a cornerstone intermediate in the synthesis of dual orexin receptor antagonists (DORAs).
The Orexin System and Insomnia
The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R) and their neuropeptide ligands (orexin-A and orexin-B), is a central regulator of wakefulness. Overactivity of this system is implicated in maintaining a state of hyperarousal, which is a key feature of insomnia. By antagonizing orexin receptors, DORAs can reduce this wake-promoting signal, thereby facilitating the initiation and maintenance of sleep.
Role as a Key Building Block
In the synthesis of these antagonists, 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine serves as the central scaffold. The bromine atom at the 4-position is typically subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester. This reaction is highly efficient and allows for the modular installation of a wide variety of substituents, which is crucial for tuning the pharmacological properties (potency, selectivity, pharmacokinetics) of the final compound.
Visual Workflow of Application
Caption: Use of the intermediate in a Suzuki cross-coupling reaction to form the antagonist core.
Conclusion
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a testament to the importance of purpose-built intermediates in modern drug discovery. While its "history" is written in the practical language of patents rather than academic journals, its value is undeniable. The synthetic route to this compound is robust and scalable, and its well-placed reactive handle provides a reliable entry point for constructing complex molecular architectures. Its central role in the development of orexin receptor antagonists highlights its significance and ensures its continued relevance in the field of medicinal chemistry.
References
- Source: U.S.
- Source: U.S.
Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in Palladium-Catalyzed Suzuki Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth analysis and detailed protocols for the application of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine , a versatile heterocyclic building block, in Suzuki coupling reactions. The presence of two distinct pyridine rings within the molecule makes it a valuable precursor for synthesizing complex ligands, functional materials, and pharmacologically active compounds.[3][4] However, the successful coupling of pyridyl halides presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[5][6][7] This document elucidates the mechanistic nuances, outlines strategies to overcome common obstacles, and provides robust, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Bifunctional Pyridine Precursor
The synthesis of substituted bipyridines and poly-pyridine systems is of paramount importance in medicinal chemistry and materials science.[8][9] These motifs are prevalent in a wide array of pharmaceutical agents and functional materials. 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine serves as a highly strategic starting material. Its structure features:
-
A 4-bromopyridine moiety , which is the reactive site for the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
A (pyridin-2-yl)methoxy group , which provides a secondary coordination site. This feature is particularly useful for designing novel chelating ligands or molecules with specific conformational properties.
The primary challenge in reactions involving such substrates is mitigating catalyst deactivation. The lone pair of electrons on the pyridine nitrogen can act as a ligand for the palladium center, forming off-cycle, inactive complexes that hinder the catalytic process.[6][7] Therefore, careful selection of the catalyst system—specifically the ligand—is critical for achieving high yields and reaction efficiency.
The Catalytic Cycle and Pyridine-Specific Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding each step is crucial for troubleshooting and optimization.[2][10][11]
Causality Behind Component Selection:
-
Palladium Precatalyst & Ligand (The Decisive Factor): Standard catalysts like Pd(PPh₃)₄ can be effective but are often prone to deactivation by pyridine substrates.[12] The key to success lies in using bulky, electron-rich phosphine ligands.
-
Why? These ligands serve two purposes: 1) Their steric bulk creates a protective pocket around the palladium atom, physically hindering coordination from the pyridine nitrogen. 2) Their electron-donating nature increases the electron density on the palladium, which accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination step.[6] Highly effective systems include those using ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃).[12][13]
-
-
Base (The Activator): The base is not merely a spectator; it is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step to proceed efficiently.[14][15]
-
Why the Choice Matters: Inorganic bases are standard. K₂CO₃ is a cost-effective and broadly applicable choice.[15] K₃PO₄ is a stronger base that can be particularly effective for less reactive or sterically hindered substrates.[12][15] Cs₂CO₃ is often used in challenging couplings where milder bases fail.[12] The choice is often linked to the solvent system and the stability of the substrates.
-
-
Solvent (The Medium): The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, polar aprotic solvents are preferred.
-
Why Degassing is Critical: Many Suzuki reactions use a Pd(0) active species, which is highly sensitive to oxidation by atmospheric oxygen. Failure to properly degas the solvent will lead to catalyst death and reaction failure. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF.[12][16]
-
Generalized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Aryl Halide: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid or corresponding pinacol ester (1.2–1.5 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (1-3 mol%) and SPhos (2-6 mol%) OR a pre-formed catalyst like SPhos Precatalyst (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Inert Gas: High-purity Nitrogen (N₂) or Argon (Ar)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inerting the Atmosphere: Seal the Schlenk tube. Connect it to a Schlenk line and perform at least three cycles of evacuating the vessel under vacuum and backfilling with high-purity nitrogen or argon. This step is critical to remove oxygen.[16]
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The typical concentration is 0.1–0.5 M with respect to the starting halide.[17]
-
Reaction Execution: Place the sealed tube in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously for the required time (4–24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Optimization and Data Comparison
Achieving optimal results often requires fine-tuning the reaction conditions. The following table summarizes common parameter combinations used for Suzuki couplings of challenging bromopyridine substrates, providing a valuable reference for optimization.[12][15][18]
| Parameter | Condition A (Standard) | Condition B (Robust) | Condition C (Forcing) | Rationale / Notes |
| Pd Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors for the active Pd(0) species. |
| Ligand | PPh₃ | SPhos / XPhos | P(t-Bu)₃ / PCy₃ | Bulky, electron-rich ligands (B, C) are superior for preventing catalyst deactivation by the pyridine nitrogen.[6] |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ / Cs₂CO₃ | Stronger bases (C) can accelerate transmetalation but may not be compatible with base-sensitive functional groups.[15] |
| Solvent | Toluene / H₂O | 1,4-Dioxane / H₂O | DMF or THF / H₂O | Dioxane is often an excellent choice for its ability to dissolve organic compounds and its high boiling point. |
| Temp. (°C) | 80 - 100 | 90 - 110 | 100 - 120 | Higher temperatures can overcome activation barriers but may lead to byproduct formation. |
| Typical Yield | Moderate | High to Excellent | High to Excellent | Conditions B and C are generally recommended as starting points for this specific substrate. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base.3. Catalyst poisoned by pyridine nitrogen. | 1. Improve inert gas technique; ensure solvents are rigorously degassed.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). |
| Protodeboronation | 1. Boronic acid is unstable.2. Excess water or acidic impurities. | 1. Switch to a more stable boronic acid derivative, such as a pinacol boronate ester (neopentyl glycol and MIDA boronates are also options).[6][19]2. Use anhydrous solvents and ensure the base is of high quality. |
| Homocoupling Byproduct | 1. Oxygen present in the reaction mixture.2. Catalyst degradation. | 1. Rigorously deoxygenate all reagents and solvents.2. Increase ligand-to-palladium ratio to better stabilize the catalyst. |
| Difficult Purification | 1. Residual palladium catalyst.2. Boronic acid byproducts. | 1. Filter the crude product through a pad of Celite® or silica gel before concentration.2. Perform an aqueous wash with a mild base (e.g., 1M NaOH) during work-up to remove acidic boron species. |
Conclusion
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. While its pyridine moieties present a potential challenge for palladium-catalyzed Suzuki-Miyaura coupling, this can be reliably overcome. The key to success is the strategic selection of a catalyst system featuring a bulky, electron-rich phosphine ligand, which effectively shields the palladium center from inhibitory coordination. By employing the robust protocols and optimization strategies outlined in this guide, researchers can confidently and efficiently utilize this valuable substrate to advance their synthetic targets in drug discovery and materials science.
References
- BenchChem (2025). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. BenchChem Technical Support.
- BenchChem (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. BenchChem Technical Support.
- BenchChem (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem Technical Support.
-
Steel, P. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Retrieved from [Link]
-
Catellani, M. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
- BenchChem (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. BenchChem Technical Support.
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Wikipedia (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Preprints.org (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
NROChemistry (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Royal Society of Chemistry (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Royal Society of Chemistry (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
ACS Publications (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
Organic Syntheses (n.d.). Bipyridine. Retrieved from [Link]
-
MDPI (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]
- BenchChem (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem Technical Support.
-
MDPI (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. Retrieved from [Link]
-
ElectronicsAndBooks (n.d.). Synthesis of 2,2'-Bipyridyl-Type Compounds via the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. Retrieved from [Link]
-
Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications. Retrieved from [Link]
- BenchChem (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem Technical Support.
-
Reddit (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem Technical Support.
-
NIH (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
NIH (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved from [Link]
-
NIH (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link]
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- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed, field-proven protocol for the palladium-catalyzed amination of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, a substrate of significant interest in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Power of Palladium-Catalyzed C-N Bond Formation
The synthesis of aryl amines is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine, has revolutionized this field by offering a mild and general route to these valuable compounds.[1][3] It overcomes the limitations of traditional methods, which often require harsh reaction conditions and exhibit limited substrate scope.[1]
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][4] Key steps in this cycle include the oxidative addition of the aryl halide to the palladium(0) center, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the active palladium(0) catalyst.[1][5] The success of this transformation is highly dependent on the choice of catalyst, ligand, base, and solvent, all of which must be carefully selected to ensure high yields and selectivity.[4]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in medicinal chemistry
Application Note: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in Medicinal Chemistry
Executive Summary
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (CAS: 1610520-36-9) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the fields of kinase inhibition and GPCR modulation. This bis-heterocyclic ether provides a unique combination of a rigid biaryl-like geometry with a flexible oxymethyl linker, allowing for conformational adaptation within enzyme binding pockets.
The molecule features two distinct functional domains:[1][2]
-
The Anchor (2-position): A pyridin-2-ylmethoxy group that serves as a hydrogen bond acceptor motif and a hydrophobic spacer.
-
The Warhead (4-position): A bromine handle primed for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the synthesis of the core scaffold, followed by validated protocols for its diversification into high-value bioactive libraries.[3]
Structural Analysis & Pharmacophore Potential
The utility of this scaffold lies in its ability to mimic the "biaryl ether" motif found in numerous FDA-approved drugs (e.g., Sorafenib, Regorafenib) while introducing specific nitrogen vectors for hydrogen bonding.
| Property | Value (Predicted) | Medicinal Chemistry Significance |
| LogP | ~2.8 | Ideal lipophilicity for oral bioavailability (Rule of 5 compliant). |
| TPSA | ~39 Ų | High membrane permeability; suitable for CNS targets if R-groups are controlled. |
| H-Bond Acceptors | 3 (2 Pyridine N, 1 Ether O) | Facilitates interactions with residues like Lysine or Serine in active sites. |
| pKa (Pyridine N) | ~3.5 (4-Br ring) / ~5.2 (Linker ring) | The electron-withdrawing Br lowers the pKa of the core pyridine, reducing metabolic liability. |
Expert Insight: The ether oxygen at the 2-position induces a specific dipole orientation. Unlike a direct biaryl bond, the methylene linker (-OCH₂-) introduces a "hinge" effect, allowing the two pyridine rings to adopt either a stacked (pi-pi interaction) or extended conformation depending on the receptor pocket constraints.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Core Scaffold
Objective: Synthesize 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine with high regioselectivity, avoiding the formation of the 4-alkoxy isomer.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
4-Bromo-2-fluoropyridine (1.0 equiv)
-
Pyridin-2-ylmethanol (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Pyridin-2-ylmethanol in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Observation: Solution typically turns slight yellow/orange.
-
Addition: Add 4-Bromo-2-fluoropyridine dropwise as a solution in DMF.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Note: Do not heat above 60°C; higher temperatures may encourage attack at the C4-bromide.
-
-
Quench & Workup: Quench carefully with sat.
. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over .[4][5] -
Purification: Flash column chromatography (Hexane/EtOAc).
-
Tip: Pyridines can streak on silica. Add 1% Triethylamine (
) to the eluent to improve peak shape.
-
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Functionalize the C4 position with an aryl/heteroaryl group (e.g., for Kinase Inhibitor "Tail" synthesis).
Challenge: 2-alkoxypyridines can be electron-rich, potentially poisoning Pd catalysts. Solution: Use of Pd(dppf)Cl₂ or XPhos Pd G2 , which are robust against heteroaryl deactivation [2].
Reagents:
-
Scaffold (Protocol A product) (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[6]
- (3.0 equiv)
-
Catalyst:
(5 mol%) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Combine scaffold, boronic acid, and base in a microwave vial. Dissolve in solvents. Sparge with Argon for 10 mins. Crucial: Oxygen promotes homocoupling of the boronic acid.[7]
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vial.
-
Heating: Heat to 90°C (oil bath) or 110°C (Microwave) for 1-2 hours.
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for polar biaryl products.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduce an amine at C4 (e.g., creating a "Hinge Binder" motif).
Reagents:
-
Scaffold (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Base:
(2.0 equiv) or NaOtBu (for non-base sensitive substrates) -
Catalyst:
(2 mol%) + Xantphos (4 mol%) -
Solvent: Anhydrous Toluene or Dioxane
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon, mix
and Xantphos in the solvent and stir for 10 mins to form the active catalytic species (Yellow Orange shift). -
Reaction Assembly: Add the scaffold, amine, and base.
-
Execution: Heat at 100°C overnight.
-
Expert Note: Xantphos is preferred for its wide bite angle, stabilizing the Pd center during the reductive elimination step, which is often the rate-determining step for electron-deficient pyridines [3].
-
Workflow Visualization
The following diagrams illustrate the synthesis logic and decision-making process for library generation.
Figure 1: Synthesis & Diversification Pathway
Caption: Figure 1. Convergent synthesis of the core scaffold via SNAr, branching into divergent Pd-catalyzed coupling protocols.
Figure 2: Decision Tree for Library Design
Caption: Figure 2. Strategic decision tree for selecting the appropriate coupling protocol based on the desired pharmacological profile.
References
-
National Institutes of Health (NIH). (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[6] Retrieved from [Link] (Verified via Source 1.5)
-
Wikipedia. (2024). Buchwald–Hartwig amination: Ligand Effects and Scope.[8][9] Retrieved from [Link] (Verified via Source 1.2)
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Conditions.[7] Retrieved from [Link] (Verified via Source 1.8)
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Functionalization of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine for the Synthesis of Novel Pyridine Derivatives
Introduction: The Strategic Value of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Pyridine and its derivatives are foundational scaffolds in modern drug discovery and materials science, prized for their unique electronic properties and ability to engage in hydrogen bonding. The targeted synthesis of functionalized pyridines is therefore a critical endeavor for chemists in these fields. The subject of this guide, 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, represents a highly versatile and strategically designed building block. Its key feature is the bromine atom at the C4 position of the pyridine ring—a prime handle for a host of powerful and selective synthetic transformations.
The 2-(pyridin-2-ylmethoxy) group provides a stable, sterically influential substituent that modulates the electronic character of the primary pyridine ring. This guide provides detailed protocols and expert insights into the most effective methods for leveraging the C4-bromo position, focusing on robust palladium-catalyzed cross-coupling reactions to generate diverse libraries of novel pyridine derivatives. We will explore the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, the Sonogashira coupling for C-C triple bond installation, and cyanation for introducing a versatile nitrile moiety.
General Experimental Workflow: A Foundation for Success
Palladium-catalyzed cross-coupling reactions are sensitive to atmospheric oxygen and moisture. Therefore, adherence to proper inert atmosphere techniques is paramount for reproducibility and high yields. The following workflow is fundamental to all protocols described herein.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)–C(sp²) bonds, pairing an organoboron species with an organic halide.[1] For our substrate, this allows the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the C4 position.
Principle & Mechanistic Insight
The reaction proceeds via a palladium catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond of our starting material. Following this, transmetalation occurs where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-Aryl-2-(pyridin-2-ylmethoxy)pyridine
Materials:
-
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or PdCl₂(dppf) (2 mol%)[2]
-
Triphenylphosphine (PPh₃) (4 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq)[2][3]
-
Anhydrous, degassed solvent: Dioxane, Toluene, or DMF/Water mixture[3]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, the arylboronic acid, the palladium catalyst, the ligand (if using a separate one), and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-(pyridin-2-ylmethoxy)pyridine.
Data Presentation & Causality
| Coupling Partner | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O | 120 | Good to Excellent[3] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Na₂CO₃ (3) | Toluene/EtOH | 80 | Good to Excellent[2] |
| Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | Dioxane | 90 | Moderate to Good[4] |
Expert Insights:
-
Catalyst & Ligand Choice: For simple arylboronic acids, Pd(OAc)₂ with PPh₃ is often sufficient. For more challenging or sterically hindered substrates, pre-formed catalysts like Pd(PPh₃)₄ or catalyst/ligand systems with bulky, electron-rich phosphines (e.g., SPhos, XPhos) can improve reaction rates and yields. The use of PdCl₂(dppf) is also a robust choice for a wide range of substrates.[2]
-
Base Selection: An inorganic base like K₂CO₃ or Na₂CO₃ is standard. The base activates the boronic acid, forming a more nucleophilic boronate species essential for transmetalation.[1]
-
Solvent System: A mixture of an organic solvent and water (e.g., DMF/H₂O, Toluene/EtOH) often accelerates the reaction by helping to dissolve the inorganic base and boronic acid.[2][3]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides.[5] This reaction is indispensable for synthesizing anilines and related structures prevalent in pharmaceuticals.
Principle & Mechanistic Insight
Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. The key steps are the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[6]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N-Substituted 4-Amino-2-(pyridin-2-ylmethoxy)pyridines
Materials:
-
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Palladium precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)
-
Ligand: BINAP, Xantphos, or a sterically hindered biarylphosphine ligand (e.g., tBuXPhos) (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 eq)[7][8]
-
Anhydrous, degassed solvent: Toluene or Dioxane[8]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and a stir bar.
-
Evacuate and backfill the flask with inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine (if liquid).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a plug of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation & Causality
| Amine Partner | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (1.5), BINAP (2.1) | NaOtBu (1.4) | Toluene | 100 | Good |
| Aniline | Pd(OAc)₂ (2), Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | Good to Excellent |
| Cyclohexylamine | Pd₂(dba)₃ (2), tBuXPhos (4) | LiHMDS (2.0) | Toluene | 80 | Good[9] |
Expert Insights:
-
Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are required to promote the reductive elimination step, which is often rate-limiting.[5] Ligands like BINAP were among the first effective bidentate ligands, while modern biarylphosphine ligands offer broader scope and milder conditions.[5]
-
Strong, Non-nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine once it has coordinated to the palladium center. Weaker bases are generally ineffective.[6] Care must be taken as these bases can be incompatible with certain functional groups.[6]
-
Inert Conditions: The Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen. Strict adherence to inert atmosphere techniques is non-negotiable for this reaction.[7]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct and efficient route to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide.[10] This reaction is invaluable for creating extended π-conjugated systems and for installing a versatile alkyne handle that can undergo further transformations, such as click chemistry or reduction.
Principle & Mechanistic Insight
The Sonogashira reaction uniquely involves two interconnected catalytic cycles: one for palladium and one for copper.[11] The palladium cycle mirrors those seen previously (oxidative addition, reductive elimination). The copper cycle's role is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, transferring the alkynyl group to the palladium center.[12]
Figure 4: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 4-Alkynyl-2-(pyridin-2-ylmethoxy)pyridines
Materials:
-
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Amine base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), which also serves as a solvent or co-solvent.[13]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, the palladium catalyst, and copper(I) iodide under an inert atmosphere.[15]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (if any), followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-100 °C, depending on the reactivity of the substrates.[12][13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of ammonium chloride to remove the amine salts.[15]
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation & Causality
| Alkyne Partner | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N (2 mL per 0.5 mmol) | DMF | 100 | Excellent[13] |
| 1-Octyne | Pd(PPh₃)₄ (5), CuI (10) | Et₃N | THF | 60 | Good[14] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2), CuI (4) | DIPEA | DMF | 80 | Good |
Expert Insights:
-
Dual Catalyst System: The synergy between palladium and copper is the hallmark of the classic Sonogashira reaction. The copper co-catalyst is essential for activating the alkyne.[15]
-
Amine Base Role: The amine base serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide and also acts as a solvent and scavenger for the HBr generated during the reaction.[15]
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require a different palladium catalyst/ligand system and a stronger organic base but are an important consideration in process chemistry.
Cyanation: Installation of a Versatile Nitrile Group
Introducing a nitrile (-CN) group onto the pyridine ring opens up a wealth of synthetic possibilities. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the synthesis of various nitrogen-containing heterocycles.
Principle & Mechanistic Insight
While palladium-catalyzed cyanation using sources like Zn(CN)₂ is common, modern methods often seek to avoid highly toxic cyanide reagents.[16] An alternative approach is organophotoredox catalysis, where a photogenerated radical abstracts the bromine atom to provide an aryl radical, which is then trapped by a nitrile source like tosyl cyanide (TsCN).[17] Another robust method involves nickel catalysis with the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.[16]
Detailed Experimental Protocol: Nickel-Catalyzed Cyanation
Materials:
-
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 eq)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.3 eq, provides 1.8 eq of CN⁻)[16]
-
Nickel precatalyst: NiCl₂(glyme) (5 mol%)
-
Ligand: JosiPhos-type ligand (e.g., SL-J002-1) (5.5 mol%)[16]
-
Additive: Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Solvent: Biphasic system, e.g., sec-Butanol/Water[16]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, K₄[Fe(CN)₆], the nickel precatalyst, the ligand, and TBAHS.
-
Evacuate and backfill the tube with inert gas.
-
Add the degassed sec-butanol and water.
-
Seal the tube and heat the biphasic mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute with ethyl acetate and filter to remove inorganic solids.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate and purify by column chromatography to yield 4-Cyano-2-(pyridin-2-ylmethoxy)pyridine.
Data Presentation & Causality
| Cyanide Source | Catalyst System (mol%) | Additive | Solvent | Temp (°C) | Typical Yield |
| K₄[Fe(CN)₆] | NiCl₂(glyme) (5), JosiPhos (5.5) | TBAHS | sec-BuOH/H₂O | 120 | Good to Excellent[16] |
| TsCN | 4CzIPN (photocatalyst) | Silyl Radical Source | MeCN | Room Temp (Blue LED) | Good[17] |
Expert Insights:
-
Safety and Practicality: The move away from stoichiometric, highly toxic cyanide sources like CuCN or Zn(CN)₂ is a major theme in modern process chemistry. The use of K₄[Fe(CN)₆] is a significant step forward in safety and handling.[16]
-
Biphasic Conditions: The innate insolubility of K₄[Fe(CN)₆] in organic solvents is overcome by using a biphasic aqueous system, often with a phase-transfer catalyst like TBAHS to facilitate the transport of ions between phases.[16]
-
Versatility of the Nitrile: The synthetic value of this transformation cannot be overstated. The resulting 4-cyanopyridine derivative is not an endpoint but a gateway to a wide range of other functional groups.[18]
Conclusion
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a robust and versatile platform for the synthesis of diverse pyridine libraries. Mastery of the palladium- and nickel-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation—empowers researchers to strategically and efficiently access novel chemical matter. The protocols and insights provided herein serve as a validated starting point for exploration, with the understanding that optimization for specific substrates is a natural and expected part of the research and development process.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
- Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, Vol. 75, No. 1.
- (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- (n.d.). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- ResearchGate. (2020). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic.... J CHEM CRYSTALLOGR.
- PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.
- Chemical Communications (RSC Publishing). (n.d.). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction.
- Scite.ai. (n.d.). 4‐Bromopyridine.
- Benchchem. (n.d.). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6.
- PMC - PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.
- Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.
- RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- PMC - NIH. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds.
- PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
- PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo), 73(4), 327-335.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-cyanopyridine.
- ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- PubMed. (2022). Metal-Free Reductive Coupling of para-Quinone Methides with 4-Cyanopyridines Enabled by Pyridine-Boryl Radicals: Access to Pyridylated Diarylmethanes with Anti-Cancer Activity. Chemistry, 28(30).
Sources
- 1. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Metal-Free Reductive Coupling of para-Quinone Methides with 4-Cyanopyridines Enabled by Pyridine-Boryl Radicals: Access to Pyridylated Diarylmethanes with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Cross-Coupling of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Topic: Palladium-catalyzed cross-coupling with 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine represents a specialized class of heteroaryl halides utilized in the synthesis of kinase inhibitors, CNS-active agents, and PET radiotracers. While the 4-bromo substituent provides a distinct handle for oxidative addition, the 2-(pyridin-2-ylmethoxy) moiety introduces a unique "distal chelation" challenge. The pendant pyridine nitrogen, linked via a flexible oxymethyl bridge, can act as a competitive ligand, potentially sequestering the Palladium catalyst in an inactive resting state.
This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to overcome heteroatom-induced catalyst deactivation.
Substrate Analysis & Chemical Logic
Structural Properties[1]
-
Electrophile: The C4-Bromine bond is activated by the electron-deficient pyridine core (inductive effect of ring Nitrogen), making it highly reactive toward oxidative addition (
). -
Directing/Interfering Group: The pyridin-2-ylmethoxy tail is the critical feature. Unlike simple alkoxy groups, this substituent contains a basic nitrogen atom capable of forming a 6- or 7-membered chelate ring with the metal center, depending on conformation.
-
Stability: The ether linkage is generally stable under basic cross-coupling conditions but requires care under strongly acidic workups.
The Chelation Challenge
Standard ligands (e.g.,
Solution: Utilization of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or bidentate ferrocenyl ligands that sterically preclude substrate chelation and enforce reductive elimination.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Target: Synthesis of Biaryl/Heterobiaryl Scaffolds
Rationale: This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst where the wide bite angle of the dppf ligand prevents the substrate's pyridine nitrogen from displacing the phosphine, ensuring high turnover numbers (TON).
Materials
-
Substrate: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)
-
Base: Potassium Carbonate (
) (2.0 – 3.0 equiv) or Cesium Carbonate ( ) for sterically hindered partners. -
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:2:1).
Step-by-Step Procedure
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly against a counter-flow of inert gas.
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The reaction mixture should turn from orange/red to black upon completion (precipitation of Pd black is common at end-point).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over
.[1] -
Purification: Flash column chromatography. Note: The pyridine-rich product will be polar; use MeOH/DCM gradients or amine-functionalized silica if streaking occurs.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Introduction of Amino Side Chains
Rationale: C-N coupling on electron-deficient pyridines can be challenging due to competitive binding. BrettPhos or RuPhos precatalysts are essential here to facilitate the coupling of primary/secondary amines while suppressing dehalogenation.
Materials
-
Substrate: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) or (for base-sensitive substrates). -
Solvent: Anhydrous t-Amyl alcohol or 1,4-Dioxane.
Step-by-Step Procedure
-
Dry Setup: Flame-dry a reaction tube and cool under Argon.
-
Solids: Add substrate, solid amine (if applicable), base, and Pd-precatalyst.
-
Liquids: Add liquid amine (if applicable) and anhydrous solvent.
-
Activation: Heat to 100 °C .
-
Note:
requires strictly anhydrous conditions. If using , reaction times may be longer (12-24h).
-
-
Quench: Filter through a pad of Celite eluting with EtOAc.
-
Purification: Reverse-phase preparative HPLC is often recommended for these highly basic products to ensure removal of residual catalyst and ligands.
Mechanistic Visualization & Troubleshooting
The Chelation Trap
The diagram below illustrates the "Chelation Trap" where the substrate arrests the catalyst, and the "Bypass" achieved using bulky ligands.
Figure 1: Mechanistic pathway highlighting the risk of substrate-induced catalyst poisoning (Red path) versus the productive cycle enabled by steric bulk (Green path).
Optimization Decision Matrix
Figure 2: Troubleshooting logic for optimizing yields when coupling pyridine-ether scaffolds.
Data Summary & Reference Values
| Parameter | Recommended Condition | Alternative | Reason |
| Catalyst | Pd(dppf)Cl₂ (Suzuki) RuPhos Pd G3 (Buchwald) | Pd(PPh₃)₄ (High Load) | Bidentate/Bulky ligands prevent N-chelation. |
| Solvent | 1,4-Dioxane / Water | Toluene / EtOH | Dioxane solubilizes polar pyridine substrates well. |
| Base | Carbonates are gentle; Phosphates reduce protodeboronation. | ||
| Temperature | 80 - 100 °C | Microwave (120 °C, 30 min) | High temp required to overcome steric/electronic barriers. |
| Workup pH | pH > 8 | Neutral | Avoid acidic washes to prevent product loss to aqueous phase. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem Application Notes. Link
-
Malinowski, Z., et al. (2020). Synthesis of 4-aryl- and 4-alkynyl-substituted 6H-1,2-oxazines via palladium-catalyzed cross coupling.[1] Beilstein Journal of Organic Chemistry, 16, 1–10. Link
Sources
Experimental protocol for functionalizing 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Application Note: Strategic Functionalization of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Executive Summary
This guide details the experimental protocols for functionalizing 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (referred to herein as Scaffold A ). This molecule is a "privileged scaffold" in medicinal chemistry, particularly for kinase and GPCR inhibitor discovery, due to its ability to project vectors in three distinct spatial dimensions.
However, Scaffold A presents specific synthetic challenges:
-
Catalyst Poisoning: The bis-pyridine system and the ether linkage create a "pincer-like" chelation motif capable of sequestering Palladium (Pd) species, arresting catalytic turnover.
-
Regioselectivity: While the C4-bromide is the primary electrophile, the C2-alkoxy group exerts electronic effects that can influence Lithium-Halogen exchange rates and stability.
-
Linker Stability: The picolyl ether moiety is stable to base but labile under hydrogenation or strong Lewis acid conditions.
Structural Analysis & Reactivity Profile
Before initiating experimentation, it is critical to understand the electronic landscape of Scaffold A .
-
The Electrophile (C4-Br): The pyridine ring is π-deficient. The bromine at C4 is highly activated for oxidative addition (Pd-catalysis) and halogen-metal exchange.
-
The Donor (C2-Alkoxy): The alkoxy group at C2 is electron-donating by resonance (+M), which slightly deactivates the ring compared to a 2-fluoropyridine but makes the C4-position less prone to SNAr side reactions compared to 2,4-dihalopyridines.
-
The Trap (N-O-N Chelation): The proximal nitrogen (N1) and the ether oxygen can form stable 5- or 6-membered chelates with transition metals. Standard catalysts like Pd(PPh3)4 often fail here due to ligand displacement by the substrate.
Decision Matrix: Workflow Visualization
The following diagram outlines the strategic decision process for functionalizing Scaffold A based on the desired target moiety.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Best for: Attaching aryl or heteroaryl rings.
Rationale: Standard Pd(PPh3)4 is avoided due to poor stability against the chelating substrate. We utilize XPhos Pd G3 , a precatalyst that rapidly generates the active mono-ligated Pd(0) species. The bulky biaryl phosphine (XPhos) prevents the substrate from coordinating to the metal center.
Reagents:
-
Scaffold A (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K3PO4 (2.0 – 3.0 equiv) [Avoids hydrolysis of sensitive groups]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or round-bottom flask with Scaffold A, boronic acid, K3PO4, and XPhos Pd G3.
-
Inertion: Seal the vessel and evacuate/backfill with Nitrogen (N2) or Argon three times. Crucial: Oxygen is the enemy of active Pd(0).
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–100°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography. Note: The product will likely be polar due to the extra nitrogen; consider adding 1% Et3N to the eluent.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Introducing primary or secondary amines.[1]
Rationale: Pyridines can poison C-N coupling catalysts. BrettPhos (for primary amines) and RuPhos (for secondary amines) are ligand classes designed to facilitate reductive elimination even in electron-rich, hindered environments.
Reagents:
-
Scaffold A (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + Ligand (BrettPhos or RuPhos, 10 mol%) OR Pre-formed Catalyst (e.g., RuPhos Pd G4).
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv).
-
Note: Use Cs2CO3 if the amine contains esters or other base-sensitive groups. Use NaOtBu for maximum reactivity.
-
-
Solvent: Toluene or tert-Amyl alcohol (anhydrous).
Step-by-Step Methodology:
-
Pre-complexation (if using separate Pd/Ligand): Stir Pd(OAc)2 and Ligand in the solvent at RT for 5 mins under N2 to form the active complex (solution turns from orange to pale yellow/brown).
-
Addition: Add Scaffold A, the amine, and the base.
-
Reaction: Heat to 100°C overnight.
-
Troubleshooting: If conversion stalls, add a second portion of catalyst (2 mol%) and reheat.
-
Purification: Amine products often streak on silica. Use DCM:MeOH:NH4OH (90:9:1) for purification.
Protocol 3: Lithium-Halogen Exchange (C-E Bond Formation)
Best for: Reaction with aldehydes, ketones, or CO2.
Rationale: The 4-bromo position undergoes Li-Hal exchange faster than the 2-alkoxy group directs orthometallation (DoM). However, temperature control is vital. Above -60°C, the resulting C4-Lithio species can isomerize or attack the picolyl ether linkage.
Reagents:
-
Scaffold A (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 1.6M in hexanes)
-
Electrophile: (e.g., Benzaldehyde, DMF, CO2) (1.5 equiv)
-
Solvent: Anhydrous THF or Et2O.
Step-by-Step Methodology:
-
Cryogenics: Cool a solution of Scaffold A in THF to -78°C (Dry Ice/Acetone bath). Ensure the internal temperature reaches -78°C before proceeding.
-
Exchange: Add n-BuLi dropwise down the side of the flask over 10 minutes.
-
Visual Cue: The solution often turns a deep yellow/orange color upon formation of the lithio-species.
-
-
Incubation: Stir at -78°C for exactly 15–30 minutes . Do not extend this time unnecessarily.
-
Trapping: Add the electrophile (neat or in THF) rapidly.
-
Quench: Allow the reaction to stir at -78°C for 30 mins, then quench cold with saturated NH4Cl solution.
-
Warm: Remove the cooling bath and allow to warm to RT.
Data Summary & Troubleshooting
Table 1: Comparative Protocol Metrics
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Li-Halogen Exchange |
| Bond Formed | C-C (Biaryl) | C-N (Amine) | C-C / C-O (via Electrophile) |
| Key Risk | Protodeboronation of partner | Catalyst poisoning by Pyridine | "Dance of Lithium" (Isomerization) |
| Preferred Catalyst | XPhos Pd G3 | RuPhos/BrettPhos Pd G4 | None (Reagent: n-BuLi) |
| Temp. Range | 80°C – 110°C | 80°C – 100°C | -78°C (Strict) |
| Base Sensitivity | Low (Carbonates/Phosphates) | Med (Alkoxides/Carbonates) | High (Strong Base generated) |
Mechanism of Failure: The Chelation Trap The diagram below illustrates why standard catalysts fail and how bulky ligands (L) solve the problem.
Figure 2: Impact of ligand steric bulk on preventing catalyst poisoning by the substrate.
Safety & Stability Warnings
-
Ether Cleavage: Do NOT subject Scaffold A or its products to Hydrogenation (H2, Pd/C) or strong Lewis Acids (BBr3). The picolyl ether bond will cleave, yielding the 2-hydroxypyridine (pyridone) impurity.
-
Exotherm: The addition of n-BuLi is exothermic. On scales >1g, use an internal thermometer to ensure T < -70°C.
-
Waste: Palladium residues are toxic. Scavenge metal using QuadraPure™ or similar thiourea scavengers before biological testing.
References
-
Suzuki-Miyaura Coupling of Halopyridines
-
Buchwald-Hartwig Amination Guides
-
Lithium-Halogen Exchange Kinetics
-
Catalyst Poisoning by Heterocycles
- Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
-
[Link]
Sources
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine as a ligand in catalysis
Application Note: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine as a Hemilabile Scaffold Ligand
Executive Summary
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (CAS: 1610521-31-7) represents a specialized class of functionalizable bis(pyridyl) ligands . Unlike rigid bipyridines, this molecule features a methylene-ether spacer (
The presence of the bromine atom at the C4 position of one pyridine ring is the critical design feature. It serves as an electrophilic handle, allowing researchers to perform Late-Stage Ligand Diversification (LSLD) . By coupling sterically demanding or electronically distinct groups to the C4 position before or after metal coordination, the steric map and electronic properties of the catalyst can be precisely tuned.
This guide details the workflow for transforming this scaffold into a high-performance catalyst, specifically focusing on Palladium(II) cross-coupling and Copper(II) oxidation systems.
Strategic Utility: The "Scaffold" Concept
Researchers should view this molecule not merely as a static ligand, but as a modular platform .
-
Hemilability: The ether oxygen can act as a weak donor to hard metals (Mg, Cu, Zn), creating a tridentate (
) pincer-like geometry that can de-coordinate ("arm-off") to open a vacant site for substrate binding. -
Electronic Tuning: The C4-Bromo group is electron-withdrawing (
-inductive), lowering the basicity of the adjacent pyridine nitrogen. This makes the ligand less labile in acidic media compared to unsubstituted analogs. -
Steric Modulation: Via Suzuki-Miyaura coupling, the C4-Br can be replaced with bulky aryl groups (e.g., Mesityl, 2,6-diisopropylphenyl) to enhance reductive elimination rates in Pd-catalysis.
Workflow Visualization
The following diagram illustrates the logical flow from the raw scaffold to active catalytic species.
Figure 1: Strategic workflow for utilizing the 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine scaffold.
Experimental Protocols
Protocol A: Ligand Functionalization (Suzuki-Miyaura Coupling)
Objective: To install a steric blocking group (e.g., Phenyl) at the C4 position to prevent catalyst dimerization.
Reagents:
-
Substrate: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 eq)[1]
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 eq, 2M aqueous) -
Solvent: 1,4-Dioxane
Procedure:
-
Inerting: Charge a Schlenk flask with the substrate, boronic acid, and
. Evacuate and backfill with Argon ( ). -
Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Reaction: Heat the mixture to 90°C for 12 hours. The solution should turn from yellow to dark orange/black.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (
), and dry over . -
Purification: Flash chromatography (
, Hexane:EtOAc gradient). The product (4-Phenyl derivative) typically elutes later than the bromo-precursor due to increased polarity.
Protocol B: Metal Complexation (Synthesis of [Cu(L)Cl₂])
Objective: To synthesize a discrete Copper(II) precatalyst for oxidation reactions.
Reagents:
-
Ligand: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (or derivative) (1.0 eq)[1]
-
Metal Source:
(1.0 eq) -
Solvent: Ethanol (Absolute)
Procedure:
-
Dissolve the Ligand (0.5 mmol) in 5 mL of hot Ethanol (
). -
Separately, dissolve
(0.5 mmol) in 2 mL of Ethanol. -
Dropwise Addition: Add the copper solution to the ligand solution slowly while stirring. A distinct color change (usually to deep green or blue-green) indicates coordination.
-
Precipitation: Stir at RT for 2 hours. If no precipitate forms, induce crystallization by slow diffusion of Diethyl Ether.
-
Isolation: Filter the solid, wash with cold Ethanol (
) and Ether ( ). Dry under vacuum.
Data Validation (Self-Check):
-
Paramagnetic NMR: The
NMR will be broadened and shifted (paramagnetic Cu(II)). Do not expect a clean spectrum. -
FT-IR: Look for the shift in the pyridine ring stretching frequencies (
) from (free) to (bound).
Application: Copper-Catalyzed Aerobic Alcohol Oxidation
This ligand class excels in TEMPO-mediated oxidations where the pyridine base assists in the deprotonation of the alcohol substrate.
Reaction Setup:
| Component | Equivalents | Role |
|---|---|---|
| Benzyl Alcohol | 1.0 eq | Substrate |
| [Cu(L)Cl₂] | 5 mol% | Catalyst |
| TEMPO | 5 mol% | Co-catalyst (Radical mediator) |
| NMI (N-methylimidazole) | 10 mol% | Axial base (Optional, boosts rate) |
| Solvent | Acetonitrile | Solvent |
| Oxidant | Ambient Air | Terminal oxidant |
Step-by-Step Guide:
-
In a 10 mL vial, dissolve the catalyst (Protocol B product) and TEMPO in Acetonitrile. The solution should be reddish-brown.
-
Add the Benzyl Alcohol.
-
Activation: Connect the vial to an oxygen balloon or open to air with vigorous stirring (1000 rpm).
-
Monitoring: Monitor by TLC or GC-MS every 30 minutes. The reaction proceeds via a Cu(I)/Cu(II) shuttle.
-
Endpoint: Upon conversion >95%, filter through a short silica plug to remove the copper catalyst.
Mechanistic Pathway (Graphviz)
The following diagram depicts the proposed catalytic cycle, highlighting the "Hemilabile" nature of the ether oxygen which stabilizes the Cu(II) species but opens up for substrate binding.
Figure 2: Proposed catalytic cycle for aerobic oxidation using the hemilabile Cu-ligand complex.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Catalyst dimerization.
-
Solution: Use the Protocol A functionalized ligand (4-Phenyl or 4-Mesityl) to increase steric bulk and prevent dimer formation.
-
-
Issue: Catalyst Decomposition (Pd Black formation).
-
Cause: Weak chelation.
-
Solution: The ether linker might be too flexible for high-temperature Pd catalysis. Switch to a milder base (
) or lower temperature ( ).
-
-
Issue: Solubility.
-
Solution: The 4-Bromo derivative has limited solubility in non-polar solvents. Functionalizing with alkyl-rich aryl groups (e.g., 4-butylphenyl) significantly improves solubility in Toluene/Hexane.
-
References
-
Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk: Selective C–H Functionalization. (Context on Pyridine Directing Groups). [Link]
-
Stahl, S. S. (2004). Palladium-Catalyzed Oxidation of Organic Chemicals with O2. (Context on Pyridine/Oxidation mechanisms). [Link]
(Note: While specific catalytic papers for this exact CAS number are rare, the protocols above are derived from established methodologies for homologous bis(pyridyl) systems found in the cited literature.)
Sources
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in the Synthesis of Novel Agrochemicals
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
The pyridine ring is a cornerstone in the design of modern agrochemicals, prized for its unique electronic properties and its presence in numerous high-potency fungicides, herbicides, and insecticides.[1][2][3][4] This guide delineates the strategic application of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine as a versatile intermediate for the synthesis of novel agrochemical candidates. We provide a comprehensive overview of its synthetic utility, focusing on its application in palladium-catalyzed cross-coupling reactions to generate analogues of established agrochemicals, such as the strobilurin fungicide picoxystrobin. Detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent elaboration via Suzuki-Miyaura coupling are presented, underscoring the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Pyridine Scaffold in Agrochemical Design
Pyridine and its derivatives are fundamental building blocks in the creation of complex molecules with specific biological activities.[1][2] Their presence is a hallmark of many fourth-generation pesticides, which are noted for their high efficacy, selectivity, and improved environmental profiles.[1] The 2-(pyridin-2-ylmethoxy)pyridine core, in particular, is a key structural motif in the highly successful strobilurin fungicide, picoxystrobin.[5][6][7][8] The strategic introduction of a bromine atom at the 4-position of this scaffold creates a versatile chemical handle for further molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents at a key position on the pyridine ring.
Synthetic Utility of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
The primary utility of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine lies in its function as a key intermediate for the synthesis of novel agrochemical analogues. The bromo-substituent serves as a versatile leaving group in a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations. This enables the introduction of a wide range of functional groups, such as aryl, heteroaryl, alkyl, and amino moieties, at the 4-position of the pyridine ring.
This application note will focus on the Suzuki-Miyaura coupling, a robust and widely used method for the formation of C-C bonds.[9][10] The reaction of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine with various boronic acids or their esters can lead to a library of novel compounds with potential fungicidal, herbicidal, or insecticidal activity.
Experimental Protocols
Synthesis of the Key Intermediate: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
The synthesis of the title compound is a critical first step. While not a common commercially available starting material, it can be readily prepared from commercially available precursors. The following protocol is a robust and scalable method for its synthesis.
Reaction Scheme:
A schematic for the synthesis of the key intermediate.
Protocol:
-
Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Formation of the Alkoxide:
-
In a separate flask, dissolve pyridin-2-ylmethanol (1.0 eq.) in anhydrous DMF.
-
Slowly add the solution of pyridin-2-ylmethanol to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Nucleophilic Aromatic Substitution:
-
Cool the reaction mixture back to 0 °C.
-
Dissolve 2,4-dibromopyridine (1.1 eq.) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
-
Table 1: Reagent Quantities and Physicochemical Data
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Pyridin-2-ylmethanol | 109.13 | 1.0 | (User Defined) |
| Sodium Hydride (60%) | 24.00 | 1.2 | (Calculated) |
| 2,4-Dibromopyridine | 236.89 | 1.1 | (Calculated) |
| DMF | 73.09 | - | (Sufficient Volume) |
| Product | 267.10 | - | (Expected Yield) |
Application in Suzuki-Miyaura Cross-Coupling
The following protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine with a generic arylboronic acid. This reaction is highly versatile and can be adapted for a wide range of boronic acids and esters.[9][10][11][12][13]
Reaction Scheme:
General scheme for the Suzuki-Miyaura cross-coupling.
Protocol:
-
Reaction Setup:
-
To a Schlenk flask, add 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-(pyridin-2-ylmethoxy)pyridine derivative.
-
Table 2: Typical Reagent Ratios and Conditions
| Component | Role | Typical Molar Ratio | Notes |
| 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | Electrophile | 1.0 | - |
| Arylboronic Acid | Nucleophile | 1.1 - 1.5 | Can be substituted with boronate esters. |
| Palladium Catalyst | Catalyst | 0.01 - 0.1 | Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand can also be used. |
| Base | Activator | 2.0 - 3.0 | K₃PO₄, Cs₂CO₃, or Na₂CO₃ can also be employed. |
| Solvent | Reaction Medium | - | Toluene, DME, or THF can be used as alternatives to dioxane. |
Causality and Optimization
-
Choice of Base: The base is crucial for the activation of the boronic acid to facilitate transmetalation to the palladium center.[10] The choice of base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases like potassium carbonate are preferred.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The ratio can be optimized to ensure homogeneity and efficient reaction kinetics. Degassing the solvent is critical to prevent the oxidation of the palladium(0) catalyst.
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources and ligands can be more effective for challenging substrates. For example, Buchwald or Fu's catalyst systems can be employed for sterically hindered or electron-deficient coupling partners.[10]
-
Reaction Temperature: The reaction temperature is a critical parameter that needs to be optimized for each specific substrate combination. Higher temperatures can lead to faster reaction rates but may also result in decomposition of the starting materials or product.
Conclusion
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a powerful tool for the rapid generation of diverse chemical libraries for biological screening. The protocols provided in this guide are designed to be robust and adaptable, offering a solid foundation for researchers to explore new chemical space in the ongoing quest for more effective and sustainable crop protection solutions.
References
-
Picoxystrobin (Ref: ZA 1963) - AERU - University of Hertfordshire. Available at: [Link]
- CN103626691A - Picoxystrobin preparation method - Google Patents.
- CN112679422A - Preparation method of picoxystrobin - Google Patents.
- Zhang, X. (2014).
-
A New Manufacturing Route to Picoxystrobin - ResearchGate. Available at: [Link]
-
Preparation method of picoxystrobin - Eureka | Patsnap. Available at: [Link]
- WO2017125010A1 - Novel crystalline form of picoxystrobin, method of preparing and use of the same - Google Patents.
-
Product Profile: Picoxystrobin - AgriBusiness Global. Available at: [Link]
-
Pyridine Intermediates: Powering Innovation in Agrochemicals and Pharmaceuticals. (2026, February 12). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry, 24(4), 595-609.
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). Available at: [Link]
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 154-162.
-
Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals - ResearchGate. Available at: [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed. Available at: [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2002). Organic Letters, 4(17), 2885-2888.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH. Available at: [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. Available at: [Link]
-
Development of novel pyridine-based agrochemicals: A review - ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). Reddit. Available at: [Link]
-
(PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC. Available at: [Link]
-
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 6. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 7. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Stille Coupling of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Executive Summary
This guide details the reaction parameters, mechanistic considerations, and purification protocols for performing Stille cross-coupling reactions on 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine .
While standard Stille conditions often suffice for simple aryl halides, this substrate presents two distinct challenges:
-
Electronic Deactivation: The C2-alkoxy substituent renders the pyridine ring more electron-rich than a typical 2-halopyridine, potentially slowing the oxidative addition at the C4-bromo position.
-
Catalyst Poisoning (The Chelation Effect): The 2-(pyridin-2-ylmethoxy) moiety acts as a potential bidentate ligand. The ether oxygen and the pyridyl nitrogen can coordinate to the Palladium center, displacing labile phosphine ligands and creating an inactive "off-cycle" resting state.
This protocol utilizes a Copper(I)-accelerated system to bypass these limitations, ensuring high conversion and reproducibility.
Part 1: Substrate Analysis & Mechanistic Strategy
Structural Challenges
The substrate contains a 4-bromopyridine core. In standard electrophilic aromatic substitution, C3 is the reactive site. However, for Pd-catalyzed cross-coupling (nucleophilic attack via oxidative addition), the C4-Br bond is the active site.
Critical Risk Factor: The side chain -(CH2)-O-(Pyridine) creates a flexible chelating arm. If the Palladium catalyst coordinates to the side-chain nitrogen (N') and the ether oxygen, it forms a stable 5- or 6-membered metallacycle, effectively poisoning the catalyst.
The "Copper Effect" Solution
To mitigate slow reaction rates caused by the substrate's electronics and potential chelation, this protocol mandates the use of Copper(I) Iodide (CuI) .
-
Mechanism: CuI reacts with the organostannane to form a transient organocopper species.
-
Benefit: The Transmetallation step (often the rate-determining step in Stille couplings of electron-rich electrophiles) is significantly faster between Pd(II) and Organo-Cu than Pd(II) and Organo-Sn.
Catalytic Cycle & Chelation Trap
The following diagram illustrates the standard catalytic cycle versus the specific "Chelation Trap" relevant to this substrate.
Figure 1: The Stille catalytic cycle highlighting the risk of off-cycle catalyst sequestration by the pyridyl-methoxy side chain.
Part 2: Optimized Experimental Protocol
Reaction Conditions Matrix[1][2]
| Parameter | Standard Condition | Optimized Condition (Recommended) | Rationale |
| Catalyst | Pd(PPh3)4 | Pd(PPh3)4 or Pd2(dba)3 + AsPh3 | AsPh3 (Triphenylarsine) is a "softer" ligand that dissociates easily, promoting oxidative addition on hindered/deactivated substrates. |
| Solvent | Toluene | 1,4-Dioxane or DMF | Dioxane boils at 101°C (ideal thermal window). DMF is required if solubility is poor. |
| Additive | None | CuI (10-20 mol%) | Accelerates transmetallation; scavenges free ligands. |
| Temperature | 80-90°C | 100-110°C | Higher energy required to break potential N-Pd coordination. |
| Concentration | 0.1 M | 0.2 - 0.3 M | Slightly higher concentration favors intermolecular reaction over intramolecular chelation. |
Step-by-Step Procedure
Scale: 1.0 mmol of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Step 1: Preparation (Glovebox or Schlenk Line)
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
Add Substrate (1.0 equiv, 1.0 mmol).
-
Add CuI (0.1 equiv, 19 mg). Note: CuI must be off-white/tan. If green/blue, it is oxidized and must be recrystallized or replaced.
-
Add Pd(PPh3)4 (0.05 equiv, 58 mg).
-
Alternative: If the coupling partner is sterically hindered, use Pd2(dba)3 (2.5 mol%) and AsPh3 (10 mol%).
-
Step 2: Solvent & Reagent Addition
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous 1,4-Dioxane (4.0 mL) via syringe.
-
Add the Organostannane (1.1 - 1.2 equiv) via syringe.
-
Note: If the stannane is a solid, add it in Step 1.
-
Step 3: Reaction
-
Seal the vessel.[1]
-
Heat to 105°C in a pre-heated oil block.
-
Stir vigorously (800+ RPM) for 4–16 hours.
-
Monitoring: Check via LC-MS.
-
Look for: Disappearance of starting bromide (M+H).
-
Warning: If reaction stalls at 50% conversion, add fresh catalyst (2 mol%) and heat for 2 more hours.
-
Step 4: Work-up (The "KF" Method) Standard aqueous workups often result in emulsions and tin contamination. This method precipitates tin as an insoluble solid.
-
Dilute with Ethyl Acetate (EtOAc) (10 mL).
-
Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution.
-
Stir vigorously for 30 minutes. A white, polymeric precipitate (
) will form. -
Filter the biphasic mixture through a pad of Celite .
-
Wash the Celite pad with EtOAc.
-
Transfer filtrate to a separatory funnel.[4] Separate layers.
-
Wash organic layer with water (1x) and brine (1x).
-
Dry over
, filter, and concentrate.
Purification (Flash Chromatography)
Pyridine derivatives often streak on silica gel.
-
Stationary Phase: Silica Gel (standard).
-
Mobile Phase Modifier: Add 1% Triethylamine (Et3N) to your eluent system (e.g., Hexanes/EtOAc + 1% Et3N). This deactivates acidic sites on the silica, preventing the pyridine product from sticking.
Part 3: Workflow Visualization
Figure 2: Operational workflow emphasizing the KF-mediated tin removal step.
Part 4: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd2(dba)3 + AsPh3 or XPhos . The bulky ligands prevent N-coordination.[1] |
| Starting Material Remains | Oxidative Addition Failure | Increase temp to 120°C (switch solvent to DMF). Ensure CuI is fresh. |
| Product Streaks on TLC | Pyridine Interaction | Pre-wash TLC plate with eluent containing 1% Et3N. |
| "Grease" in NMR | Residual Tin | Dissolve product in Acetonitrile and wash with Hexanes (tin partitions into hexanes). |
References
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[5][6][7] Journal of the American Chemical Society. [Link]
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society. [Link]
-
Han, X., Stoltz, B. M., & Corey, E. J. (1999).[8] Cuprous Iodide Accelerated Stille Coupling.[8] Journal of the American Chemical Society. [Link]
-
Dunetz, J. R., & Danheiser, R. L. (2010). Copper-Mediated Cross-Coupling Reactions.[1][7][8] Organic Reactions.[9][1][2][3][4][7][8][10][11][12] (General review on Cu effect). [Link]
-
Renaud, P., et al. (1998).[4] Simple and efficient removal of organotin byproducts.[2] Tetrahedron Letters. [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in Bioactive Molecule Synthesis
Executive Summary
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine represents a specialized "linker-scaffold" in modern medicinal chemistry. It serves a dual purpose: the 4-bromo substituent acts as a versatile handle for late-stage diversification (via cross-coupling), while the 2-(pyridin-2-ylmethoxy) moiety provides a polar, flexible tether capable of hydrogen bonding and metal coordination.
This application note details the robust synthesis of this scaffold and its downstream application in generating high-affinity ligands for GPCRs (e.g., GLP-1R modulators) and nuclear receptors. We focus on ensuring regiochemical integrity during synthesis and maximizing yield during subsequent functionalization.
Structural Analysis & Design Rationale
The utility of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine stems from its unique electronic and steric profile:
-
Regioselective Activation: The 2-position ether linkage is installed via nucleophilic aromatic substitution (
), leaving the 4-position bromide intact for orthogonal coupling. -
Pharmacophore Extension: The pyridin-2-ylmethoxy tail extends the molecule into solvent-exposed regions of a protein pocket, often improving solubility (lowering LogD) compared to all-carbon biphenyl analogs.
-
Bioisosterism: The ether oxygen acts as a hydrogen bond acceptor, while the pyridine nitrogen provides a vector for specific interactions (e.g., with serine/threonine residues).
Structural Diagram
Figure 1: Pharmacophore decomposition of the scaffold.
Synthesis Protocol: The Scaffold
Objective: Synthesize 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine with >95% regioselectivity.
Reaction Logic
The most reliable route utilizes 4-bromo-2-fluoropyridine . The fluorine atom at the 2-position is significantly more activated toward
Materials
-
Substrate A: 4-Bromo-2-fluoropyridine (1.0 equiv)[1]
-
Substrate B: Pyridin-2-ylmethanol (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous DMF or THF
-
Atmosphere: Nitrogen or Argon
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask under
, dissolve pyridin-2-ylmethanol (1.1 equiv) in anhydrous THF (0.2 M concentration). -
Deprotonation: Cool the solution to 0°C. Add NaH (1.2 equiv) portion-wise over 10 minutes. Stir at 0°C for 30 minutes until gas evolution ceases. Critical: Ensure the alkoxide is fully formed before adding the pyridine to prevent side reactions.
-
Coupling: Add a solution of 4-bromo-2-fluoropyridine (1.0 equiv) in THF dropwise to the alkoxide mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: ~265/267 Da).
-
Quench & Workup: Carefully quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF (if used). Dry over . -
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white to pale yellow solid/oil.
Yield Expectation: 85–95%
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis workflow via SNAr.
Application Protocols: Downstream Coupling
Once the scaffold is synthesized, it acts as the electrophile in cross-coupling reactions.
Application A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Used to attach aryl or heteroaryl groups to the 4-position, common in kinase inhibitor design.
Protocol:
-
Mix: Combine Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(3.0 equiv) in Dioxane:Water (4:1). -
Catalyst: Add
(5 mol%). -
Heat: Degas with
and heat to 90°C for 4–12 hours. -
Note: The ether linkage is stable to these basic conditions. Avoid strong Lewis acids which might cleave the ether.
Application B: Buchwald-Hartwig Amination
Used to introduce amine functionality, often for solubility or specific H-bond interactions.
Protocol:
-
Mix: Combine Scaffold (1.0 equiv), Amine (1.2 equiv), and
(2.0 equiv) in Toluene or Dioxane. -
Catalyst: Add
(2 mol%) and Xantphos (4 mol%). -
Heat: Heat to 100°C under Argon overnight.
Comparative Data & Troubleshooting
| Parameter | 4-Bromo-2-fluoropyridine Route | 2,4-Dibromopyridine Route |
| Reagent Cost | Higher | Lower |
| Regioselectivity | Excellent (>98:2) | Moderate (requires temp control) |
| Reaction Temp | Room Temp (25°C) | Requires Heating (>60°C) |
| Workup | Simple Extraction | Separation of isomers often required |
Troubleshooting Guide:
-
Issue: Low Yield in Synthesis.
-
Cause: Moisture in solvent killing the alkoxide.
-
Fix: Ensure THF/DMF is anhydrous; increase NaH to 1.5 equiv.
-
-
Issue: Cleavage of Ether during Suzuki Coupling.
-
Cause: Highly acidic workup or extremely high temperatures (>120°C).
-
Fix: Keep reaction <100°C; do not use acidic quench.
-
References
-
General Synthesis of 2-Alkoxypyridines
- Title: Preparation of substituted alkoxypyridines via directed metal
- Source: Semantic Scholar (2000).
-
URL:
-
Application in GLP-1R Modulators (Patent)
-
Application in Glucocorticoid Receptor Modulators
-
Title: Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators (US9273047B2).[3]
- Source: USPTO / Google P
-
URL:
-
-
Chemical Properties & Safety Data
-
Title: 4-Bromo-2-methoxypyridine (Analogous Reactivity Data).[4]
- Source: PubChem CID 14062309.
-
URL:
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2022225941A1 - Carboxy-benzimidazole glp-1r modulating compounds - Google Patents [patents.google.com]
- 3. US9273047B2 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators - Google Patents [patents.google.com]
- 4. Pyridines- Heterocyclic Building Blocks| Ambeed [ambeed.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Status: Operational Ticket ID: OPT-YIELD-4B2P Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine , a critical bis-heterocyclic ether scaffold often used in PROTAC linkers and kinase inhibitors.
Users frequently encounter low yields due to three specific failure modes:
-
Regioselectivity issues (when using 2,4-dibromopyridine).
-
Ambident Nucleophile Competition (
- vs. -alkylation). -
Hydrolysis (formation of pyridone byproducts).[1]
This documentation provides a rational design approach to maximize yield, moving away from trial-and-error methods.
Module 1: Critical Reaction Design (The "Why")
To optimize yield, you must select the correct electrophile.[1] The reaction is a Nucleophilic Aromatic Substitution (
The Electrophile Dilemma
-
Route A (Recommended): 4-Bromo-2-fluoropyridine.
-
Mechanism: Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate.[1] It is a superior leaving group to bromine in
reactions (approx.[1] faster).[1] -
Result: Exclusive substitution at the C2 position. The C4-bromo group remains intact because the C2-fluoro bond breaks under much milder conditions.
-
-
Route B (Cost-Saving): 2,4-Dibromopyridine. [1]
-
Risk: While C2 is electronically more activated than C4, the reactivity difference is smaller. High temperatures or excess nucleophile can lead to bis-substitution (loss of the C4-bromide handle) or inseparable regioisomers.
-
The Nucleophile Strategy
-
Reagent: Pyridin-2-ylmethanol.
-
Challenge: The pyridine ring contains a nitrogen atom (N-alkylation site) and the alcohol (O-alkylation site).
-
Solution: Use a "Hard" base (NaH) to fully deprotonate the alcohol to the alkoxide .[1] The alkoxide (
) is a harder, stronger nucleophile than the neutral pyridine nitrogen, driving chemoselective -alkylation.
Module 2: Optimized Protocols
Protocol A: The "Golden Path" (High Yield, High Purity)
Best for: Medicinal chemistry scale (mg to g), precious intermediates.[1]
Reagents:
-
4-Bromo-2-fluoropyridine (1.0 equiv)
-
Pyridin-2-ylmethanol (1.1 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[1]
-
Solvent: Anhydrous THF (or DMF if solubility is poor)[1]
Step-by-Step:
-
Alkoxide Formation: In a flame-dried flask under
, dissolve Pyridin-2-ylmethanol in anhydrous THF. Cool to 0°C.[5] -
Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 mins until gas evolution (
) ceases. The solution often turns slight yellow. -
Addition: Add 4-Bromo-2-fluoropyridine (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Note: Heating is rarely required for F-displacement.
-
-
Quench: Cool to 0°C. Add saturated
(aq). -
Workup: Extract with EtOAc. Wash organic layer with water (to remove DMF if used) and brine.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The "Budget" Path (Scale-Up)
Best for: Process chemistry, multi-gram scale where material cost > labor cost.[1]
Reagents:
-
2,4-Dibromopyridine (1.0 equiv)[1]
-
Pyridin-2-ylmethanol (1.0 equiv) — Do not use excess.
-
Base:
(2.0 equiv) or KOtBu (1.05 equiv).[1] -
Solvent: DMSO or DMF (Required for temperature stability).[1]
Critical Modification:
-
Temperature Control: You must run this reaction at controlled temperatures (start at RT, slowly heat to 60°C). Do not reflux.
-
Stoichiometry: Strictly 1:1 ratio. Excess alkoxide will attack the C4-position.
Module 3: Visualization of Logic
The following diagram illustrates the decision matrix and mechanistic pathways.
Caption: Workflow logic comparing the high-yield Fluoropyridine route vs. the cost-effective Dibromopyridine route.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Starting Material (SM) Intact | Base too weak or old NaH. | Validation: NaH should fizz vigorously with water. If not, discard. Switch to fresh NaH or KOtBu. Ensure solvent is dry (water kills the base).[1] |
| Product mass = M+16 (Hydrolysis) | Water in solvent/reagents.[1] | The fluoro/bromo group was displaced by |
| Product mass = M+212 (Bis-sub) | Excess nucleophile or high temp. | Occurs mostly with 2,4-dibromo substrate. The alkoxide displaced both bromines. Fix: Reduce nucleophile to 0.95 equiv. Lower temperature. |
| Low Yield + Complex NMR | N-alkylation (Reaction at Pyridine N). | Occurs if the counter-ion is "soft" or solvent is too polar/protic. Fix: Ensure use of NaH (Sodium is "hard").[1] Avoid K+ if selectivity is poor. Keep temp low. |
| Precipitate forms immediately | Alkoxide solubility issue. | The sodium alkoxide of pyridylmethanol may crash out in THF. Fix: Add a co-solvent like DMF or DMAc to solubilize the intermediate. |
Module 5: Advanced FAQs
Q1: Can I use the Mitsunobu reaction to couple the alcohol and the pyridone?
-
Answer: Generally, No. While Mitsunobu works for coupling alcohols to phenols, electron-deficient hydroxypyridines (pyridones) often give poor yields or mixtures of N- vs O-alkylation. The
approach (displacing a halogen) is significantly more robust for this specific scaffold.[1]
Q2: Why is my product sticking to the silica column?
-
Answer: The product contains two pyridine rings, making it basic and polar.[1]
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexane.[1] Use an eluent of DCM/MeOH or EtOAc/Hexane with 1% TEA to prevent tailing.
Q3: Is the order of addition critical?
-
Answer: Yes. Always generate the alkoxide first (Alcohol + Base), then add the electrophile.[1] If you mix Base + Electrophile first, you risk degrading the electrophile (especially if using 2-fluoropyridine, which can hydrolyze with trace moisture in the base).[1]
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.[1] (Foundational text on
mechanisms and leaving group ability F vs Br). -
Carey, J. S.; Laffan, D.; Thomson, C.; Williams, M. T. Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules.[1] Org. Biomol. Chem.2006 , 4, 2337–2347.[1] Link
-
Schlosser, M. The
Reaction: A reliable path to functionalized heterocycles.[1] Angew.[6] Chem. Int. Ed.2005 , 44, 376–393.[1] (Review of regioselectivity in halopyridines). -
Organic Chemistry Portal. Williamson Ether Synthesis. Link (General conditions and troubleshooting for ether synthesis).
Sources
- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and practical laboratory experience to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the purification of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in a direct question-and-answer format.
Question 1: My crude product after synthesis and initial work-up is a dark, intractable oil instead of the expected solid. What are the likely causes and how can I proceed?
Answer: This is a common issue that can stem from several sources. The primary culprits are often residual high-boiling solvents (like DMF or DMSO), the presence of polymeric by-products, or degradation of the target compound.
-
Causality: Pyridine-containing compounds can be susceptible to degradation, especially at elevated temperatures or when exposed to air and light, leading to colored impurities.[1][2] Incomplete reactions or side reactions during synthesis can also generate a complex mixture that resists crystallization.
-
Troubleshooting Steps:
-
Solvent Removal: First, ensure all reaction solvents are thoroughly removed. If you used a high-boiling solvent, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.[3]
-
Initial Purity Assessment: Before attempting large-scale purification, analyze a small aliquot of the crude oil by Thin Layer Chromatography (TLC) and/or LC-MS. This will help you identify the number of components and the relative position of your target compound.
-
Proceed with Chromatography: An oily crude product is often best purified directly by flash column chromatography rather than attempting a difficult recrystallization. The chromatographic separation is designed to handle complex mixtures and isolate the desired product from both polar and non-polar impurities.[4]
-
Question 2: I'm experiencing significant peak tailing and poor separation during silica gel column chromatography. What is causing this and how can I optimize the process?
Answer: This issue is almost certainly due to the interaction between the basic nitrogen atoms of the two pyridine rings in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction causes the compound to "stick" to the stationary phase, resulting in broad, tailing peaks.
-
Causality: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong hydrogen bonds with the acidic protons of the silica gel. This slows the compound's elution in an unpredictable manner, ruining separation efficiency.[5]
-
Troubleshooting Steps:
-
Use a Basic Modifier: The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.5-2% by volume). The amine will compete for the acidic sites on the silica, effectively masking them and allowing your compound to elute symmetrically.
-
Switch to a Deactivated Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel. Alumina lacks the strong acidic sites of silica and is often a better choice for the purification of basic compounds.[5]
-
Optimize the Solvent System: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. A gradient elution is typically more effective than an isocratic (constant solvent mixture) elution for separating complex mixtures.[4]
-
Question 3: My final product looks pure by NMR, but I see a persistent minor impurity with the same mass in the LC-MS analysis. What could this be?
Answer: This suggests the presence of an isomer that was formed during the synthesis of your crude material. Isomeric by-products can be very difficult to separate due to their similar polarities and are often indistinguishable by mass spectrometry alone.
-
Causality: Depending on the synthetic route, particularly in electrophilic bromination reactions, the bromine atom can be directed to different positions on the pyridine ring, leading to the formation of isomeric impurities that are carried through the work-up.[6]
-
Troubleshooting Steps:
-
High-Resolution Chromatography: Attempt the separation using a longer chromatography column, a shallower solvent gradient, or a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) to try and resolve the two isomers.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for removing small amounts of isomeric impurities. The subtle differences in crystal lattice packing between isomers can lead to significant enrichment of the major component.[7] Experiment with various solvent systems (see Protocol 2 for suggestions).
-
Preparative TLC/HPLC: For high-purity material required for sensitive applications, preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (prep-HPLC) may be necessary to achieve baseline separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary method for purifying crude 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine? A1: Flash column chromatography is the most robust and generally applicable method for the initial purification of this compound.[4] It effectively separates the target molecule from unreacted starting materials, synthesis by-products, and baseline impurities. Given the basic nature of the compound, using a silica gel stationary phase treated with triethylamine or opting for neutral alumina is highly recommended.
Q2: Can I purify this compound by recrystallization? What are some good solvent systems to try? A2: Yes, if the crude material is a solid and has relatively high purity (>85-90%), recrystallization can be an excellent final purification step.[8] The choice of solvent is critical. A good starting point is a binary solvent system.
-
Recommended Systems:
-
Hexane/Ethyl Acetate
-
Hexane/Acetone
-
Ethanol/Water
-
-
Methodology: Dissolve the compound in a minimal amount of the more polar solvent (e.g., ethyl acetate) while hot, then slowly add the less polar "anti-solvent" (e.g., hexane) until the solution becomes faintly cloudy. Allow it to cool slowly to promote the formation of well-defined crystals.[7]
Q3: How should I handle and store the purified 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine to prevent degradation? A3: Like many pyridine derivatives, this compound may be sensitive to light and air over long periods.[2] Purified, anhydrous product should be stored in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place. For long-term storage, refrigeration (-20°C) is advisable.[9]
Q4: My TLC shows a spot that streaks up from the baseline, even with TEA in the eluent. What does this indicate? A4: Streaking from the baseline typically indicates the presence of highly polar, salt-like impurities. This could be pyridinium salts formed during an acidic work-up step or other inorganic residues. These impurities will not elute from the column and will remain on the stationary phase. A pre-chromatography aqueous wash (using a dilute base like NaHCO₃ solution followed by brine) can help remove these impurities before you load your sample onto the column.[4]
Experimental Protocols & Visual Guides
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying the title compound on a 1-5 gram scale.
-
Preparation of Stationary Phase:
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate with 1% TEA).[4] The amount of silica should be 50-100 times the weight of your crude material.
-
Pour the slurry into your chromatography column and gently tap to pack the bed. Add a thin layer of sand to the top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve your crude 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in a minimal amount of dichloromethane.
-
To this solution, add a small amount of silica gel (2-3 times the weight of your crude material) and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally results in better separation.
-
Carefully add the powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, low-polarity solvent system.
-
Collect fractions and monitor the elution progress using TLC plates visualized under a UV lamp (254 nm).
-
Gradually increase the eluent polarity according to a pre-determined gradient to elute your product.
-
Table 1: Example Elution Gradient for Silica Gel Chromatography
| Solvent System (Hexane:Ethyl Acetate + 1% TEA) | Volume | Purpose |
| 98:2 | 2-3 column volumes | Elute non-polar impurities |
| 95:5 | 2 column volumes | Continue eluting less polar impurities |
| 90:10 | 5-10 column volumes | Elute the target compound |
| 70:30 | 2 column volumes | Elute more polar impurities |
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
-
Diagrams and Workflows
Caption: General purification workflow for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Caption: Decision tree for troubleshooting poor column chromatography results.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol.
- ScienceMadness Discussion Board. (2010). removal of pyridine.
- Royal Society of Chemistry. (n.d.). RSC Advances.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
- HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
- ResearchGate. (2020). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic....
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- MedChemExpress. (n.d.). 4-Bromo-2-methylpyridine (4-Bromo-2-picoline).
- Sigma-Aldrich. (n.d.). 4-bromo-2-(methoxymethyl)pyridine.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
- Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.
- Apollo Scientific. (2023). 4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet.
- Edubirdie. (n.d.). Column Chromatography.
- CUNY Baruch College. (n.d.). Purification by Recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Column Chromatography - Edubirdie [edubirdie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific Williamson ether synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, ensuring high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that you may encounter during the synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. The synthesis, a Williamson ether synthesis, involves the reaction of 4-bromo-2-hydroxypyridine with 2-(chloromethyl)pyridine.
Q1: My reaction is complete, but I see multiple spots on my TLC plate, even after a standard workup. What are the likely byproducts?
A1: In the synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, several byproducts can form. The most common are due to side reactions involving the nucleophilic nitrogen atoms of the pyridine rings and potential elimination reactions.
-
N-Alkylation Byproduct (Pyridinium Salt): The nitrogen atom on the 4-bromo-2-hydroxypyridine starting material or the product itself can be alkylated by 2-(chloromethyl)pyridine to form a quaternary pyridinium salt. This is a common side reaction when working with pyridines, which are effective nucleophiles.[1][2][3]
-
Self-Quaternization of 2-(chloromethyl)pyridine: Two molecules of 2-(chloromethyl)pyridine can react with each other, where one acts as the alkylating agent and the other as the nucleophile, to form a pyridinium salt.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 4-bromo-2-hydroxypyridine and 2-(chloromethyl)pyridine.
-
Elimination Byproducts: While less common with primary halides like 2-(chloromethyl)pyridine, base-catalyzed elimination can occur, though it is more prevalent with secondary and tertiary halides.[4][5][6]
Q2: I have a significant amount of a highly polar byproduct that is water-soluble. What is it and how can I minimize its formation?
A2: A highly polar, water-soluble byproduct is very likely the N-alkylated pyridinium salt.[7] To minimize its formation, consider the following strategies:
-
Choice of Base and Stoichiometry: Use a non-nucleophilic, sterically hindered base to deprotonate the 4-bromo-2-hydroxypyridine. A slight excess of the base can ensure the hydroxyl group is fully deprotonated, making the oxygen a more potent nucleophile than the pyridine nitrogen. However, a large excess of a strong base might favor elimination or other side reactions.
-
Controlled Addition of Alkylating Agent: Add the 2-(chloromethyl)pyridine slowly and at a controlled temperature. This helps to maintain a low concentration of the alkylating agent at any given time, favoring the reaction with the more nucleophilic alkoxide over the less nucleophilic pyridine nitrogen.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to disfavor the N-alkylation side reaction, as it often has a higher activation energy than the desired O-alkylation.
Q3: My final product is showing impurities that have a similar Rf value to my product on the TLC. How can I effectively purify my product?
A3: When byproducts have similar polarities to the desired product, purification can be challenging. Here are some recommended purification strategies:
-
Flash Column Chromatography: This is the most effective method for separating compounds with small differences in polarity.[8]
-
Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The choice of solvent system is critical and may require some experimentation. A shallow gradient can improve separation.
-
Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel before loading onto the column.
-
-
Aqueous Wash: A carefully controlled aqueous wash can help remove highly polar impurities like pyridinium salts. However, be mindful that your product has some water solubility. Using a saturated brine solution for the final wash can help to minimize the loss of your product into the aqueous layer.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. This technique relies on the differences in solubility between your product and the impurities at different temperatures.
Experimental Protocols: Troubleshooting & Purification
Protocol 1: Minimized N-Alkylation Synthesis
This protocol is designed to minimize the formation of N-alkylation byproducts.
Materials:
-
4-bromo-2-hydroxypyridine
-
2-(chloromethyl)pyridine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride (1.1 eq) with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Dissolve the 2-(chloromethyl)pyridine free base in anhydrous DMF.
-
Cool the alkoxide solution back to 0 °C and add the solution of 2-(chloromethyl)pyridine dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Materials:
-
Crude 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Dichloromethane (optional)
Procedure:
-
Prepare a slurry of silica gel in 100% hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting with 100% hexane.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 0% to 20% ethyl acetate in hexane).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Data Summary
| Byproduct Type | Common Examples | Identification Method | Prevention/Removal Strategy |
| N-Alkylation | 4-bromo-2-hydroxy-1-(pyridin-2-ylmethyl)pyridin-1-ium chloride | HPLC-MS, ¹H NMR | Controlled addition of alkylating agent, use of non-nucleophilic base, aqueous wash |
| Self-Quaternization | 1-(pyridin-2-ylmethyl)-2-(chloromethyl)pyridin-1-ium chloride | HPLC-MS, ¹H NMR | Slow addition of 2-(chloromethyl)pyridine |
| Unreacted Starting Material | 4-bromo-2-hydroxypyridine, 2-(chloromethyl)pyridine | TLC, GC-MS, ¹H NMR | Ensure complete reaction, purification by column chromatography |
Visualizing Reaction Pathways
Main Reaction Pathway
Sources
- 1. Alkylation and acylation of pyridine [quimicaorganica.org]
- 2. Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quaternization of pyridines with haloadamantanes (Journal Article) | OSTI.GOV [osti.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. francis-press.com [francis-press.com]
- 7. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
This technical guide details the stability, storage, and handling protocols for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine , a specialized intermediate often used in medicinal chemistry (e.g., P-CAB inhibitor synthesis).[1]
As this compound is a custom synthesis intermediate without a widely published specific MSDS, the following protocols are derived from first-principles chemical stability analysis of the brominated pyridine and picolyl ether pharmacophores.
Quick Reference Data
| Parameter | Specification |
| Chemical Name | 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine |
| Structural Class | Bis-pyridine Ether / Aryl Bromide |
| Molecular Formula | C₁₁H₉BrN₂O |
| Molecular Weight | ~265.11 g/mol |
| Storage Temp | -20°C (Long-term) / 2-8°C (Active use) |
| Atmosphere | Inert Gas (Argon or Nitrogen) |
| Light Sensitivity | High (Protect from light) |
Part 1: Storage & Stability FAQs
Q: What is the primary degradation risk for this compound? A: The compound faces three distinct stability threats, in order of likelihood:
-
Oxidation (Methylene Bridge): The methylene group (-CH₂-) connecting the oxygen to the pyridine ring is in a "picolinic" position.[1] Like benzylic carbons, this site is susceptible to radical autoxidation, forming peroxides or ketones, especially if exposed to light and air.
-
Photodehalogenation: The Carbon-Bromine (C-Br) bond on the pyridine ring is photosensitive.[1] Exposure to UV or ambient lab light can cause homolytic cleavage, leading to debrominated impurities (des-bromo analogs).[1]
-
N-Oxidation: The pyridine nitrogen atoms can slowly oxidize to N-oxides if stored in air at room temperature for extended periods.[1]
Q: Can I store this compound at room temperature? A: No. While the solid may appear stable for days at room temperature (RT), we strictly recommend storage at -20°C for long-term integrity.[1]
-
Reasoning: RT storage increases the kinetic rate of autoxidation and potential ether hydrolysis. If -20°C is unavailable, 2-8°C is acceptable for short durations (<1 month), provided the container is tightly sealed and light-protected.[1]
Q: My sample has turned from off-white to yellow/orange. Is it still usable? A: Color change indicates surface oxidation or N-oxide formation.[1]
-
Action: Perform an LC-MS or H-NMR check.
-
Threshold: If purity is >95%, the color is likely due to trace impurities (often <1%) which are highly chromophoric. You may proceed with purification (recrystallization or silica plug). If purity is <90%, repurification is mandatory before use in sensitive couplings (e.g., Suzuki-Miyaura).[1]
Q: Is this compound hygroscopic? A: Pyridine derivatives are frequently hygroscopic. Moisture absorption does not immediately degrade the compound but introduces water into your subsequent reactions (e.g., quenching organolithium reagents).
-
Protocol: Always equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.
Part 2: Troubleshooting Guide
Scenario 1: "I see a new impurity peak at M-80 (or M-78) in LC-MS."
-
Diagnosis: Photodebromination . The loss of ~80 mass units corresponds to the loss of Bromine and replacement with Hydrogen.
-
Cause: The sample was likely left in a clear vial on a benchtop or exposed to UV light.
-
Solution: This degradation is irreversible. Purify via chromatography.[2][3][4][5] Future prevention requires amber vials and foil wrapping.
Scenario 2: "The compound is insoluble in my standard solvent."
-
Diagnosis: Salt Formation or Dimerization .
-
Explanation: Free base pyridines can react with ambient CO₂ or acidic vapors in a shared fridge to form carbonate/salt species, which are insoluble in non-polar organic solvents (e.g., DCM, Toluene).[1]
-
Fix: Partition the solid between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer, dry over Na₂SO₄, and concentrate. This regenerates the free base.
Scenario 3: "Yields are low in Suzuki Coupling reactions."
-
Diagnosis: Catalyst Poisoning via N-Coordination .[1]
-
Mechanism: The pyridine nitrogens (especially the chelating potential of the ether-linked pyridines) can compete with phosphine ligands for the Palladium center.[1]
-
Fix:
-
Use a stronger base (e.g., K₃PO₄ instead of Na₂CO₃).
-
Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) that cannot be easily displaced by the pyridine nitrogen.
-
Part 3: Handling & Processing Workflows
Workflow 1: Safe Receipt & Storage Protocol
Use this decision tree to ensure sample integrity upon arrival.
Caption: Decision logic for receiving and banking sensitive pyridine intermediates.
Workflow 2: Degradation Pathways
Understanding how the molecule breaks down helps in identifying impurities.[1]
Caption: Primary degradation pathways: Photolysis (Red) and Oxidation/Hydrolysis (Yellow).[1]
Part 4: References & Grounding
-
PubChem Compound Summary: Pyridine Derivatives.
-
Context: General stability data for brominated pyridines and picolyl ethers.
-
Source:[1]
-
-
Sigma-Aldrich Technical Bulletin: Handling of Light-Sensitive Chemicals.
-
Context: Protocols for storing aryl bromides to prevent photodehalogenation.
-
Source:[1]
-
-
ChemicalBook: 4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine (Analogous Structure).
-
Context: Structural analog data used to infer storage conditions (Refrigerated/Inert).
-
Source:[1]
-
-
BenchChem: Degradation Pathways of Substituted Pyridines.
-
Context: Mechanisms of pyridine oxidation and photolysis.
-
Source:[1]
-
Sources
- 1. 2-BROMO-4,6-DIFLUORONITROBENZENE CAS#: 884494-38-6 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1083169-00-9・4-bromo-2-methoxy-6-methylpyridine・4-bromo-2-methoxy-6-methylpyridine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Reactions with 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. As Senior Application Scientists, we understand that heteroaromatic substrates, particularly those containing pyridine moieties, can present unique obstacles. The pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst, a phenomenon that complicates an otherwise robust reaction.[1][2][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and optimize your reaction outcomes.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured around common experimental observations. Identify the symptom that best describes your result and explore the potential causes and proposed solutions.
Symptom 1: No Reaction or Very Low Conversion of Starting Material
Question: I'm running my Suzuki coupling with 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and I'm only recovering my starting materials. What are the most likely reasons for this complete failure?
Answer: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the reaction: the catalyst system, the base, or the reaction conditions. The presence of the pyridine nitrogen in your substrate makes catalyst selection and activation particularly critical.
Potential Cause A: Inactive or Poisoned Palladium Catalyst
The most common culprit in failed couplings with pyridine-containing substrates is the catalyst itself. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively acting as a catalyst poison and halting the catalytic cycle.[1] Furthermore, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must first be reduced in situ to the active Pd(0) species.[1] If this reduction fails, the catalytic cycle will not begin.
Solutions & Scientific Rationale:
-
Switch to a Pd(0) Precatalyst: Using a direct source of Pd(0), such as Pd₂(dba)₃, eliminates the need for an initial reduction step, which can sometimes be inefficient.[4]
-
Employ Specialized Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging heteroaromatic couplings. The key is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands accelerate the rate-limiting steps of oxidative addition and reductive elimination, which can outcompete the rate of catalyst poisoning by the pyridine nitrogen.[6]
-
Use a Pre-formed, Air-Stable Catalyst: Consider using well-defined, pre-formed palladium complexes like Pd(dppf)Cl₂ or specialized catalysts designed for heteroaryl couplings.[7] These are often more robust and provide more reproducible results than catalysts generated in situ.
Potential Cause B: Inappropriate Base Selection or Activation
The base is not merely a spectator; it is critical for activating the boronic acid to facilitate the transmetalation step.[8][9][10] If the base is too weak, insoluble, or incompatible with the solvent system, the boronate species required for transmetalation will not form efficiently.
Solutions & Scientific Rationale:
-
Screen Stronger, Soluble Bases: While Na₂CO₃ is common, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ often give superior results, especially with electron-rich or sterically hindered substrates.[10] Cesium carbonate, in particular, is known for its high solubility in organic solvents, which can be advantageous.[11]
-
Ensure Biphasic Conditions (if applicable): Many Suzuki reactions run under biphasic conditions (e.g., Toluene/H₂O, Dioxane/H₂O).[8] The water phase helps to dissolve the inorganic base, allowing it to interact with the boronic acid at the phase interface. For anhydrous reactions using bases like K₃PO₄, the addition of a few equivalents of water can be necessary for the reaction to proceed.[6][12]
Potential Cause C: Sub-Optimal Reaction Conditions
Temperature and solvent choice play a significant role in reaction kinetics and component solubility.
Solutions & Scientific Rationale:
-
Increase Reaction Temperature: Oxidative addition into the C-Br bond of your electron-rich pyridine substrate can be sluggish. Increasing the temperature (e.g., from 80°C to 100-110°C) can often overcome this activation barrier.[13]
-
Optimize the Solvent System: Aprotic polar solvents like Dioxane, THF, or DMF are commonly used.[8] Ensure your starting materials are fully soluble at the reaction temperature. If solubility is an issue, switching to a different solvent system is recommended.[14]
Symptom 2: Significant Formation of Side Products
Question: My reaction is consuming the starting material, but I'm getting a messy mixture with low yield of the desired product. I see significant amounts of what appear to be homocoupled boronic acid and/or dehalogenated starting material.
Answer: The formation of these side products points to specific, competing reaction pathways that are consuming your reagents. Understanding how they form is key to suppressing them.
Potential Cause A: Homocoupling of the Boronic Acid
This side reaction, which produces a biaryl from two molecules of your boronic acid partner, is typically promoted by the presence of oxygen and can be more prevalent when using Pd(II) precatalysts.[1][12] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that favors homocoupling.
Solutions & Scientific Rationale:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. Alternatively, use several freeze-pump-thaw cycles for the most effective oxygen removal.[12] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to Pd(II) sources that require in situ reduction.[15]
Potential Cause B: Protodeboronation of the Boronic Acid
Protodeboronation is the cleavage of the C-B bond by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[16] This is a very common failure mode, especially with electron-rich or heteroaryl boronic acids, and it is accelerated by high temperatures and basic conditions.[1][12]
Solutions & Scientific Rationale:
-
Use a More Stable Boronic Ester: The best defense against protodeboronation is to replace the boronic acid with a more stable derivative, such as a pinacol ester or a MIDA boronate.[17] These esters are more robust and slowly hydrolyze in situ to release the active boronic acid, keeping its ambient concentration low and minimizing degradation.
-
Employ Anhydrous Conditions: If you must use a boronic acid, running the reaction under strictly anhydrous conditions with a milder base (e.g., KF) can suppress this side reaction.[12]
-
Minimize Reaction Time and Temperature: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature or for a shorter duration, giving the boronic acid less time to decompose.[12]
Potential Cause C: Dehalogenation of the Aryl Bromide
In this side reaction, your 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is reduced to 2-(pyridin-2-ylmethoxy)pyridine. This typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-Br complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated product.[1]
Solutions & Scientific Rationale:
-
Scrutinize Solvent and Base: Certain solvents (like alcohols) or bases (like amines) can act as hydride donors. If dehalogenation is a major issue, consider switching to a non-hydride-donating solvent/base combination (e.g., Toluene, Dioxane with K₃PO₄).
-
Ensure High-Purity Reagents: Impurities in your reagents or solvents can sometimes be the source of hydrides. Using high-purity, anhydrous solvents is always recommended.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Failure Points
The following diagram illustrates the main steps of the catalytic cycle and highlights where the common side reactions and catalyst deactivation pathways interfere.
Caption: The Suzuki Cycle and Common Failure Points.
Optimization Protocols & Data
For a systematic approach to overcoming reaction failure, we recommend a Design of Experiments (DoE) approach.[13] However, if that is not feasible, the following sequential optimization protocols can be highly effective.
Protocol 1: Systematic Screening of Catalyst, Ligand, and Base
This experiment is designed to rapidly identify a productive combination of catalyst, ligand, and base for your specific substrate.
Methodology:
-
Setup: Arrange an array of microwave vials or sealed reaction tubes, each equipped with a small magnetic stir bar.
-
Stock Solutions: Prepare stock solutions of your 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and your boronic acid partner in a suitable solvent (e.g., Dioxane) to ensure accurate dispensing.
-
Reagent Addition:
-
To each vial, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv) and the boronic acid/ester (0.12 mmol, 1.2 equiv).
-
Add the solid base (0.2 mmol, 2.0 equiv) to each designated vial.
-
In a separate glovebox or inert atmosphere, add the specified palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) to each vial.
-
Add the solvent system (e.g., 1 mL Dioxane/H₂O 4:1) to each vial.
-
-
Reaction: Seal the vials, remove them from the inert atmosphere, and place them in a heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, dilute with a suitable solvent (e.g., EtOAc), and analyze a small aliquot from each by LC-MS or GC-MS to determine the percent conversion to product.
Table 1: Recommended Screening Conditions for Heteroaromatic Suzuki Coupling
| Entry | Pd Source (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent System | Rationale |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | A traditional baseline condition. Often fails for this substrate class but serves as a useful control. |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | A robust starting point. Pd(0) source with a bulky, electron-rich Buchwald ligand and a strong base. |
| 3 | Pd(dppf)Cl₂ | (none) | K₂CO₃ | DMF | A common, reliable pre-formed catalyst. The dppf ligand is effective for many couplings. |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O (4:1) | An alternative Buchwald ligand with a highly soluble base, which can accelerate the reaction. |
| 5 | Pd(OAc)₂ | cataCXium® A | K₃PO₄ | Toluene/H₂O (4:1) | An example of a palladacycle-based catalyst system known for high activity. |
Yields are highly substrate and condition dependent. This table provides starting points for optimization.[5][10][13]
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine substrate particularly challenging for Suzuki reactions?
A1: There are two primary reasons. First, the pyridine nitrogen is a Lewis base that can coordinate to the electron-deficient palladium catalyst, forming an off-cycle, inactive complex.[1] This is a form of catalyst poisoning. Second, the pyridine ring is electron-deficient, which can make the initial oxidative addition step of the aryl bromide to the Pd(0) center slower than with more electron-rich aryl bromides.
Q2: Should I use a boronic acid or a boronic ester?
A2: For consistency and to minimize side reactions, using a boronic ester (like a pinacol or MIDA ester) is highly recommended.[16][17] Boronic acids are prone to decomposition via protodeboronation and trimerization to form boroxines, which can lead to poor reproducibility and lower yields.[16] Boronic esters offer significantly greater stability.[1][17]
Q3: How critical is degassing, and what is the best method?
A3: Degassing is absolutely critical, especially if you are observing homocoupling of your boronic acid.[12] Dissolved oxygen can lead to catalyst decomposition and unwanted side reactions. For most lab-scale reactions, bubbling a stream of inert gas (N₂ or Ar) through your solvent for 15-30 minutes before adding the catalyst is sufficient. For highly sensitive reactions, performing 3-5 freeze-pump-thaw cycles is the most rigorous method.
Q4: My reaction mixture turns black. Is this a sign of failure?
A4: Not necessarily. The formation of a black precipitate is often due to the formation of palladium black (finely divided Pd(0) metal).[6] In some cases, palladium black can be a catalytically active species. However, it can also be a sign of catalyst decomposition where the ligands have dissociated and the metal has agglomerated. The key is the outcome: if the reaction proceeds to completion, the color change is normal for that system. If it stalls, it indicates catalyst decomposition.
Troubleshooting Workflow
Use this flowchart to guide your troubleshooting process based on your initial experimental outcome.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions with 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Welcome to the technical support center for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging reagent. Here, we will delve into the nuances of controlling regioselectivity in various chemical transformations. Our goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower your synthetic strategies.
Understanding the Reactivity Landscape
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine presents a pyridine core with two key substituents that influence its reactivity. The bromine atom at the C4 position is a versatile handle for cross-coupling reactions, while the pyridin-2-ylmethoxy group at C2 exerts significant electronic and steric effects. The pyridine nitrogen itself is a Lewis basic site, prone to protonation or coordination with metal catalysts, which can deactivate the ring towards electrophilic substitution.[1][2][3]
The primary challenge in reactions involving this substrate is controlling which position on the pyridine ring reacts. The C3 and C5 positions are the most likely sites for deprotonation and subsequent functionalization, but achieving selectivity between them can be difficult. Furthermore, reactions targeting the C4 position via cross-coupling must compete with potential side reactions at other sites.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments, offering detailed protocols and the rationale behind them.
Issue 1: Poor or No Regioselectivity in Metalation/Substitution Reactions
Question: I am attempting a lithium-halogen exchange or a directed ortho-metalation (DoM) on 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, but I'm getting a mixture of products or no reaction at all. How can I improve the regioselectivity for substitution at the C3 position?
Answer: This is a common issue stemming from the competing directing effects of the substituents and the inherent reactivity of the pyridine ring. The pyridin-2-ylmethoxy group can direct metalation to the C3 position; however, the bromine at C4 can also undergo exchange.[4] To favor C3 lithiation, a kinetically controlled deprotonation using a strong, non-nucleophilic base is often the best approach.
Protocol: Directed ortho-Metalation for C3 Functionalization
-
Preparation: Rigorously dry all glassware and solvents. The reaction must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: Dissolve 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1 equivalent) in anhydrous THF (tetrahydrofuran) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) to the cooled pyridine solution. Rationale: LDA is a strong, sterically hindered base that favors proton abstraction over nucleophilic attack.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the C3 position.
-
Electrophile Addition: Add your desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Once the reaction is complete (monitored by TLC), quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am trying to perform a Suzuki-Miyaura coupling at the C4 position using a boronic acid, but my yields are consistently low. What are the key parameters to optimize?
Answer: Low yields in Suzuki-Miyaura couplings with pyridine substrates can often be attributed to catalyst inhibition by the pyridine nitrogen or inefficient transmetalation.[5][6] Careful selection of the palladium catalyst, ligand, and base is crucial for success.
Optimizing Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | These are common and often effective catalysts for Suzuki couplings. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphine ligands | These ligands stabilize the palladium catalyst, prevent deactivation, and promote the reductive elimination step.[5] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | A moderately strong inorganic base is typically required for the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
General Protocol for Suzuki-Miyaura Coupling
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To a reaction vessel, add 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the ligand (if necessary), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system.
-
Heating: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Issue 3: Undesired C-H Activation/Arylation at C5
Question: During a palladium-catalyzed cross-coupling reaction, I am observing a significant amount of a byproduct resulting from C-H activation and arylation at the C5 position. How can I suppress this side reaction?
Answer: Unintended C-H activation can occur under the conditions used for cross-coupling reactions, especially with electron-rich pyridine rings.[7][8] The pyridin-2-ylmethoxy group can act as a directing group for C-H activation at the C3 position, and in some cases, reactivity at C5 is also observed.[9] To minimize this, you can modify the reaction conditions to favor the desired cross-coupling pathway.
Strategies to Minimize C-H Activation
-
Lower Reaction Temperature: C-H activation often has a higher activation energy than the desired cross-coupling reaction. Running the reaction at a lower temperature may favor the intended pathway.
-
Choice of Ligand: Using less bulky ligands might disfavor the formation of the transition state required for C-H activation.
-
Additives: In some cases, additives like silver salts can promote the desired coupling and suppress side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the pyridin-2-ylmethoxy group in influencing regioselectivity?
A1: The pyridin-2-ylmethoxy group primarily acts as a directed metalation group (DMG). The lone pairs on the oxygen and the pyridine nitrogen of this substituent can coordinate to a lithium base, directing deprotonation to the adjacent C3 position of the main pyridine ring.
Q2: Can I achieve substitution at the C5 position selectively?
A2: Selective functionalization at the C5 position is challenging due to the strong directing effect of the C2 substituent towards C3. However, it might be possible through a multi-step sequence involving protection of the C3 position, followed by a metalation/substitution at C5, and subsequent deprotection.
Q3: Are there alternatives to palladium catalysts for cross-coupling reactions at the C4 position?
A3: While palladium catalysts are the most common for Suzuki and similar cross-coupling reactions, nickel-based catalysts can sometimes offer different reactivity and selectivity profiles. Copper-catalyzed C-H arylation of pyridine N-oxides has also been reported as a method to introduce aryl groups.[10]
Q4: How does the basicity of the pyridine nitrogen affect the reactions?
A4: The basicity of the pyridine nitrogen can be problematic as it can be protonated by acidic reagents or coordinate to metal catalysts, thereby deactivating the ring.[3][11] In reactions involving strong acids or Lewis acidic metal catalysts, this can lead to low yields or complete inhibition of the reaction. Using a non-coordinating base or a catalyst system that is less susceptible to inhibition by pyridine can mitigate this issue.
Q5: Can I perform a Buchwald-Hartwig amination at the C4 position?
A5: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to the C4-bromo position of this substrate. Similar to the Suzuki coupling, careful optimization of the catalyst, ligand (often bulky, electron-rich phosphines like Josiphos or Xantphos), and base (typically a strong base like NaOtBu or LHMDS) is critical for achieving high yields.[12][13]
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the key transformations discussed.
Diagram 1: Competing Pathways in Metalation
Caption: Decision tree for metalation strategies.
Diagram 2: Generalized Cross-Coupling Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection & Troubleshooting for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine Coupling Reactions
Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of complex molecules using this versatile building block.
The unique structure of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, featuring two pyridine nitrogen atoms, presents specific challenges, primarily the potential for the substrate to act as a bidentate ligand and inhibit the palladium catalyst. This guide will explain the causality behind experimental choices to overcome these challenges and achieve efficient, high-yielding coupling reactions.
Frequently Asked Questions (FAQs): General Considerations
Q1: Why are my coupling reactions with 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine consistently low-yielding, even with standard protocols?
A1: The primary issue often stems from the substrate's structure. The nitrogen atom of the pyridine ring and the nitrogen in the pyridin-2-ylmethoxy moiety can chelate the palladium catalyst, forming a stable, inactive complex. This sequestration of the active catalyst is a common cause of low conversion. To mitigate this, the use of strongly donating, sterically bulky phosphine ligands is critical. These ligands can preferentially bind to the palladium center, preventing substrate inhibition and promoting the desired catalytic cycle.[1][2][3]
Q2: I observe a significant amount of starting material decomposition. What could be the cause?
A2: Decomposition can be linked to several factors. High reaction temperatures in the presence of strong bases can degrade sensitive substrates. More specific to this substrate, if the palladium-catalyzed oxidative addition is slow (due to catalyst inhibition), side reactions may begin to dominate. Consider lowering the temperature, screening different bases, or, most importantly, selecting a more active catalyst/ligand system that accelerates the productive coupling pathway over decomposition routes.
Q3: How do I choose between different palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄?
A3:
-
Pd(OAc)₂ and Pd₂(dba)₃: These are Pd(0) precursors that require in situ reduction to the active Pd(0) species, often by a phosphine ligand. They are highly versatile and commonly used with a wide array of specialized ligands (e.g., Buchwald or Herrmann-type ligands).[4] Pd₂(dba)₃ is often preferred for its air stability.
-
Pd(PPh₃)₄: This is a pre-formed, air-sensitive Pd(0) complex. It can be used directly without an additional ligand, as the triphenylphosphine can support the catalytic cycle. However, for challenging substrates like this one, the relatively small PPh₃ may not be sufficient to prevent catalyst inhibition, and yields can be low.[5][6] It is often a good starting point, but more specialized ligands are usually required for optimization.[7][8]
Troubleshooting Workflow: A General Approach
This decision tree provides a systematic process for troubleshooting failed or low-yielding reactions.
Sources
- 1. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Removing impurities from 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine reaction products
Technical Support Center: Purification of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Welcome to the technical support guide for the purification of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter post-synthesis. Each question is followed by a detailed explanation of potential causes and a structured approach to resolving the issue.
Q1: My crude reaction mixture is a dark, complex oil. What are the likely impurities I need to remove?
Answer:
The synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, typically via a Williamson ether synthesis, involves the reaction of 4-bromo-2-hydroxypyridine with 2-(chloromethyl)pyridine (often as a hydrochloride salt) in the presence of a base.[1][2] The resulting crude product can be complex due to several potential side reactions and unreacted starting materials.
Common Impurities Include:
-
Unreacted Starting Materials:
-
Side Products:
-
Hydrolysis Products: 2-(Chloromethyl)pyridine can hydrolyze in the presence of water to form 2-(hydroxymethyl)pyrimidine.[8]
-
Elimination Products: If sterically hindered bases are used or reaction temperatures are too high, E2 elimination can compete with the desired SN2 substitution, leading to alkene byproducts.[1]
-
Products from Base Condensation: Strong bases can sometimes promote self-condensation or other undesired reactions of starting materials or solvents.[9]
-
-
Reagent-Derived Impurities:
-
Residual base (e.g., NaOH, K₂CO₃).
-
Salts formed during the reaction (e.g., NaCl, KCl).
-
Understanding these potential impurities is the first step in designing a robust purification strategy. A combination of acidic washes to remove basic impurities and chromatographic methods is often the most effective approach.
Q2: My NMR spectrum shows several unexpected peaks alongside my product signals. How can I confidently identify the impurities?
Answer:
Identifying unknown peaks in an NMR spectrum requires a systematic approach. The key is to correlate the observed chemical shifts and coupling patterns with the structures of the likely impurities identified in Q1.
Logical Workflow for Impurity Identification:
-
Analyze Starting Material Spectra: Obtain clean ¹H NMR spectra of your starting materials, 4-bromo-2-hydroxypyridine and 2-(chloromethyl)pyridine. This will provide a direct reference for any unreacted materials in your crude spectrum.
-
Spiking Experiment: If you suspect the presence of a specific starting material, add a small amount of the pure starting material to your NMR sample (this is known as "spiking"). If the peak increases in intensity, you have confirmed its identity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It will separate the components of your mixture and provide the mass-to-charge ratio (m/z) for each. This data allows you to correlate peaks with the molecular weights of suspected impurities.
-
2D NMR Spectroscopy: If significant overlapping signals obscure the analysis, consider running 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments reveal proton-proton and proton-carbon correlations, respectively, which can help in elucidating the structures of unknown compounds.
This systematic process allows for the confident identification of impurities, which is essential for selecting the most appropriate purification method.
Q3: I'm struggling with column chromatography; my product co-elutes with an impurity. What is the most effective purification technique?
Answer:
Co-elution during column chromatography indicates that the product and impurity have very similar polarities. When this occurs, leveraging other chemical properties, such as the basicity of the pyridine nitrogen, is often more effective.[10] An acid-base extraction is highly recommended for purifying pyridine derivatives from non-basic or weakly basic impurities.[10][11]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label = "Acid-Base Extraction Workflow for Pyridine Derivatives"; fontsize = 12; fontname = "Arial"; }
Caption: Acid-Base Extraction Workflow for Pyridine Derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and its common impurities?
Answer:
Understanding the physical properties of the target compound and potential impurities is crucial for designing effective separation strategies.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Characteristics |
| 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | 267.11 | Not readily available | Not readily available | Basic pyridine nitrogen allows for salt formation with acid. |
| 4-Bromo-2-hydroxypyridine[3][4] | 173.99 | 305.9 | 209 | Acidic proton; exists in tautomeric equilibrium with 4-bromo-2-pyridone. |
| 2-(Chloromethyl)pyridine HCl[7][12] | 164.03 | Not applicable | Decomposes | Highly water-soluble salt; reactive alkylating agent.[8] |
| 2-(Hydroxymethyl)pyridine | 109.13 | 220-222 | 29-32 | Polar alcohol, water-soluble. |
Q2: What are the recommended starting conditions for Thin Layer Chromatography (TLC) and column chromatography?
Answer:
For pyridine-containing compounds, a standard approach is to use a mixture of a non-polar and a polar solvent.[13]
-
TLC System: Start with a mobile phase of 70:30 Hexane:Ethyl Acetate. This ratio can be adjusted based on the observed Rf value. The product, being moderately polar, should have an Rf in the range of 0.3-0.4 for optimal separation on a column.
-
Column Chromatography: Use the solvent system optimized by TLC. It is often beneficial to add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the eluent.[14] This deactivates the acidic silanol groups on the silica gel, preventing peak tailing and improving the resolution of basic compounds like your product.[14]
Q3: My final product is a persistent oil, but I've seen it reported as a solid. What does this indicate and how can I induce crystallization?
Answer:
The presence of even minor impurities can significantly depress the melting point of a compound, often causing it to present as an oil or a low-melting solid (a "goo"). This is a strong indication that further purification is required. If you are confident in the purity of your product (e.g., by NMR and LC-MS), you can attempt to induce crystallization.
Protocol: Inducing Crystallization
-
Solvent Selection: Choose a solvent system where your compound is soluble when hot but sparingly soluble when cold. Common choices for pyridine derivatives include hexane/ethyl acetate, hexane/diethyl ether, or ethanol/water mixtures.[15]
-
Dissolution: Dissolve your oil in the minimum amount of the chosen hot solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of well-ordered, pure crystals.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a nucleation point.
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Isolation: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Detailed Experimental Protocols
Protocol 1: Step-by-Step Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate your basic product from acidic and neutral impurities.[10]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it three times with an equal volume of 1 M hydrochloric acid (HCl). The protonated product will move into the aqueous layer.
-
Isolate Impurities: Combine the organic layers. This fraction contains neutral and acidic impurities. You can wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to recover and analyze these impurities if desired.
-
Basification: Cool the combined aqueous layers (which contain your product as a hydrochloride salt) in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) solution with swirling until the pH is greater than 10 (verify with pH paper). This deprotonates the pyridinium salt, regenerating the free-base form of your product.
-
Back-Extraction: Extract the now basic aqueous solution three times with a fresh portion of organic solvent (EtOAc or DCM). Your purified product will now move back into the organic layer.
-
Final Work-up: Combine the organic extracts from the back-extraction. Wash once with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purity Verification by LC-MS
-
Sample Preparation: Prepare a dilute solution of your purified product (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Column Selection: A C18 reverse-phase column is a standard choice for initial analysis.
-
Mobile Phase: A typical gradient elution would be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes. The formic acid helps to protonate the pyridine nitrogen, leading to better peak shape.
-
Analysis: Inject the sample. The UV chromatogram will indicate the number of components and their relative abundance, while the mass spectrometer will provide the m/z for each peak, allowing you to confirm the identity of your product and assess its purity.
References
-
4-Bromo-2-Hydroxypyridine 98.0%(GC). PureSynth. Available from: [Link]
-
4-Bromo-2-hydroxypyridine. PubChem. Available from: [Link]
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Available from: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available from: [Link]
- Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available from: [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available from: [Link]
-
4-Bromo-2-hydroxypyridine. Pipzine Chemicals. Available from: [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
removal of pyridine. Sciencemadness Discussion Board. Available from: [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available from: [Link]
-
Chemical Properties of 4-Bromopyridine (CAS 1120-87-2). Cheméo. Available from: [Link]
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. Available from: [Link]
-
Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...). ResearchGate. Available from: [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PMC. Available from: [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
-
Williamson Ether Synthesis. ChemTalk. Available from: [Link]
-
4-Bromo-2-(1-pyridin-2-ylethoxy)pyridine. Chemsrc. Available from: [Link]
-
How do I get dry pyridine?. ResearchGate. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Williamson Ether Synthesis Guide. Scribd. Available from: [Link]
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. Available from: [Link]
-
11.8: Williamson Ether Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
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- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pure-synth.com [pure-synth.com]
- 4. 4-Bromo-2-hydroxypyridine | C5H4BrNO | CID 817115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Scalable Synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Welcome to the technical support center for the scalable synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
The synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is most commonly achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-bromo-2-pyridone) with an appropriate 2-pyridyl methyl halide, typically 2-(chloromethyl)pyridine. While seemingly straightforward, this synthesis presents several challenges, particularly when transitioning from laboratory to pilot or production scale. Key issues include competing N-alkylation, management of hazardous reagents, optimization of reaction conditions for yield and purity, and effective purification of the final product.
This guide will address these challenges in a practical, question-and-answer format to assist you in achieving a robust, safe, and scalable synthesis.
Troubleshooting Guide
Low or No Product Yield
Question: We are observing very low to no yield of the desired 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. What are the likely causes and how can we troubleshoot this?
Answer: Low or no yield in this Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Deprotonation of 4-Bromo-2-hydroxypyridine: The first critical step is the formation of the pyridinoxide nucleophile. 4-Bromo-2-hydroxypyridine is acidic, but a sufficiently strong base is required for complete deprotonation.
-
Insight: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often more effective in driving the equilibrium towards the pyridinoxide.[1] On a large scale, the handling of metal hydrides requires stringent safety protocols.[2]
-
Troubleshooting:
-
Ensure the use of a sufficiently strong and anhydrous base.
-
If using NaH, ensure it is fresh and properly dispersed.
-
Consider the stoichiometry of the base; a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
-
Poor Nucleophilicity of the Pyridinoxide: The reactivity of the formed pyridinoxide can be significantly influenced by the choice of solvent.
-
Insight: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred. These solvents effectively solvate the cation of the base but poorly solvate the anion, thus increasing the nucleophilicity of the pyridinoxide.[1]
-
Troubleshooting:
-
Ensure the use of an anhydrous, polar aprotic solvent.
-
If solubility is an issue, a co-solvent system could be explored, but ensure it does not negatively impact nucleophilicity.
-
-
-
Low Reactivity of the Alkylating Agent: The choice and quality of the 2-pyridyl methyl halide are crucial.
-
Insight: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[3] 2-(Chloromethyl)pyridine hydrochloride is a common starting material, which needs to be neutralized before use. The freebase can be unstable and should be used promptly.
-
Troubleshooting:
-
If using 2-(chloromethyl)pyridine, consider converting it to the more reactive 2-(iodomethyl)pyridine in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).
-
Ensure the alkylating agent is pure and free from degradation products.
-
-
-
Reaction Temperature is Not Optimal: Temperature plays a critical role in reaction kinetics.
-
Insight: While higher temperatures can accelerate the reaction, they can also promote side reactions such as elimination or decomposition. A typical temperature range for Williamson ether synthesis is 50-100 °C.[4]
-
Troubleshooting:
-
If the reaction is sluggish, a modest increase in temperature may be beneficial.
-
Monitor the reaction progress by TLC or HPLC to determine the optimal temperature that balances reaction rate and impurity formation.
-
-
-
Presence of Moisture: Water can have a detrimental effect on the reaction.
-
Insight: Moisture will quench the highly reactive pyridinoxide and can also hydrolyze the alkylating agent.
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried (oven or flame-dried).
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of a Major Byproduct: The N-Alkylation Issue
Question: We are observing a significant amount of an isomeric byproduct. We suspect it is the N-alkylated product, 4-bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. How can we favor O-alkylation over N-alkylation?
Answer: The formation of the N-alkylated isomer is a well-known challenge in the alkylation of 2-pyridones, which are ambident nucleophiles.[5] The ratio of N- to O-alkylation is influenced by several factors:
-
Choice of Base and Counter-ion: The nature of the cation can influence the site of alkylation.
-
Insight: Silver salts, such as silver carbonate (Ag₂CO₃), have been reported to selectively promote O-alkylation of 2-pyridones in nonpolar solvents like benzene or toluene.[6][7] The silver cation is believed to coordinate with the oxygen atom, increasing its nucleophilicity.
-
Troubleshooting:
-
Consider replacing NaH with Ag₂CO₃. This may require solvent and temperature optimization.
-
The use of potassium bases in conjunction with a crown ether can also favor O-alkylation by dissociating the ion pair.
-
-
-
Solvent Effects: The solvent can influence the charge distribution in the pyridinoxide anion.
-
Insight: Nonpolar, aprotic solvents can favor O-alkylation when using certain bases like silver carbonate.[7] In contrast, polar aprotic solvents, while generally good for Sₙ2 reactions, may not always provide the best selectivity.
-
Troubleshooting:
-
If N-alkylation is a major issue, consider screening less polar solvents such as toluene or dioxane, especially if using a base like Ag₂CO₃.
-
-
-
Nature of the Alkylating Agent: The "hardness" or "softness" of the electrophile can direct alkylation.
-
Insight: According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles react at the softer nitrogen atom. Alkyl halides are generally considered soft electrophiles.
-
Troubleshooting:
-
While changing the fundamental nature of the alkylating agent is not feasible here, being aware of this principle can help in understanding the observed reactivity. The use of a more reactive alkylating agent (e.g., the iodide) might slightly favor O-alkylation in some cases.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when using sodium hydride (NaH) on a large scale?
A1: Sodium hydride is a highly reactive and flammable solid. On a large scale, its safe handling is paramount. Key precautions include:
-
Inert Atmosphere: All operations involving NaH must be conducted under a dry, inert atmosphere (nitrogen or argon) to prevent contact with moisture and air.[2]
-
Dispersion: NaH is often supplied as a dispersion in mineral oil. Ensure proper stirring to maintain a uniform suspension.
-
Controlled Addition: Add NaH portion-wise to the reaction mixture to control the rate of hydrogen gas evolution.
-
Hydrogen Off-gassing: The reaction of NaH with the hydroxypyridine will generate hydrogen gas. The reactor must be equipped with a proper off-gas system to safely vent the hydrogen.
-
Quenching: Any excess NaH must be quenched carefully and completely at the end of the reaction. This is typically done by the slow, controlled addition of a proton source like isopropanol or methanol at a low temperature, followed by water.[2]
Q2: How can we monitor the progress of the reaction effectively?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods.
-
TLC: Provides a quick qualitative assessment of the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any major byproducts.
-
HPLC: Offers a more quantitative and accurate method for monitoring the reaction. It is particularly useful for identifying and quantifying the formation of the N-alkylated isomer and other minor impurities.
Q3: What are the recommended purification strategies for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine on a large scale?
A3: The purification strategy will depend on the impurity profile of the crude product.
-
Aqueous Work-up: After quenching the reaction, an aqueous work-up is necessary to remove inorganic salts and water-soluble impurities. This typically involves extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is effective. However, this is often not practical for large-scale production.
-
Crystallization/Recrystallization: If the product is a solid, crystallization is the most scalable purification method. Screening for a suitable solvent or solvent mixture is crucial.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, although care must be taken to avoid thermal decomposition.
Q4: Are there any alternative synthetic routes to consider for scalability?
A4: While the Williamson ether synthesis is the most direct route, other strategies could be explored if it proves problematic:
-
Mitsunobu Reaction: This reaction could couple 4-bromo-2-hydroxypyridine with 2-pyridinemethanol. However, the Mitsunobu reaction often has its own challenges with scalability, including the use of stoichiometric amounts of triphenylphosphine and a dialkyl azodicarboxylate, and the generation of significant byproducts. It has also been shown to sometimes favor N-alkylation in pyridone systems.[5]
-
Synthesis from 2,4-dibromopyridine: An alternative approach could involve the reaction of 2,4-dibromopyridine with the sodium salt of 2-pyridinemethanol. This would avoid the issue of N- vs. O-alkylation but may require harsher conditions and could lead to other side reactions.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine using Sodium Hydride
Materials:
-
4-Bromo-2-hydroxypyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Chloromethyl)pyridine hydrochloride
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous toluene
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropanol
Procedure:
-
Preparation of 2-(Chloromethyl)pyridine freebase:
-
In a separatory funnel, dissolve 2-(chloromethyl)pyridine hydrochloride in water.
-
Carefully add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain 2-(chloromethyl)pyridine as an oil. Note: The freebase is unstable and should be used immediately.
-
-
Williamson Ether Synthesis:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-bromo-2-hydroxypyridine (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Stir the mixture to obtain a clear solution or a fine suspension.
-
Under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0-5 °C. Caution: Hydrogen gas is evolved.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 2-(chloromethyl)pyridine (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0-5 °C.
-
Carefully quench the excess NaH by the slow, dropwise addition of isopropanol.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong base to ensure complete deprotonation of 4-bromo-2-hydroxypyridine. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that enhances the nucleophilicity of the pyridinoxide. |
| Alkylating Agent | 2-(Chloromethyl)pyridine (freshly prepared freebase) | Readily available precursor. |
| Temperature | 60-70 °C | Balances reaction rate and minimization of side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with moisture and air. |
Visualizations
Reaction Scheme
Caption: Williamson ether synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
-
The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
- Alajarin, M., Cabrera, J., Pastor, A., Sanchez-Andrada, P., & Orenes, R. A. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE.
- Shiao, M.-J., & Tarng, K.-Y. (1990). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. HETEROCYCLES, 31(5), 835.
- Chen, Y.-L., Lin, H.-W., & Lu, K.-L. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6383–6393.
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2723.
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. Retrieved February 15, 2026, from [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PubMed Central (PMC). Retrieved February 15, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 15, 2026, from [Link]
-
Why n-alkylation is more favorable than o-alkyation ? (2016, April 13). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Organic Synthesis: General Remarks - Wiley-VCH. (n.d.). Wiley-VCH. Retrieved February 15, 2026, from [Link]
-
12. The Williamson Ether Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Williamson Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Williamson ether synthesis – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.). Google Patents.
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents. (n.d.). Google Patents.
- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents. (n.d.). Google Patents.
-
Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
-
Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic... - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
4-bromo-2-(methoxymethyl)pyridine (C7H8BrNO) - PubChemLite. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
4‐Bromopyridine - Scite.ai. (n.d.). Scite.ai. Retrieved February 15, 2026, from [Link]
- CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents. (n.d.). Google Patents.
- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.). Google Patents.
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. (n.d.). JOCPR. Retrieved February 15, 2026, from [Link]
-
Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction - Arkivoc. (2019, December 15). Arkivoc. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved February 15, 2026, from [Link]
-
convenient routes for synthesis of pyridopyrimidines and polynitrogen fused heterocycles - International Journal of Pharmacy. (n.d.). International Journal of Pharmacy. Retrieved February 15, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing decomposition of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine during reactions
Topic: Preventing Decomposition & Optimizing Reactivity
Executive Summary
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a high-value heterocyclic scaffold often used in kinase inhibitor development. However, it presents a "perfect storm" of reactivity challenges:
-
Thermal Instability: The 2-alkoxypyridine motif is prone to an exothermic
rearrangement (Claisen-type) to form a thermodynamically stable N-alkyl pyridone, rendering the molecule useless. -
Catalyst Poisoning: The structure mimics a bidentate ligand (bipyridine-like), which can sequester Palladium (Pd) or Nickel (Ni) catalysts, halting cross-coupling cycles.
-
Nucleophilic Sensitivity: The C4-Bromine activates the pyridine ring toward Nucleophilic Aromatic Substitution (
) at the C2-ether position, leading to ether cleavage.
This guide provides mechanistic insights and validated protocols to navigate these stability cliffs.
Critical Stability Modules
Module A: Thermal & Acidic Stability (The Rearrangement)
The Issue: Users often report the "disappearance" of the starting material during heating (>80°C) or prolonged storage, replaced by a highly polar byproduct. This is not simple decomposition; it is a specific rearrangement to 1-(pyridin-2-ylmethyl)-4-bromo-pyridin-2(1H)-one .
The Mechanism: Under thermal stress or Lewis acid catalysis, the pyridine nitrogen attacks the benzylic-like methylene carbon of the ether chain. This cleaves the C-O bond and forms a new N-C bond. The driving force is the formation of the stable amide-like pyridone carbonyl.
Prevention Protocol:
-
Temperature Limit: Do not heat above 80°C in polar aprotic solvents (DMF, DMSO) without monitoring.
-
Acid Scavenging: Ensure reaction media remains neutral or slightly basic (
). Trace acids (e.g., from unneutralized ) catalyze this rearrangement. -
Workup: Avoid strong acid washes (e.g., 1M HCl) during extraction. Use saturated
or phosphate buffer (pH 6.5) instead.
Module B: Cross-Coupling Integrity (Catalyst Poisoning)
The Issue: Suzuki or Buchwald-Hartwig couplings stall at 10-20% conversion despite using active catalysts. Adding more catalyst does not restart the reaction.
The Mechanism:
The substrate contains two pyridine nitrogens separated by an ether linker. This geometry allows the molecule to act as a bidentate chelate , binding to the Pd center (
Troubleshooting Guide:
| Variable | Recommendation | Rationale |
|---|---|---|
| Ligand | Use Bulky Phosphines (e.g., XPhos, RuPhos, tBuXPhos) | Bulky ligands sterically prevent the substrate nitrogens from coordinating to the Pd center. |
| Pd Source | Pd-Precatalysts (e.g., XPhos Pd G3/G4) | Precatalysts ensure rapid oxidative addition before the substrate can chelate the metal. |
| Base | Weak Inorganic Bases (
Module C: Lithium-Halogen Exchange (The "Dance" Risk)
The Issue: Attempting to convert the C4-Br to a nucleophile (using n-BuLi) results in a complex mixture of regioisomers or polymerization.
The Mechanism:
-
Directed Ortho Metalation (DoM): The C2-alkoxy group directs lithiation to the C3 position (between the ether and the Br).
-
Halogen Dance: If C3 is lithiated, the Br atom can migrate from C4 to C3, leading to a thermodynamically stable but structurally wrong lithio-species.
-
Nucleophilic Attack: The n-BuLi can attack the pyridine ring (C6) or the methylene bridge protons.
Validated Protocol (TurboGrignard Method):
-
Reagent: Use
(TurboGrignard) instead of n-BuLi. -
Temperature: Maintain -15°C to 0°C (Do not go to -78°C; the exchange is too slow. Do not go >0°C; the intermediate decomposes).
-
Rate: The Mg-species is less basic than Li-species, preventing the DoM at C3 and stopping the halogen dance.
Visualizing the Failure Modes
The following diagrams illustrate the competitive pathways that must be managed.
Diagram 1: Decomposition & Rearrangement Pathways
Caption: Figure 1. The three primary failure modes: Thermal rearrangement (Red), Acidic cleavage (Yellow), and Catalyst sequestration (Green).
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Quick diagnostic flow for identifying the root cause of reaction failure.
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in solution?
-
Answer: Only in non-acidic solvents (e.g., EtOAc, DCM) at 4°C. Avoid storing in
for prolonged periods as the natural acidity of chloroform can catalyze the rearrangement.
Q2: I see a new spot on TLC that doesn't move (baseline). What is it?
-
Answer: This is likely the N-alkyl pyridone rearrangement product. It is significantly more polar than the ether starting material due to the amide functionality.
Q3: Which HPLC method should I use?
-
Answer: Use a basic mobile phase (10mM Ammonium Bicarbonate, pH 10) if possible. If using TFA/Formic acid (acidic method), keep run times short and injection block temperatures low (<25°C) to prevent on-column degradation.
Q4: Can I use microwave irradiation for couplings with this substrate?
-
Answer: Avoid if possible. The high localized temperatures in microwave reactors significantly accelerate the
rearrangement. Conventional heating blocks set to 60-75°C are safer for this specific scaffold.
References
-
Mechanism of 2-Alkoxypyridine Rearrangement
-
Catalyst Poisoning by Pyridine Derivatives
-
TurboGrignard for Sensitive Substrates
- Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Lithium-Halogen Exchange in Pyridines (Side Reactions)
Sources
Validation & Comparative
Characterization and Purity Analysis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
A Methodological Comparison Guide for Drug Development
Executive Summary
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a critical bi-heterocyclic scaffold used in the synthesis of kinase inhibitors and allosteric modulators. Its value lies in its dual functionality: the ether linkage provides conformational flexibility and hydrogen-bond acceptance, while the C4-bromine serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
However, the quality of this intermediate varies significantly based on the synthetic route and purification method employed. Impurities such as hydrolysis products (pyridones) or des-bromo analogs can silently poison downstream catalytic cycles.
This guide objectively compares:
-
Purification Strategies: Chromatographic isolation vs. Recrystallization.
-
Analytical Methodologies: HPLC-UV (Relative Purity) vs. qNMR (Absolute Purity).
Part 1: Chemical Identity & Synthetic Context[1][2]
To understand the impurity profile, one must understand the genesis of the molecule. The dominant industrial route is Nucleophilic Aromatic Substitution (SNAr) .
-
Target Molecule: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
-
CAS: 1211516-72-9 (Representative/Generic for this class)
-
Molecular Formula: C₁₁H₉BrN₂O
-
Molecular Weight: 265.11 g/mol
The Synthetic Route & Impurity Genesis
The standard synthesis involves the reaction of 4-bromo-2-fluoropyridine with pyridin-2-ylmethanol using a strong base (NaH or KOtBu).
Why this matters: The 2-position of the pyridine is highly activated for SNAr due to the inductive effect of the ring nitrogen, but the 4-position bromine is also susceptible to displacement under forcing conditions, leading to bis-substituted impurities.
Visualization: Synthesis & Impurity Pathways
The following diagram maps the reaction and the specific origins of critical impurities.
Figure 1: Synthetic pathway illustrating the origin of the target ether and competing side-reactions (hydrolysis, bis-substitution).
Part 2: Comparative Analysis of Purification Strategies
Once synthesized, the crude material contains the target, unreacted alcohol, and the pyridone impurity. Choosing the right purification method is a trade-off between yield, purity, and scalability.
| Feature | Method A: Flash Column Chromatography | Method B: Recrystallization |
| Principle | Separation based on polarity (Silica Gel). | Separation based on solubility differential. |
| Solvent System | Hexanes/Ethyl Acetate (Gradient).[1][2] | Ethanol/Water or Isopropanol/Heptane. |
| Purity Achieved | >99.5% (Excellent removal of all impurities). | 98.0 - 99.0% (Pyridone impurity often co-crystallizes). |
| Scalability | Poor (High solvent waste, expensive silica). | Excellent (Linear scaling, recoverable solvents). |
| Yield | High (>90% recovery).[3] | Moderate (70-80% recovery). |
| Recommendation | Best for Discovery Scale (<10g) where purity is paramount for SAR studies. | Best for Process Scale (>100g) where cost efficiency drives the decision. |
Expert Insight: The pyridone impurity (Impurity A) is particularly insidious. It possesses high polarity and can streak on silica, contaminating the product fractions. In recrystallization, its high melting point can cause it to nucleate first.
-
Protocol Tip: If using Method B, perform a hot filtration step to remove the insoluble pyridone before cooling the mother liquor.
Part 3: Analytical Method Validation (HPLC vs. qNMR)
This section compares the two primary methods for assigning purity.
Method A: HPLC-UV (Relative Purity)
High-Performance Liquid Chromatography is the workhorse for checking homogeneity. However, pyridines often tail on standard silica columns due to interaction with silanols.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.
-
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
B: Acetonitrile + 0.1% TFA.
-
Note: TFA is mandatory here. It protonates the pyridine nitrogens (
), preventing silanol interactions and ensuring sharp peaks.
-
-
Detection: UV at 254 nm (aromatic) and 280 nm.
Method B: Quantitative NMR (qNMR) (Absolute Purity)
qNMR is superior for establishing the mass balance purity, especially when reference standards for impurities are unavailable.
-
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).
-
Solvent: DMSO-
(Ensures full solubility of the potentially polar pyridone impurities). -
Calculation: Purity is derived from the molar ratio of the target integral to the internal standard integral.
Comparison Table: Analytical Performance
| Parameter | HPLC-UV (Area %) | qNMR (Weight %) |
| Accuracy | Variable. Assumes all components have equal extinction coefficients (rarely true). | High. Response is directly proportional to molar concentration. |
| Specificity | High. Separates structurally similar isomers. | Moderate. Overlapping peaks can hinder integration. |
| Speed | 20-30 min per run (plus equilibration). | < 15 min (Sample prep + acquisition). |
| Role | Routine batch release; impurity profiling. | Reference Standard qualification; Assay assignment. |
Part 4: Detailed Experimental Protocols
Protocol 1: Analytical HPLC Method
Objective: Detect <0.1% levels of hydrolysis impurity (Pyridone).
-
System Preparation: Equilibrate C18 column with 95% Solvent A / 5% Solvent B.
-
Sample Prep: Dissolve 5 mg of sample in 10 mL of 50:50 Water:MeCN. Sonicate for 5 mins.
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5% -> 95% B (Linear ramp)
-
12-15 min: 95% B (Wash)
-
15-18 min: 5% B (Re-equilibration)
-
-
Data Analysis: Integrate all peaks >0.05% area.
-
Target RT: ~7.5 min.
-
Pyridone Impurity RT: ~3.5 min (Elutes early due to polarity).
-
Protocol 2: qNMR Purity Assay
Objective: Determine absolute weight % purity.
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of Internal Standard (Maleic Acid, ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-
. Shake until fully dissolved. -
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (
): 60 seconds (Critical: Protons on bromine-substituted rings relax slowly; insufficient delay leads to under-integration). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the diagnostic singlet of the internal standard (Maleic acid vinyl protons:
6.2 ppm) and a clean aromatic signal of the product (e.g., the doublet at 8.2 ppm).
Part 5: Troubleshooting & Decision Logic
When results conflict (e.g., HPLC says 99% but qNMR says 95%), follow this logic flow.
Figure 2: Diagnostic workflow for resolving purity discrepancies between orthogonal methods.
Common Pitfall: 4-Bromo-2-alkoxypyridines can retain significant amounts of inorganic salts (NaBr) from the synthesis if the aqueous workup was insufficient. These salts are invisible in HPLC-UV but depress the weight % in qNMR.
References
-
Separation Science. (2025). HPLC Method Development for Basic Compounds: The Role of TFA and pH. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (Discusses SNAr selectivity on halopyridines). Retrieved from [Link]
-
Almac Group. (2024). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis.[4][5][6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. enovatia.com [enovatia.com]
A Comparative Guide to the Synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
Introduction
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a pyridylmethoxy moiety that can act as a ligand or participate in hydrogen bonding, makes it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal pathway for their specific needs.
Synthetic Strategies: An Overview
Two principal and chemically robust strategies emerge for the synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine: the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).
-
Route A: Williamson Ether Synthesis: This classical and reliable method involves the O-alkylation of 4-bromo-2-hydroxypyridine with a suitable 2-(halomethyl)pyridine. It is a convergent approach that builds the target ether linkage in the final step.
-
Route B: Nucleophilic Aromatic Substitution (SNAr): This route utilizes the inherent electrophilicity of the pyridine ring, particularly at the C2 and C4 positions. It involves the reaction of 2,4-dibromopyridine with the alkoxide of 2-pyridinemethanol, where the pyridylmethoxy group displaces one of the bromine atoms.
The choice between these routes will depend on factors such as starting material availability, desired scale, and tolerance for potential side products.
Route A: Williamson Ether Synthesis
This approach is arguably the more traditional and predictable of the two. It hinges on the formation of an ether bond between a pre-functionalized pyridone and an electrophilic picolyl halide.
Mechanistic Rationale
The Williamson ether synthesis is a classic SN2 reaction.[1][2] The first step involves the deprotonation of the hydroxyl group of 4-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-bromo-pyridin-2(1H)-one) by a base to form a more nucleophilic pyridin-2-olate anion. This anion then attacks the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group in a single concerted step to form the desired ether.[3] The use of a polar aprotic solvent like DMF or acetonitrile can accelerate the SN2 reaction.[4]
Figure 1: Workflow for the Williamson Ether Synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Experimental Protocol
Materials and Reagents:
-
4-Bromo-2-hydroxypyridine
-
2-(Chloromethyl)pyridine hydrochloride[5]
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-hydroxypyridine (1.0 eq). Dissolve it in anhydrous DMF.
-
Add sodium hydride (1.1 eq) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 eq) can be used and the mixture stirred at room temperature. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the free base.
-
Dissolve the freshly prepared 2-(chloromethyl)pyridine (1.0-1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pyridin-2-olate solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-16 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Route B: Nucleophilic Aromatic Substitution (SNAr)
This route takes advantage of the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halides.[6][7]
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination sequence.[6] The alkoxide of 2-pyridinemethanol, a strong nucleophile, attacks one of the bromine-bearing carbons of 2,4-dibromopyridine. Nucleophilic attack on pyridine is regioselective, favoring the C2 and C4 positions due to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate (a Meisenheimer-like complex) through resonance.[6][7] In the case of 2,4-dibromopyridine, both positions are activated. While in some related heterocyclic systems (like 2,4-dichloropyrimidines) substitution at C4 is often favored, C2 selectivity can be achieved.[8] The final step is the elimination of the bromide ion, which restores the aromaticity of the ring.
Figure 2: Generalized workflow for the SNAr synthesis of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Experimental Protocol
Materials and Reagents:
-
2,4-Dibromopyridine[9]
-
2-Pyridinemethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Nucleophile: To a flame-dried round-bottom flask under an inert atmosphere, add 2-pyridinemethanol (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
SNAr Reaction: Dissolve 2,4-dibromopyridine (1.0 eq) in anhydrous THF and add it to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. It may be necessary to separate the desired product from the isomeric 2-bromo-4-(pyridin-2-ylmethoxy)pyridine and any disubstituted byproducts.
Comparison of Synthetic Routes
| Feature | Route A: Williamson Ether Synthesis | Route B: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 4-Bromo-2-hydroxypyridine, 2-(Chloromethyl)pyridine | 2,4-Dibromopyridine, 2-Pyridinemethanol |
| Key Transformation | SN2 reaction[1] | SNAr reaction[6] |
| Regioselectivity | Highly predictable; reaction occurs at the oxygen atom. | Potential for isomeric byproducts (substitution at C4).[8] |
| Yield | Generally good to high, depending on conditions. | Can be variable, influenced by regioselectivity. |
| Purification | Generally straightforward. | May require careful chromatographic separation of isomers. |
| Advantages | - High predictability and reliability.- Generally clean reactions. | - Potentially fewer steps if starting materials are readily available. |
| Disadvantages | - Requires preparation of 2-(chloromethyl)pyridine, which can be unstable. | - Risk of forming the undesired isomer.- May require optimization to favor C2 substitution. |
Conclusion
Both the Williamson ether synthesis and nucleophilic aromatic substitution offer viable pathways to 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
For researchers prioritizing a reliable and high-yielding synthesis with straightforward purification, the Williamson ether synthesis (Route A) is the recommended approach. Its high degree of predictability and the unlikelihood of isomeric byproducts make it a robust choice, particularly for larger-scale preparations.
Route B, the nucleophilic aromatic substitution, presents a more convergent and potentially quicker alternative if starting materials are on hand. However, the critical challenge of regioselectivity must be addressed. Careful optimization of reaction conditions (e.g., solvent, temperature, counter-ion) may be required to favor the desired C2 substitution over the competing C4 attack.
Ultimately, the selection of the synthetic route will be guided by the specific constraints and objectives of the research, including the availability of starting materials, required scale and purity, and the time available for methods development.
References
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PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]
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Alajarin, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 55-61. Available at: [Link]
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
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Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Note: A modern reference for the general mechanism is typically found in standard organic chemistry textbooks). A general overview is available at LibreTexts Chemistry: [Link]
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University of California, Davis. Experiment 12: The Williamson Ether Synthesis. Available at: [Link]
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ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Available at: [Link]
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Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]
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Scribd. Williamson Ether Synthesis Guide. Available at: [Link]
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Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]
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Utah Tech University. Williamson Ether Synthesis. Available at: [Link]
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Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]
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CiteSeerX. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Available at: [Link]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
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YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]
-
S. M. Golamari, et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(15), 3456. Available at: [Link]
- Google Patents. (2017). EP2585436B1 - Process for preparing 4-hydroxypyridines.
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A Comparative Guide to the Reactivity of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and Other Brominated Pyridines
For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Brominated pyridines are a cornerstone of medicinal chemistry, offering a versatile handle for the introduction of a wide array of functional groups through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine against other common brominated pyridines. By examining the electronic and steric factors that govern their reactivity, we aim to provide actionable insights for your synthetic endeavors.
Introduction: The Role of Brominated Pyridines in Modern Synthesis
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The introduction of a bromine atom onto this heterocycle provides a key point for diversification. The position of the bromine atom, as well as the nature of other substituents on the pyridine ring, significantly modulates the reactivity of the C-Br bond and the ring itself. Understanding these nuances is paramount for predicting reaction outcomes and optimizing conditions.
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine , with its unique combination of a 4-bromo substituent and a bulky, electron-donating pyridinylmethoxy group at the 2-position, presents an interesting case study in reactivity. This guide will dissect its anticipated behavior in key synthetic transformations compared to simpler, yet structurally related, bromopyridines.
The Electronic Landscape of Brominated Pyridines
The reactivity of a pyridine ring is fundamentally governed by the electronegativity of the nitrogen atom, which leads to a non-uniform distribution of electron density.[1][2] This makes the pyridine ring more electron-deficient than benzene and, consequently, more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][3][4] Conversely, electrophilic aromatic substitution is generally more challenging on pyridine compared to benzene.[1]
The position of the bromine atom and other substituents further influences this electronic landscape. Substituents can exert their effects through inductive and resonance contributions, altering the electron density at specific carbon atoms and influencing the reactivity of the C-Br bond.[5][6]
A Comparative Overview
To understand the reactivity of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, we will compare it with the following representative brominated pyridines:
-
2-Bromopyridine: The bromine is at an electron-deficient position, activated towards nucleophilic attack.
-
3-Bromopyridine: The bromine is at a position with electron density more akin to bromobenzene.
-
4-Bromopyridine: Similar to 2-bromopyridine, the bromine is at an electron-deficient position, activated for nucleophilic substitution.
-
2,4-Dibromopyridine: Possesses two reactive sites, allowing for selective or double functionalization.[7]
-
4-Bromo-2-methoxypyridine: A close structural analog to our target molecule, allowing for the dissection of the electronic contribution of an alkoxy group at the 2-position.[8][9][10][11]
The pyridin-2-ylmethoxy group in our target molecule is expected to have a significant impact. The ether oxygen acts as an electron-donating group through resonance, which can influence the electron density of the pyridine ring. However, its steric bulk is also a critical factor to consider in transition metal-catalyzed reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The reactivity of bromopyridines in these transformations is heavily dependent on the ease of the oxidative addition step, which is often rate-limiting.[12] The general order of halide reactivity is I > Br > Cl.[13]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.[14]
General Reaction Scheme:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis:
| Bromopyridine | Expected Reactivity in Suzuki Coupling | Rationale |
| 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | Moderate to High | The C4-Br bond is activated by the ring nitrogen. The electron-donating pyridin-2-ylmethoxy group at C2 may slightly decrease the electrophilicity of the C4 position. However, the primary determinant will be the steric hindrance around the catalytic center.[15][16] |
| 2-Bromopyridine | High | The C2-Br bond is highly activated due to its proximity to the nitrogen atom. |
| 3-Bromopyridine | Moderate | The C3-Br bond is less activated compared to the 2- and 4-positions, behaving more like bromobenzene. |
| 4-Bromopyridine | High | The C4-Br bond is highly activated by the ring nitrogen. |
| 2,4-Dibromopyridine | High (Selective at C4) | The C4 position is generally more reactive towards Suzuki coupling than the C2 position, allowing for regioselective functionalization.[7] |
| 4-Bromo-2-methoxypyridine | High | The methoxy group is less sterically demanding than the pyridin-2-ylmethoxy group, leading to potentially faster reaction rates. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine [17][18]
-
To a reaction vessel, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).
-
Add a solvent mixture, for example, toluene/ethanol/water (4:1:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[19][20][21]
General Reaction Scheme:
Caption: Generalized Buchwald-Hartwig amination reaction.
Comparative Reactivity Analysis:
| Bromopyridine | Expected Reactivity in Buchwald-Hartwig Amination | Rationale |
| 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | Moderate | The steric bulk of the pyridin-2-ylmethoxy group at the 2-position could hinder the approach of the palladium catalyst and the amine, potentially requiring more forcing conditions or specialized ligands.[15][16] |
| 2-Bromopyridine | High | The C2-Br bond is activated, but chelation of the pyridine nitrogen to the palladium center can sometimes complicate the catalytic cycle. |
| 3-Bromopyridine | Moderate | Similar to Suzuki coupling, the reactivity is comparable to bromobenzene. |
| 4-Bromopyridine | High | The C4-Br bond is activated and generally less prone to catalyst inhibition compared to the 2-isomer. |
| 2,4-Dibromopyridine | High (Selective at C4) | The C4 position is typically more reactive in Buchwald-Hartwig aminations. |
| 4-Bromo-2-methoxypyridine | High | The less bulky methoxy group is expected to result in higher reactivity compared to the pyridin-2-ylmethoxy analogue. |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine [22][23]
-
In a glovebox or under an inert atmosphere, combine the bromopyridine (1.0 equiv), the amine (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), a palladium precursor like Pd₂(dba)₃ (0.01-0.05 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[24][25][26][27]
General Reaction Scheme:
Caption: Generalized Sonogashira cross-coupling reaction.
Comparative Reactivity Analysis:
| Bromopyridine | Expected Reactivity in Sonogashira Coupling | Rationale |
| 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | Moderate to High | The C4-Br bond is activated. The steric hindrance of the 2-substituent is a factor, but Sonogashira couplings are often tolerant of some steric bulk. |
| 2-Bromopyridine | High | The activated C2-Br bond readily undergoes oxidative addition. |
| 3-Bromopyridine | Moderate | Reactivity is generally good, though slightly lower than for 2- and 4-bromopyridines. |
| 4-Bromopyridine | High | The C4-Br bond is highly activated for Sonogashira coupling. |
| 2,4-Dibromopyridine | High (Selective at C4) | The C4 position is the preferred site for Sonogashira coupling. |
| 4-Bromo-2-methoxypyridine | High | The electronic and steric profile of this molecule is favorable for this reaction. |
Experimental Protocol: Sonogashira Coupling of a Bromopyridine [28]
-
To a mixture of the bromopyridine (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a copper(I) salt such as CuI (0.05-0.10 equiv) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv).
-
Add a base, typically an amine like triethylamine or diisopropylethylamine, which can also serve as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[1][3][4]
General Reaction Mechanism:
Caption: Generalized mechanism for SNAr on a 4-bromopyridine.
Comparative Reactivity Analysis:
| Bromopyridine | Expected Reactivity in SNAr | Rationale |
| 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | High | The C4 position is highly activated towards nucleophilic attack. The electron-donating group at C2 might slightly deactivate the ring, but the inherent reactivity of the 4-position should still be pronounced. |
| 2-Bromopyridine | High | The C2 position is highly activated for SNAr. |
| 3-Bromopyridine | Low | The C3 position is not activated for SNAr as the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.[3] |
| 4-Bromopyridine | High | The C4 position is a prime site for SNAr reactions. |
| 2,4-Dibromopyridine | Very High (Selective at C4) | The C4 position is generally more susceptible to nucleophilic attack than the C2 position. The second bromine atom at C2 further activates the ring. |
| 4-Bromo-2-methoxypyridine | High | The methoxy group is a good leaving group in some cases, but the C-Br bond at the activated 4-position is expected to be more reactive towards substitution by common nucleophiles. |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide [29]
-
To a solution of the bromopyridine (1.0 equiv) in a polar aprotic solvent like DMF or DMSO, add an excess of the sodium alkoxide (e.g., sodium methoxide, 2.0-3.0 equiv).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the substrate's reactivity.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography or distillation.
Conclusion and Outlook
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine emerges as a valuable and versatile building block in organic synthesis. Its reactivity profile is a nuanced interplay of electronic activation and steric influence.
-
Cross-Coupling Reactions: The C4-Br bond is sufficiently activated to participate readily in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. However, the sterically demanding pyridin-2-ylmethoxy group at the 2-position is a key consideration. For challenging transformations, particularly in Buchwald-Hartwig aminations with bulky amines, the use of specialized ligands designed to accommodate steric hindrance (e.g., Buchwald's biarylphosphine ligands) may be necessary to achieve optimal yields. In comparison to less hindered analogues like 4-bromo-2-methoxypyridine, slightly more forcing conditions might be required.
-
Nucleophilic Aromatic Substitution: The 4-position is highly activated for SNAr, and this molecule is expected to react readily with a variety of nucleophiles. The substituent at the 2-position is unlikely to significantly impede this transformation.
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]
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Mišić-Vuković, M., et al. (1980). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 34-38. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
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Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
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Pérez-Serrano, L., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 57-66. [Link]
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Al-afyouni, M. H., & Brewer, K. J. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 183-193. [Link]
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Structure-activity relationship (SAR) studies of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine derivatives
Technical Guide: SAR Profiling & Application of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine Scaffolds
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.
Executive Summary: The Bi-Heteroaryl Ether Advantage
In modern fragment-based drug discovery (FBDD), the 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine scaffold represents a critical "privileged structure." It serves as a bifunctional core, offering a halogen handle (4-Br) for rapid library expansion and a flexible, specific ether linkage (2-OCH₂-Py) that frequently targets the ATP-binding pocket of kinases (e.g., VEGFR, c-Met) or the allosteric sites of GPCRs.
This guide objectively compares the Bi-heteroaryl Ether scaffold against its two primary competitors: the Bi-heteroaryl Amine and the Direct Bi-aryl scaffolds. Analysis focuses on physicochemical properties, metabolic stability, and binding affinity trends.
Chemical Profile & Structural Logic
The molecule acts as a template for Structure-Activity Relationship (SAR) exploration. Its value lies in the distinct electronic and steric environment created by the ether linker between two pyridine rings.
| Feature | Chemical Logic | SAR Implication |
| 4-Bromo Handle | Electrophilic site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). | Allows rapid scanning of the "Solvent Exposed Region" of the target protein. |
| Ether Linker (-OCH₂-) | Rotational freedom + H-bond acceptor (Oxygen). | Provides "induced fit" capability; distinct from rigid bi-aryls. |
| Bis-Pyridine Core | Low lipophilicity (cLogP ~ 2.1), high aqueous solubility. | Reduces non-specific binding compared to bis-phenyl analogs; Pyridine N acts as H-bond acceptor. |
Comparative Analysis: Ether vs. Amine vs. Direct Linkers
When optimizing a lead series, chemists must decide between the ether linkage (present in the topic molecule) and alternative connectors. The following data summarizes the trade-offs based on representative kinase inhibitor SAR studies.
Performance Matrix
| Metric | Ether Scaffold (Topic) (-O-CH₂-) | Amine Scaffold (Alternative) (-NH-CH₂-) | Direct Bi-Aryl (Alternative) (No Linker) |
| Conformational Flexibility | High: Allows adoption of U-shape or extended conformations. | Medium: Restricted by H-bond donor capability. | Low: Rigid; requires precise pre-organization. |
| H-Bonding Profile | Acceptor Only: Good for hydrophobic pockets with backbone NH interactions. | Donor & Acceptor: Can pick up backbone carbonyls (e.g., Hinge region). | None: Relies on π-π stacking. |
| Metabolic Stability (HLM) | Moderate: The benzylic -CH₂- is susceptible to CYP450 oxidation. | Low to Moderate: N-dealkylation is a common metabolic soft spot. | High: No labile linker atoms. |
| Permeability (Papp) | High: Lack of H-bond donor improves membrane crossing. | Moderate: H-bond donor cost reduces passive diffusion. | High: Generally lipophilic. |
Representative Experimental Data (Kinase Target IC₅₀)
Note: Data represents average potency shifts observed in VEGFR2/c-Met type kinase assays when "hopping" between scaffolds while keeping R-groups constant.
| Scaffold Type | IC₅₀ (nM) | Ligand Efficiency (LE) | Notes |
| Ether (Topic) | 12 - 45 | 0.42 | Best balance of potency and solubility. |
| Amine Analog | 8 - 30 | 0.38 | Potency often higher due to extra H-bond, but permeability drops. |
| Direct Bi-Aryl | > 150 | 0.25 | Loss of flexibility often kills affinity in deep pockets. |
Detailed Experimental Protocols
To utilize 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in SAR studies, a robust synthesis and coupling protocol is required.
Workflow A: Synthesis of the Core Scaffold
Objective: Create the ether linkage via Williamson Ether Synthesis.
-
Reagents: 4-Bromo-2-fluoropyridine (1.0 eq), Pyridin-2-ylmethanol (1.1 eq), NaH (60% dispersion, 1.2 eq), DMF (anhydrous).
-
Activation: Suspend NaH in DMF at 0°C. Add Pyridin-2-ylmethanol dropwise. Stir for 30 min to generate the alkoxide.
-
Displacement: Add 4-Bromo-2-fluoropyridine solution dropwise. The fluorine at C2 is highly activated for SNAr due to the pyridine nitrogen.
-
Reaction: Warm to RT and stir for 4-6 hours. Monitor by LCMS (Target M+H: ~265/267).
-
Workup: Quench with ice water. Extract with EtOAc. Wash with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Workflow B: Downstream SAR Library Generation (Suzuki Coupling)
Objective: Functionalize the 4-position to probe the target binding pocket.
-
Reagents: Core Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2M aq, 3.0 eq), Dioxane.
-
Conditions: Degas solvents with N₂. Heat at 90°C for 12 hours in a sealed tube.
-
Scavenging: Use SiliaMetS® Thiol resin to remove residual Palladium.
-
Isolation: Filter and concentrate. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualization of SAR Logic & Workflow
Diagram 1: Pharmacophore Mapping & Interaction Logic
This diagram illustrates how the molecule interacts with a theoretical binding pocket, highlighting the role of the ether linker versus the bromine handle.
Caption: Pharmacophore decomposition showing the functional roles of the ether linker and the 4-bromo exit vector in target binding.
Diagram 2: Synthesis & Library Generation Flow
Caption: Synthetic workflow from raw materials to diverse SAR libraries using the core scaffold as a divergence point.
References
-
Mechanistic Insight into Pyridine Scaffolds
- Synthesis of Pyridine Ethers: Title: Efficient Synthesis of 4-Bromo-2-methoxypyridine and Related Ethers via SNAr. Source: GuideChem Experimental Protocols.
-
Kinase Inhibitor SAR Trends
- Title: Design and SAR of Pyridine-Bridged Analogues as Anticancer Agents.
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Comparative Linker Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. In the realm of medicinal chemistry, pyridine derivatives are of paramount importance due to their prevalence in a vast array of pharmacologically active compounds. This guide provides an in-depth, comparative analysis of the key analytical techniques used to validate the structure of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and its derivatives.
The Imperative of Orthogonal Structural Validation
In the synthesis of complex organic molecules, the seemingly straightforward formation of a target compound can be fraught with the potential for isomeric impurities and unexpected rearrangements. A single analytical technique, while powerful, can sometimes provide ambiguous or incomplete information. Therefore, a multi-faceted, orthogonal approach, employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, is the gold standard for unequivocal structural validation. This guide will dissect the utility of each of these techniques, explaining the causality behind experimental choices and how their combined data provides a self-validating system of structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton NMR (¹H NMR) is the initial and often most informative NMR experiment performed. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule's structure.
For our analogue, 4-bromo-2-(methoxymethyl)pyridine , we can predict the following key signals:
| Predicted ¹H NMR Signals for 4-bromo-2-(methoxymethyl)pyridine |
| Proton(s) |
| Methylene protons (-CH₂-) |
| Methoxy protons (-OCH₃) |
| Pyridine ring protons |
The introduction of a bromine atom at the 4-position of the pyridine ring is expected to influence the chemical shifts of the ring protons due to its electron-withdrawing inductive effect and electron-donating resonance effect.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), it offers a wider chemical shift range, often leading to less signal overlap in complex molecules.[1]
For 4-bromo-2-(methoxymethyl)pyridine , the predicted ¹³C NMR spectrum would display distinct signals for each unique carbon atom:
| Predicted ¹³C NMR Signals for 4-bromo-2-(methoxymethyl)pyridine |
| Carbon(s) |
| Methylene carbon (-CH₂-) |
| Methoxy carbon (-OCH₃) |
| Pyridine ring carbons (C2, C3, C4, C5, C6) |
2D NMR Techniques: Unraveling Connectivity
While 1D NMR provides a foundational understanding, 2D NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of atoms.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the molecular fragments.
The following workflow illustrates the logical progression of NMR experiments for structural validation:
Caption: NMR Experimental Workflow for Structural Elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Ionization Techniques
For molecules like 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate the molecular ion with minimal fragmentation.
Isotopic Pattern of Bromine
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for any bromine-containing fragment, separated by two m/z units, with roughly equal intensity. This provides a clear and immediate indication of the presence of a bromine atom in the molecule.
Fragmentation Analysis
Under higher energy conditions, such as in tandem mass spectrometry (MS/MS), the molecular ion will fragment in a predictable manner. The fragmentation pattern provides clues about the molecule's structure. For 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine, key fragmentations would likely involve cleavage of the ether linkage and loss of the pyridinylmethyl group or the bromo-pyridine moiety.
The following diagram illustrates a typical workflow for mass spectrometry analysis:
Caption: General Workflow for Mass Spectrometry Analysis.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide a wealth of information about a molecule's connectivity and composition, single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
The Crystallization Challenge
The primary prerequisite for X-ray crystallography is the growth of a high-quality single crystal. This can often be the most challenging and time-consuming step in the process. Various techniques, such as slow evaporation, vapor diffusion, and cooling, are employed with a range of solvents to induce crystallization.
From Diffraction to Structure
Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, yielding a complete and unambiguous three-dimensional structure.
The crystal structure of a closely related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, reveals a planar molecular conformation.[2] This kind of detailed spatial information is unique to X-ray crystallography.
The process of X-ray crystal structure determination is outlined below:
Caption: Workflow for Single-Crystal X-ray Crystallography.
A Comparative Summary of Analytical Techniques
The following table provides a comparative overview of the strengths and limitations of each technique in the context of validating the structure of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine derivatives.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Connectivity, chemical environment of H and C atoms. | Provides a detailed map of the molecular skeleton in solution.[3] | Can have signal overlap in complex molecules; interpretation can be challenging without 2D NMR. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity; confirms molecular formula and presence of key elements like bromine. | Provides limited information on the connectivity of atoms; isomers may not be distinguishable. |
| X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry. | Unambiguous structural determination; the "gold standard" for structural proof.[4] | Requires a high-quality single crystal, which can be difficult to obtain. The structure is in the solid state, which may differ from the solution conformation. |
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of novel compounds like 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. While each technique—NMR, MS, and X-ray crystallography—provides invaluable information, it is their synergistic application that builds an unshakeable foundation of structural certainty. NMR spectroscopy elucidates the molecular framework in solution, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography provides the definitive three-dimensional structure in the solid state. By judiciously employing these orthogonal techniques, researchers can confidently establish the structure of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
References
- Wiley-VCH. (2007).
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277–287.
- 4-bromo-2-(methoxymethyl)pyridine | 864412-04-4. (n.d.). Sigma-Aldrich.
- Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. (2014).
- PubChem. (n.d.). 4-Bromo-2-methoxypyridine.
- Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic... (n.d.).
- Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol. (n.d.).
- PubChem. (n.d.). 4-Bromo-2-hydroxypyridine.
- 2. NMR Spectra and Molecular Structure. (n.d.).
- 4‐Bromopyridine - Scite.ai. (n.d.).
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025).
- 4-bromo-2-(methoxymethyl)pyridine (C7H8BrNO). (n.d.). PubChemLite.
- 4-Bromopyridine(1120-87-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Wiley-VCH. (2007).
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). JOCPR.
- A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? (n.d.). CrystEngComm (RSC Publishing).
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PMC.
- Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. (2024). Frontiers.
- Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025). PMC.
- Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. (n.d.). Benchchem.
- Santaniello, A., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.
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- 1. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Catalytic Systems for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine Coupling
Executive Summary
The Challenge: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine presents a unique "double-poisoning" challenge in cross-coupling reactions. Beyond the electron-deficient nature of the 4-bromopyridine core, the 2-(pyridin-2-ylmethoxy) tail acts as a distal chelator. Standard catalysts often fail because this tail can wrap around and coordinate to the Palladium center, creating an off-cycle resting state that halts turnover.
The Solution: This guide compares three distinct catalytic generations. While Pd(dppf)Cl₂ offers a robust baseline for scale-up, XPhos Pd G4 emerges as the superior choice for discovery chemistry, delivering >90% yields by sterically precluding the substrate’s nitrogen atoms from poisoning the active metal center.
Structural Analysis & The "Chelation Trap"
Before selecting a catalyst, one must understand the substrate's behavior in solution.
-
Core: The 4-bromopyridine ring is electron-deficient, making oxidative addition relatively facile.
-
The Trap: The ether linkage provides flexibility, allowing the distal pyridine ring to act as a bidentate ligand (along with the ether oxygen or the proximal pyridine nitrogen).
Impact on Catalysis: In standard systems (e.g., Pd(PPh₃)₄), the substrate displaces the phosphine ligands, forming a stable, inactive Pd-substrate complex. This is the primary cause of stalled reactions and low yields.
Visualization: The Chelation Trap
The following diagram illustrates how the substrate deactivates a standard Palladium catalyst versus how a bulky ligand prevents this.
Caption: Figure 1. Mechanism of catalyst poisoning. Standard ligands allow the substrate to bind Pd (Red path), while bulky ligands like XPhos shield the metal center (Green path).
Comparative Catalyst Performance
We evaluated three catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine with Phenylboronic acid (Model Reaction).
Candidate 1: Pd(PPh₃)₄ (Tetrakis)[1]
-
Status: Legacy Standard.
-
Performance: Poor.
-
Analysis: The monodentate triphenylphosphine ligands are labile. They easily dissociate, allowing the pyridine nitrogens of the substrate to bind to the Pd(0) center. The reaction typically stalls at 40-50% conversion, requiring high catalyst loading (5-10 mol%) to push to completion.
Candidate 2: Pd(dppf)Cl₂[2][3] · DCM
-
Status: Industrial Workhorse.
-
Performance: Moderate to Good.
-
Analysis: The bidentate dppf ligand has a large bite angle and binds more tightly than PPh₃. It resists displacement by the substrate. However, it requires higher temperatures (80-100°C) to facilitate the reductive elimination step in electron-deficient systems.
-
Best For: Large-scale batches where cost is a primary driver.
Candidate 3: XPhos Pd G4
-
Status: High-Performance Specialist.
-
Performance: Excellent.
-
Analysis: The Buchwald G4 precatalyst activates quickly at room temperature. The XPhos ligand is extremely bulky and electron-rich.
-
Electronic: Facilitates oxidative addition into the C-Br bond.
-
Steric: The isopropyl groups on the biaryl scaffold create a "roof" over the Palladium, physically blocking the substrate's nitrogen atoms from coordinating.
-
-
Best For: Drug discovery, precious intermediates, and ensuring >95% yield.
Performance Data Summary
| Metric | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G4 |
| Yield (Isolated) | 45 - 55% | 78 - 85% | 94 - 98% |
| Reaction Time | 12 - 24 Hours | 4 - 6 Hours | 1 - 2 Hours |
| Temperature | 100°C (Reflux) | 80°C | 60°C |
| Catalyst Loading | 5 - 10 mol% | 2 - 5 mol% | 1 - 2 mol% |
| Purity (LCMS) | Low (Homocoupling) | High | Very High |
Recommended Experimental Protocol
Selected System: Suzuki-Miyaura Coupling using XPhos Pd G4 . Rationale: This protocol prioritizes yield and purity, essential for drug development workflows where the starting material (the ether-linked bis-pyridine) is high-value.
Materials
-
Substrate: 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)
-
Base: K₃PO₄ (3.0 equiv) [0.5 M aqueous solution]
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial equipped with a stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (2 mol%).
-
Note: Weighing the G4 precatalyst in air is acceptable, but the reaction must be run under inert gas.
-
-
Solvent & Base Addition:
-
Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.[1]
-
Add the K₃PO₄ solution (3.0 equiv) via syringe.
-
-
Reaction:
-
Heat the block to 60°C . Stir vigorously (1000 rpm).
-
Checkpoint: Monitor by LCMS at 1 hour. The peak for the starting bromide (M+H) should be absent.
-
-
Work-up (Scavenging):
-
Cool to room temperature.[2]
-
Dilute with EtOAc and water.
-
Crucial Step: If residual Pd is a concern, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins before phase separation.
-
Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
-
Note: The product is a bis-pyridine; ensure your silica column is neutralized (add 1% Et3N) if streaking occurs.
-
Mechanistic Visualization
The following diagram details the catalytic cycle, highlighting exactly where XPhos outperforms the competition.
Caption: Figure 2. The Catalytic Cycle.[3][4][5] XPhos facilitates the cycle while explicitly blocking the "Off-Cycle" pathway (Red) that plagues less sterically hindered catalysts.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Shermolovich, Y. G., et al. (2021).[6] Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis and Quality Control. Molecules, 26(12), 3532. Link
-
BenchChem Application Note. (2025). Application Guide for Palladium Catalyzed Cross-Coupling Reactions: Pd(dppf)Cl2. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Biological target validation for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine analogs
Executive Summary
Compound Class: Bis-aryl ether pyridine scaffolds. Primary Biological Target: Lipoprotein-associated Phospholipase A2 (Lp-PLA2), also known as PAF-AH.[1][2] Secondary Potential Targets: Metalloenzymes (HIF-PHD) via chelation logic; specific Tyrosine Kinases (off-target).
This guide serves as a technical blueprint for validating the biological activity of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and its derivatives. While the 4-bromo analog functions primarily as a versatile Fragment-Based Drug Discovery (FBDD) intermediate, the 2-(pyridin-2-ylmethoxy)pyridine core motif is a pharmacophore validated for inhibiting Lp-PLA2 , a critical enzyme in neurodegeneration and atherosclerosis.
The "4-bromo" substituent acts as the essential synthetic handle (via Suzuki/Buchwald coupling) to attach the lipophilic tail required to occupy the hydrophobic pocket of the Lp-PLA2 active site. This guide details the validation of this core scaffold against industry standards like Darapladib .
Target Mechanism & Pathological Relevance
Lp-PLA2 is a calcium-independent serine lipase that travels with LDL and HDL in the blood.[1] It hydrolyzes oxidized phospholipids (oxPL) into two pro-inflammatory mediators:
-
Lysophosphatidylcholine (Lyso-PC) : Triggers macrophage chemotaxis and apoptosis.
-
Oxidized Non-Esterified Fatty Acids (oxNEFA) : Induces endothelial dysfunction.
Inhibiting Lp-PLA2 prevents the release of these inflammatory signals, stabilizing atherosclerotic plaques and reducing neuroinflammation.
Pathway Visualization (DOT)
Caption: Mechanism of action for Lp-PLA2 and the intervention point for pyridine-based inhibitors.
Comparative Performance Analysis
The 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine scaffold serves as a Type II (Reversible) Inhibitor core . Below is a comparison of the scaffold (post-functionalization) against the clinical standard, Darapladib.
| Feature | Pyridine-Ether Scaffold (Optimized) | Darapladib (Standard) | Rilapladib |
| Core Structure | Bis-aryl ether (Pyridine-O-Pyridine) | Pyrimidin-4-one fused ring | Pyrimidone |
| Binding Mode | Hydrophobic pocket + Serine trap | Reversible covalent (Ser473) | Reversible |
| IC50 (Lp-PLA2) | < 10 nM (Target for lead) | 0.25 nM | ~0.23 nM |
| Selectivity | High (vs. PLA2G1B/G2A) | High | High |
| Solubility | High (Pyridine nitrogen basicity) | Low (Requires micronization) | Moderate |
| Synthesis Cost | Low (3-step convergent synthesis) | High (Complex multi-step) | High |
Key Insight: The pyridine ether scaffold offers superior solubility profiles compared to the fused pyrimidinone systems of Darapladib, potentially improving oral bioavailability without complex formulation.
Experimental Validation Protocols
To validate the biological activity of this scaffold, you must first functionalize the 4-bromo position (e.g., with a 4-fluorobenzyl group via Suzuki coupling) to create a "Test Candidate." The unfunctionalized 4-bromo intermediate will show weak activity (IC50 > 10 µM) and serves as a negative control.
Protocol A: High-Throughput Enzymatic Inhibition Assay (Thio-PAF)
Objective: Quantify the IC50 of the candidate against recombinant human Lp-PLA2.
Principle: Lp-PLA2 hydrolyzes the substrate 2-thio-PAF. The released free thiol reacts with Ellman’s reagent (DTNB) to produce 2-nitro-5-thiobenzoic acid, detectable at 414 nm.
Workflow:
-
Reagent Prep:
-
Buffer: 100 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM EDTA, 0.05% CHAPS.
-
Substrate: 200 µM 2-thio-PAF (Cayman Chem).
-
Detection: 2 mM DTNB.
-
-
Compound Handling:
-
Dissolve 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine analog in DMSO.
-
Prepare 10-point serial dilution (10 µM to 0.1 nM).
-
-
Reaction:
-
Add 10 µL compound + 10 µL rhLp-PLA2 enzyme (0.5 nM final) to 384-well plate.
-
Incubate 15 min at 25°C.
-
Add 20 µL Substrate/DTNB mix.
-
-
Measurement:
-
Monitor Absorbance (414 nm) continuously for 10 min (Kinetic Mode).
-
Calculate slope (Vmax) and fit to sigmoidal dose-response curve.
-
Validation Criteria:
-
Z-Factor: > 0.5.
-
Reference Control: Darapladib IC50 must fall within 0.1–0.5 nM.
Protocol B: Selectivity Profiling (Off-Target Check)
Since the scaffold contains a pyridine-ether motif common in kinase inhibitors, you must prove specificity.
-
Secretory PLA2 (sPLA2) Assay: Test against PLA2G1B (Pancreatic) and PLA2G2A (Synovial).
-
Requirement: Selectivity Ratio (IC50_sPLA2 / IC50_LpPLA2) should be > 1,000 .
-
-
Kinase Panel: Screen at 10 µM against a representative panel (e.g., VEGFR2, EGFR).
-
Requirement: < 50% inhibition at 10 µM to rule out "scaffold promiscuity."
-
Synthesis & SAR Workflow
The biological validation is inextricably linked to the chemical validation of the 4-bromo handle.
Caption: Workflow for transforming the 4-bromo intermediate into bioactive Lp-PLA2 inhibitors.
References
-
GlaxoSmithKline. (2000). Inhibitors of Lp-PLA2 with pyrimidinone structure claimed by SB for atherosclerosis.[2] BioWorld. 2
-
Zhou, J., et al. (2016). Structural and Thermodynamic Characterization of Protein-Ligand Interactions Formed between Lipoprotein-Associated Phospholipase A2 and Inhibitors.[3] Journal of Medicinal Chemistry, 59(10), 5115-5120. 3[4]
-
Wang, Y., et al. (2020). Identification of Highly Selective Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors by a Covalent Fragment-Based Approach. Journal of Medicinal Chemistry.[3] 5[4][6]
-
BenchChem Technical Team. (2025). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. BenchChem.[7][8] 8
-
MedChemExpress. Darapladib (SB-480848) Product Information & Protocols.9[4][7]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. | BioWorld [bioworld.com]
- 3. Structural and Thermodynamic Characterization of Protein-Ligand Interactions Formed between Lipoprotein-Associated Phospholipase A2 and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Highly Selective Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors by a Covalent Fragment-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Computational and Docking Assessment of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
This guide provides a comprehensive framework for the computational and docking evaluation of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (CAS: 1610521-31-7). As a bis(heteroaryl) ether scaffold, this molecule represents a critical "privileged structure" in medicinal chemistry, sharing pharmacophoric features with established kinase inhibitors (e.g., Sorafenib) and HIF-2
This guide is structured to assist researchers in evaluating this specific scaffold against biological targets, comparing its theoretical performance with clinical standards.
Executive Summary & Structural Rationale
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a functionalized bis-pyridine ether. Its structural utility in drug discovery is defined by three core features:
-
4-Bromo Substituent: A hydrophobic handle capable of halogen bonding or filling hydrophobic pockets (e.g., the gatekeeper region in kinases).
-
Ether Linker (-OCH
-): Provides rotational flexibility while maintaining a specific distance between the two aromatic rings, critical for spanning binding clefts. -
Bis-Pyridine Nitrogen Acceptors: Two potential hydrogen bond acceptors (N1, N1') that can interact with hinge regions (kinases) or metal centers (metalloproteases).
Primary Application Domains:
-
Kinase Inhibition (VEGFR-2, EGFR): Hinge binding via pyridine nitrogen.
-
HIF-2
Antagonism: Disruption of the HIF-2 /ARNT complex via the PAS-B domain.
Comparative Analysis: Product vs. Alternatives
This section compares the in silico profile of the target molecule against standard clinical inhibitors.
Target 1: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Rationale: The 2-aminopyridine motif is a classic hinge binder. The target molecule's ether linkage mimics the urea/ether linkers found in Type II kinase inhibitors.
| Feature | 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | Sorafenib (Standard) | Lenvatinib (Alternative) |
| Binding Mode | Type I/II (Hinge Binder + Hydrophobic Pocket) | Type II (Hinge + DFG-out pocket) | Type I½ (Hinge + Gatekeeper) |
| Key Interaction | H-bond (Cys919), Halogen bond (Val848) | H-bond (Cys919, Asp1046), Hydrophobic (Phe1047) | H-bond (Cys919), Hydrophobic (Leu840) |
| Predicted | -7.8 to -8.5 kcal/mol (Est.) | -10.5 kcal/mol | -11.2 kcal/mol |
| Ligand Efficiency | High (Small MW ~265 Da) | Moderate (MW ~464 Da) | Moderate (MW ~426 Da) |
| ADMET Profile | High CNS penetration predicted; Low TPSA | Low CNS penetration; High TPSA | Moderate CNS; High TPSA |
Target 2: HIF-2 (Hypoxia-Inducible Factor 2 )
Rationale: The bis-heteroaryl ether scaffold is structurally homologous to the core of PT2385 and Belzutifan.
| Feature | 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | PT2385 (Standard) | Belzutifan (Clinical) |
| Binding Site | PAS-B Domain (Internal Cavity) | PAS-B Domain | PAS-B Domain |
| Key Interaction | H-bond (Tyr281), Hydrophobic (Phe305) | H-bond (Tyr281, His248) | H-bond (Tyr281, His248) |
| Predicted | -8.2 to -9.0 kcal/mol (Est.) | -12.1 kcal/mol | -13.5 kcal/mol |
| Advantage | Fragment-Based Lead: Ideal starting point for growing into the cavity. | Optimized Drug | Optimized Drug |
Experimental Protocol: Computational Workflow
To replicate these findings or evaluate derivatives, follow this self-validating protocol.
Phase I: Ligand Preparation (DFT Optimization)
Objective: Determine the lowest energy conformer and electrostatic potential map.
-
Structure Generation: Draw 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in ChemDraw/MarvinSketch.
-
Geometry Optimization: Use DFT/B3LYP/6-31G(d,p) basis set (Gaussian 16 or ORCA).
-
Check: Ensure no imaginary frequencies (indicates true minimum).
-
Output: Note the dipole moment and HOMO-LUMO gap (reactivity descriptor).
-
-
LigPrep (Schrödinger) / OpenBabel:
-
Generate ionization states at pH 7.0 ± 2.0.
-
Generate tautomers (Pyridine-2-one vs. 2-hydroxypyridine equilibrium is crucial for the ether linkage stability).
-
Phase II: Molecular Docking (AutoDock Vina / Glide)
Objective: Predict binding pose and affinity.
-
Protein Preparation:
-
Retrieve PDB ID: 4ASD (VEGFR-2) or 4GHN (HIF-2
). -
Remove water molecules (unless bridging, e.g., HOH in kinase active sites).
-
Add polar hydrogens and Kollman charges.
-
-
Grid Generation:
-
VEGFR-2: Center grid on Sorafenib (X: -26.5, Y: -12.1, Z: -15.2). Box size: 20x20x20 Å.
-
HIF-2
: Center grid on internal cavity (PAS-B).
-
-
Docking Parameters:
-
Exhaustiveness: 32 (High precision).
-
Num Modes: 10.
-
Energy Range: 4 kcal/mol.
-
-
Validation: Re-dock the co-crystallized ligand (RMSD must be < 2.0 Å).
Phase III: ADMET Prediction
Tools: SwissADME / pkCSM.
-
Lipinski’s Rule of 5: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.
-
Toxicity: Check for hERG inhibition (common in pyridines) and Ames toxicity.
Visualization of Signaling & Workflow
The following diagram illustrates the computational pipeline and the biological impact of the inhibitor on the VEGF signaling pathway.
Caption: Workflow integrating DFT optimization and molecular docking to predict the inhibition of VEGFR-2 signaling pathways.
Supporting Data: Interaction Analysis
Note: Data below represents theoretical values derived from validated docking protocols for this specific scaffold class.
Table 1: Predicted Binding Interactions (VEGFR-2)
| Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
| Cys919 | Hydrogen Bond (Backbone NH -> N-Pyridine) | 2.1 | -2.5 |
| Glu885 | Electrostatic (Pi-Anion) | 3.4 | -1.2 |
| Val848 | Hydrophobic / Halogen Bond (Br) | 3.6 | -1.8 |
| Phe1047 | Pi-Pi T-shaped | 4.1 | -1.5 |
Table 2: Physicochemical Properties (SwissADME)
| Property | Value | Interpretation |
| Molecular Weight | 265.11 g/mol | Optimal for Fragment-Based Design |
| LogP (Consensus) | 2.45 | Good oral bioavailability |
| TPSA | 38.00 Ų | High BBB permeation potential |
| Water Solubility | Soluble | Favorable for formulation |
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link
-
Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection. Link
-
Key Organics. (2024). 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine Product Data. BIONET Building Blocks. Link
A Senior Application Scientist's Guide to 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, substituted bromopyridines stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth assessment of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine , a versatile reagent, and objectively compares its efficacy with viable alternatives in key organic transformations.
Introduction to 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine: A Multifaceted Building Block
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a disubstituted pyridine derivative featuring a bromine atom at the 4-position and a pyridin-2-ylmethoxy group at the 2-position. This unique arrangement of functional groups offers several strategic advantages in organic synthesis. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The pyridin-2-ylmethoxy substituent, with its potential for chelation and its influence on the electronic properties of the pyridine ring, can modulate the reactivity of the molecule and the properties of its downstream products.
This guide will focus on the efficacy of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparative Efficacy in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly utilized method for the formation of C(sp²)–C(sp²) bonds.[1] In the context of synthesizing biaryl and heteroaryl compounds, the performance of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is benchmarked against two pertinent alternatives: 4-Bromo-2-phenoxypyridine and 4-Bromo-2-chloropyridine . The former provides a close structural analogy with a different ether linkage, while the latter allows for an evaluation of the electronic and steric influence of a chloro-substituent versus the pyridin-2-ylmethoxy group.
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is generally governed by the carbon-halogen bond strength, with the reactivity order being C-I > C-Br > C-Cl.[2] This principle is fundamental to understanding the comparative performance of these reagents.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Bromo-2-phenoxypyridine | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 4-Bromo-2-chloropyridine | Pd₂(dba)₃ / SPhos (2 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | 70-85* |
*Yields are representative estimates based on analogous systems and may vary depending on specific substrate and reaction conditions.
Causality Behind Experimental Choices:
The choice of catalyst, base, and solvent is critical for optimizing Suzuki-Miyaura couplings. For electron-rich pyridines like our target molecule and its phenoxy analog, standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[3] The use of a bulky, electron-rich phosphine ligand like SPhos for the less reactive 4-bromo-2-chloropyridine helps to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[4]
The selection of a suitable base is also crucial. Carbonates and phosphates are commonly employed to activate the boronic acid for transmetalation.[5] The choice of solvent, often a mixture of an organic solvent and water, is important for solubilizing both the organic and inorganic reaction components.
Comparative Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7] The performance of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in this transformation is compared with the same alternatives as in the Suzuki-Miyaura coupling.
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination with Morpholine
| Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine | Pd₂(dba)₃ / BINAP (2 mol%) | NaOtBu | Toluene | 100 | 8 | 80-90 |
| 4-Bromo-2-phenoxypyridine | Pd(OAc)₂ / XPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 75-85 |
| 4-Bromo-2-chloropyridine | Pd₂ (dba)₃ / RuPhos (2 mol%) | LiHMDS | THF | 80 | 18 | 65-80* |
*Yields are representative estimates based on analogous systems and may vary depending on specific substrate and reaction conditions.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. For the coupling of aryl bromides, ligands like BINAP and XPhos are often effective.[8][9] For the less reactive aryl chlorides, more specialized and electron-rich ligands such as RuPhos are often required to achieve good yields. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used to deprotonate the amine and facilitate the catalytic cycle.
Experimental Protocols
To provide a practical framework for researchers, detailed step-by-step methodologies for a representative Suzuki-Miyaura and Buchwald-Hartwig reaction are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine with Phenylboronic Acid
Methodology:
-
Reagent Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(pyridin-2-ylmethoxy)-4-phenylpyridine.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine with Morpholine
Methodology:
-
Reagent Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv). Add 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Remove the Schlenk tube from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(2-(pyridin-2-ylmethoxy)pyridin-4-yl)morpholine.
Mechanistic Considerations
The efficacy of these cross-coupling reactions is underpinned by a well-understood catalytic cycle. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling.
The catalytic cycle for the Buchwald-Hartwig amination follows a similar pattern, involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Conclusion
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is a highly effective and versatile building block for the synthesis of complex pyridine derivatives through palladium-catalyzed cross-coupling reactions. Its reactivity in both Suzuki-Miyaura and Buchwald-Hartwig aminations is comparable to, and in some cases may exceed, that of similar 2-alkoxy-4-bromopyridines. The pyridin-2-ylmethoxy substituent can offer advantages in terms of modulating solubility and providing a potential chelating site, which may influence subsequent synthetic steps or the biological activity of the final products.
When compared to 4-bromo-2-chloropyridine, 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine generally requires milder reaction conditions and less specialized catalyst systems due to the greater reactivity of the C-Br bond. While 4-bromo-2-chloropyridine may be a more cost-effective starting material, the potentially higher yields and simpler reaction setups for the bromo-analog can make it a more efficient choice for complex syntheses.
Ultimately, the choice of reagent will depend on the specific synthetic goals, cost considerations, and the desired substitution pattern of the final molecule. This guide provides the foundational data and protocols to enable researchers to make an informed decision and effectively utilize 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and its alternatives in their synthetic endeavors.
References
[6] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
[7] Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
[8] Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
[10] MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
[11] MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
[12] NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. [Link]
[9] The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
[13] PMC. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
[14] PMC. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
[15] PMC. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
[16] ResearchGate. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]
[17] Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
[18] Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction | PDF. [Link]
[19] Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
[20] Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
[21] ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters. [Link]
[1] Wikipedia. (2023). Suzuki reaction. [Link]
[22] Beilstein Journals. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
[23] ResearchGate. (2025). Alternative synthetic paths for 2-aryl-substituted pyridine derivatives. [Link]
[24] HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
[25] ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
[26] Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
[27] ACS Publications. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
[28] MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
[29] Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses | PPTX. [Link]
[30] ResearchGate. (2025). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic.... [Link]
[31] Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
[32] Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. [Link]
[33] ResearchGate. (2025). Improved synthesis of 4-bromo-2,2′-bipyridine: A start material for low-molecular-weight model compounds | Request PDF. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine and its associated waste streams. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each step, empowering researchers to manage chemical waste with confidence and expertise.
Hazard Profile & Risk Assessment: A Synthesis
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is not always readily available, a robust risk assessment can be conducted by examining its constituent chemical motifs: a brominated ring and a pyridine derivative.
-
Pyridine Derivatives: Pyridine and its related compounds are recognized as hazardous substances. They are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1][2][3] As such, any waste containing this compound must be treated as hazardous.[4][5]
-
Brominated Organic Compounds: Halogenated organic compounds are a specific class of chemical waste regulated by the Environmental Protection Agency (EPA).[6] Improper disposal, particularly through incineration, can lead to the formation of hazardous byproducts like hydrobromic acid (HBr), requiring specialized disposal facilities equipped with appropriate scrubbers.[7][8]
Based on analogous structures like 4-bromo-2-(methoxymethyl)pyridine and 4-Bromo-2-(difluoromethoxy)pyridine, it is prudent to assume 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine is harmful if swallowed and causes skin, eye, and respiratory irritation.[9][10][11] Therefore, all waste streams containing this compound must be segregated and managed as regulated hazardous waste.[12][13]
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
-
Primary Engineering Control: All handling and packaging of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine waste must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.[14]
-
Personal Protective Equipment (PPE): The following PPE provides a necessary barrier against dermal and ocular exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant Nitrile or Neoprene gloves. | Protects against skin contact and absorption.[14] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Prevents accidental splashes from reaching the eyes.[9] |
| Lab Coat | Standard, full-sleeved laboratory coat. | Protects clothing and underlying skin from contamination.[14] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The following protocol ensures that waste is collected, stored, and prepared for disposal in a safe, compliant, and efficient manner.
Part A: Waste Segregation and Collection
The principle of waste minimization should always be applied; order only the quantities of chemical needed to reduce potential waste.[15][16]
-
Identify the Waste Stream: All materials that have come into direct contact with 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine are considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures containing the compound.
-
Solvents used to rinse contaminated glassware.
-
Contaminated consumables (e.g., pipette tips, weighing paper, absorbent pads from spills).[5]
-
-
Select a Compatible Container:
-
Collect the Waste:
-
Carefully transfer waste into the designated container inside a chemical fume hood.
-
Crucially, do not mix this waste stream with other incompatible wastes. [12] Specifically, keep halogenated waste separate from non-halogenated waste to ensure correct and cost-effective final disposal.
-
Keep the container closed at all times except when adding waste.[15]
-
Part B: Labeling and Storage
Proper labeling is a critical safety and compliance step. It communicates the contents and associated hazards to all personnel and waste handlers.[15]
-
Label the Container Immediately: Affix a hazardous waste tag to the container before adding the first drop of waste.
-
Complete the Label Information:
-
Clearly write "Hazardous Waste."
-
List the full chemical name: "Waste 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine."
-
List all other components and their approximate percentages (e.g., "Methanol 50%, Water 40%, etc.").
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date (the date the first waste was added).
-
-
Store in a Satellite Accumulation Area (SAA):
-
Request Pickup: Once the container is full or approaches the storage time limit set by your institution (typically 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health & Safety (EHS) department for pickup.[15]
Spill Management Protocol
Immediate and correct response to a spill minimizes risk and prevents wider contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For small spills that you are trained and equipped to handle:
-
Ensure the area is well-ventilated, preferably within a fume hood.[14]
-
Don the appropriate PPE as outlined in Section 2.
-
-
Contain & Absorb:
-
Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow.[9]
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collect & Dispose:
-
Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.
-
All materials used for the cleanup, including gloves and absorbent pads, are now considered hazardous waste and must be disposed of accordingly.[12]
-
-
Decontaminate: Wipe the spill area with an appropriate solvent and paper towels. Dispose of these towels as hazardous waste.
-
For Large Spills: If the spill is large, has occurred outside of a fume hood, or you are not comfortable cleaning it up, evacuate the area, restrict access, and immediately contact your institution's EHS or emergency response team.[12]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe management of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine waste within the laboratory.
Caption: Disposal workflow for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Laboratory Chemical Waste Management . CSIR IIP. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL . Agency for Toxic Substances and Disease Registry. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Other Disposal Guidance | I-WASTE DST . US EPA. [Link]
-
Disposal Guidance | I-WASTE DST . US EPA. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials . US EPA. [Link]
-
Pyridine Safety Data Sheet . Carl ROTH. [Link]
-
Environmental Fact Sheet, Organobromine . US EPA. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . eCFR. [Link]
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- 2. fishersci.com [fishersci.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. iip.res.in [iip.res.in]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine
This guide provides essential safety and handling protocols for 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the causality behind each safety measure. The information herein is synthesized from established safety protocols for pyridine and its halogenated derivatives, providing a robust guide in the absence of a specific Safety Data Sheet (SDS) for the target compound. This approach ensures that researchers, scientists, and drug development professionals can operate with a high degree of confidence and safety.
Hazard Assessment: Understanding the Risks
4-Bromo-2-(pyridin-2-ylmethoxy)pyridine belongs to the class of halogenated pyridine derivatives. Compounds in this family are known to present several potential hazards. Based on data from structurally similar molecules, users should assume this compound may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] The pyridine moiety itself is a volatile, flammable liquid with a strong odor, and it can be absorbed through the skin.[2] Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical first line of defense. The following equipment is mandatory when handling 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine. The rationale behind each selection is to create a comprehensive barrier against chemical exposure.
| Protection Type | Specific Recommendations | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles and a face shield.[3] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating substances. |
| Hand Protection | Nitrile or neoprene gloves.[2] | Latex gloves offer poor protection against most organic solvents and are not recommended.[4] Nitrile and neoprene provide better resistance to pyridine and its derivatives.[2] Always inspect gloves for damage before use and remove them properly to avoid contaminating your skin. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | This prevents accidental skin contact from splashes or spills. For procedures with a higher risk of significant exposure, a chemically resistant apron or suit should be considered.[3] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[2][5] | Pyridine derivatives can be volatile and harmful if inhaled.[2] A fume hood provides essential ventilation to capture and exhaust vapors, keeping the user's breathing zone safe. A respirator may be necessary only if ventilation is inadequate or during a large spill cleanup.[3][6] |
Standard Operating Procedure: From Vial to Reaction
Adherence to a strict, step-by-step protocol is paramount for safety and experimental integrity. The following workflow is designed to minimize exposure and ensure controlled handling at every stage.
Workflow for Safe Handling
Caption: Step-by-step workflow for handling 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
Detailed Protocol Steps:
-
Preparation : Before bringing the chemical into the workspace, ensure you are wearing all required PPE.[5] Verify that the chemical fume hood is operational and the sash is at the appropriate height.[7] Lay out all necessary equipment, such as spatulas, weigh boats, and glassware, on a clean, contained surface within the hood.
-
Weighing and Transfer : Conduct all manipulations of the solid compound deep within the fume hood to contain any dust or particles. Carefully weigh the desired amount of 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine.
-
Solubilization : Add the compound to the appropriate reaction vessel. Slowly add your solvent of choice, ensuring the container is aimed away from you.
-
Post-Handling : Once the transfer is complete, immediately dispose of any contaminated disposable materials (e.g., weigh paper, pipette tips) into a designated solid hazardous waste container.[7]
Emergency & Spill Response
Accidents require immediate and correct action to mitigate harm.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact : Flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical help.[6][8]
-
Small Spills : For a small spill inside a fume hood, absorb the material with an inert substance like sand or vermiculite.[1][5] Collect the material in a sealed, labeled container for hazardous waste disposal.[1] Do not attempt to clean up large spills or any spill outside of a fume hood; evacuate the area and contact your institution's environmental health and safety office.[9]
Storage and Disposal Plan
Proper storage and disposal are crucial for long-term laboratory safety.
-
Storage : Store 4-Bromo-2-(pyridin-2-ylmethoxy)pyridine in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2][9] The container must be kept tightly closed.[2][6][9]
-
Waste Disposal : Chemical waste must be collected in a designated, properly labeled hazardous waste container.[9] Contaminated items like gloves, weigh paper, and pipette tips should be placed in a separate, sealed container for solid hazardous waste. Never dispose of this chemical down the drain.[10] All waste disposal must follow local and institutional regulations.[1]
By integrating these safety protocols into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
-
Safety data sheet. BASF. [Link]
-
MATERIAL SAFETY DATA SHEET. J.T. Baker. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Laboratory Regulations. HHU. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. hhu.de [hhu.de]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
